molecular formula C44H50N3O7P B13710197 5-Formylindole-CE Phosphoramidite

5-Formylindole-CE Phosphoramidite

Cat. No.: B13710197
M. Wt: 763.9 g/mol
InChI Key: AJFOLTOXFRVENP-ARCMRJPPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Formylindole-CE Phosphoramidite is a useful research compound. Its molecular formula is C44H50N3O7P and its molecular weight is 763.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C44H50N3O7P

Molecular Weight

763.9 g/mol

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-formylindol-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C44H50N3O7P/c1-31(2)47(32(3)4)55(52-26-12-25-45)54-41-27-43(46-28-33(29-48)39-15-10-11-16-40(39)46)53-42(41)30-51-44(34-13-8-7-9-14-34,35-17-21-37(49-5)22-18-35)36-19-23-38(50-6)24-20-36/h7-11,13-24,28-29,31-32,41-43H,12,26-27,30H2,1-6H3/t41-,42+,43+,55?/m0/s1

InChI Key

AJFOLTOXFRVENP-ARCMRJPPSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C6=CC=CC=C65)C=O

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C6=CC=CC=C65)C=O

Origin of Product

United States

Foundational & Exploratory

5-Formylindole-CE Phosphoramidite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of 5-Formylindole-CE Phosphoramidite (B1245037), a key reagent for the introduction of aldehyde functionalities into synthetic oligonucleotides. The document details its chemical structure, physical properties, and a generalized synthesis protocol. It further elaborates on the standard procedure for its incorporation into oligonucleotides via automated solid-phase synthesis and subsequent post-synthesis modifications. Methodologies for the purification and characterization of the resulting aldehyde-modified oligonucleotides are also discussed, providing researchers, scientists, and drug development professionals with a comprehensive resource for utilizing this versatile chemical tool.

Introduction to 5-Formylindole-CE Phosphoramidite

This compound is a specialized chemical building block used in the synthesis of modified oligonucleotides.[1] Its core utility lies in the introduction of a reactive aldehyde group at a specific position within a DNA or RNA sequence. This aldehyde moiety serves as a chemical handle for the covalent attachment of various molecules, such as reporter labels (fluorophores, quenchers), affinity tags (biotin), or therapeutic payloads, through reactions with primary amines, hydrazines, or semicarbazides.[1][2] The ability to functionalize oligonucleotides with such precision is crucial for a wide range of applications in molecular biology, diagnostics, and drug development.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. These parameters are essential for its proper handling, storage, and use in automated oligonucleotide synthesis.

PropertyValueReference
Chemical Name This compound[3]
Molecular Formula C₄₄H₅₀N₃O₇P[3]
Molecular Weight 763.86 g/mol [3]
CAS Number 460355-05-9[3]
Appearance White to off-white solid
Purity Typically >95%
Solubility Soluble in anhydrous acetonitrile (B52724)
Storage Conditions -20°C, under inert atmosphere

Synthesis of this compound

Generalized Experimental Protocol:
  • Synthesis of the 5-Formylindole Precursor: This step typically starts with a suitable indole (B1671886) derivative. The formyl group can be introduced at the 5-position through various formylation reactions, such as the Vilsmeier-Haack reaction. The precursor would also incorporate a linker arm with a hydroxyl group that is protected with a dimethoxytrityl (DMT) group.

  • Phosphitylation: The DMT-protected 5-formylindole derivative is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, in the presence of an activator like 5-(ethylthio)-1H-tetrazole in an anhydrous solvent (e.g., acetonitrile) to yield the final this compound.

  • Purification: The crude product is purified using silica (B1680970) gel column chromatography to obtain the high-purity phosphoramidite required for oligonucleotide synthesis.

G cluster_synthesis Generalized Synthesis Workflow Start Start Indole_Derivative Indole Derivative Start->Indole_Derivative Formylation Formylation (e.g., Vilsmeier-Haack) Indole_Derivative->Formylation Linker_Attachment Linker Attachment & DMT Protection Formylation->Linker_Attachment Phosphitylation Phosphitylation Linker_Attachment->Phosphitylation Purification Purification (Chromatography) Phosphitylation->Purification Final_Product This compound Purification->Final_Product

Generalized workflow for the synthesis of this compound.

Incorporation into Oligonucleotides

This compound is incorporated into oligonucleotides using standard automated solid-phase synthesis based on phosphoramidite chemistry.[7] The process involves a cycle of four chemical reactions for each monomer addition.

Experimental Protocol for Incorporation:
  • Preparation: Dissolve the this compound in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the vial on a designated port of the DNA/RNA synthesizer.

  • Synthesis Program: Program the desired oligonucleotide sequence into the synthesizer, specifying the coupling of the 5-Formylindole phosphoramidite at the desired position.

  • Synthesis Cycle:

    • Deblocking: The 5'-O-DMT protecting group of the nucleotide attached to the solid support is removed with an acid (e.g., trichloroacetic acid).

    • Coupling: The this compound is activated with a catalyst (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in subsequent cycles.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in water/pyridine).

  • Cleavage and Deprotection: After the final coupling cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with a base (e.g., concentrated ammonium (B1175870) hydroxide).

G cluster_cycle Phosphoramidite Incorporation Cycle Start_Cycle Start Cycle Deblocking Deblocking (DMT Removal) Start_Cycle->Deblocking Coupling Coupling with this compound Deblocking->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation End_Cycle End Cycle Oxidation->End_Cycle

Automated synthesis cycle for incorporating this compound.

Post-Synthesis Modification of Aldehyde-Modified Oligonucleotides

The aldehyde group introduced by the 5-Formylindole moiety allows for a variety of post-synthesis conjugation reactions. The most common reaction is with primary amine-containing molecules to form a Schiff base, which can be subsequently reduced to a stable secondary amine linkage.

General Protocol for Amine Conjugation:
  • Oligonucleotide Preparation: Dissolve the purified aldehyde-modified oligonucleotide in a suitable buffer (e.g., phosphate buffer, pH 7-8).

  • Amine Solution: Prepare a solution of the amine-containing molecule (e.g., a fluorescent dye, biotin-amine) in a compatible solvent (e.g., DMSO).

  • Conjugation Reaction: Add the amine solution to the oligonucleotide solution. The reaction is typically carried out at room temperature for several hours to overnight.

  • Reduction (Optional but Recommended): To form a stable linkage, the resulting Schiff base is reduced using a mild reducing agent such as sodium cyanoborohydride.

  • Purification: The conjugated oligonucleotide is purified from excess reagents by methods such as HPLC or gel electrophoresis.

G cluster_pathway Post-Synthesis Conjugation Pathway Aldehyde_Oligo Aldehyde-Modified Oligonucleotide Schiff_Base_Formation Schiff Base Formation Aldehyde_Oligo->Schiff_Base_Formation Amine_Molecule Amine-Containing Molecule Amine_Molecule->Schiff_Base_Formation Reduction Reduction (e.g., NaBH3CN) Schiff_Base_Formation->Reduction Conjugated_Oligo Stable Conjugated Oligonucleotide Reduction->Conjugated_Oligo

Reaction pathway for the conjugation of an amine-containing molecule.

Purification and Characterization of Modified Oligonucleotides

Purification

High-performance liquid chromatography (HPLC) is the most common method for purifying modified oligonucleotides, offering high resolution and purity.[8][9][10][11]

  • Reversed-Phase HPLC (RP-HPLC): This technique separates oligonucleotides based on their hydrophobicity. It is highly effective for purifying oligonucleotides containing hydrophobic modifications like the 5-formylindole group and is suitable for both small and large-scale purification.[8][9][10]

  • Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on their charge, which is proportional to their length. It provides excellent resolution for separating full-length products from shorter failure sequences.[8][10]

Characterization
  • Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to confirm the molecular weight of the modified oligonucleotide, verifying the successful incorporation of the 5-formylindole moiety and any subsequent conjugations.[12][13] Tandem mass spectrometry (MS/MS) can be used to confirm the sequence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR (¹H, ¹³C, ³¹P) can be employed for detailed structural characterization of the modified oligonucleotide, confirming the covalent structure and stereochemistry.[14][15]

Applications

The ability to introduce a reactive aldehyde group into oligonucleotides opens up a vast array of applications, including:

  • Fluorescent Labeling: Covalent attachment of fluorescent dyes for use as probes in techniques like fluorescence in situ hybridization (FISH), real-time PCR, and fluorescence resonance energy transfer (FRET).

  • Bioconjugation: Linking oligonucleotides to proteins, antibodies, or other biomolecules for applications in diagnostics, targeted drug delivery, and affinity purification.

  • Surface Immobilization: Attaching oligonucleotides to solid surfaces, such as microarrays or nanoparticles, for the development of biosensors and diagnostic platforms.

  • Therapeutic Development: Conjugation of therapeutic agents or delivery vehicles to antisense oligonucleotides or siRNAs to enhance their efficacy and targeting.

References

In-Depth Technical Guide: 5-Formylindole-CE Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Formylindole-CE Phosphoramidite (B1245037), a key reagent for the chemical modification of oligonucleotides. This document details its chemical properties, experimental protocols for its use in oligonucleotide synthesis and subsequent conjugation reactions, and a visual representation of the experimental workflow.

Core Properties and Specifications

5-Formylindole-CE Phosphoramidite is a phosphoramidite reagent used in automated solid-phase oligonucleotide synthesis to introduce an aldehyde functional group, typically at the 5'-terminus of a DNA or RNA strand.[1] This aldehyde group serves as a reactive handle for the covalent attachment of various molecules, such as peptides, labels, or other small molecules, through the formation of stable linkages.[1][2]

Quantitative Data Summary
PropertyValue
Molecular Weight 763.86 g/mol [1]
Chemical Formula C44H50N3O7P[1]
CAS Number 460355-05-9[1]

Experimental Protocols

The use of this compound involves two main stages: the incorporation of the phosphoramidite into the oligonucleotide during synthesis and the post-synthetic conjugation of the resulting aldehyde-modified oligonucleotide with a molecule of interest.

I. Incorporation of this compound into Oligonucleotides

This protocol describes the standard procedure for incorporating this compound at the 5'-end of an oligonucleotide using an automated DNA/RNA synthesizer.

Materials:

  • This compound

  • Anhydrous acetonitrile (B52724) (synthesis grade)

  • Standard DNA or RNA phosphoramidites (A, C, G, T/U)

  • Standard synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Automated DNA/RNA synthesizer

Methodology:

  • Preparation of the Phosphoramidite Solution:

    • Dissolve the this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer.

    • Install the vial on a designated port on the synthesizer.

  • Automated Oligonucleotide Synthesis:

    • Program the desired oligonucleotide sequence into the synthesizer.

    • The synthesis is performed using standard phosphoramidite chemistry cycles for each monomer addition, including the terminal 5-Formylindole modification.[][4]

    • Coupling Step: No changes are required from the standard coupling method recommended by the synthesizer manufacturer for the incorporation of this compound.[1]

  • Cleavage and Deprotection:

    • Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and deprotected.

    • No alterations to the standard deprotection methods (e.g., using concentrated ammonium (B1175870) hydroxide) are necessary, as the formyl group on the indole (B1671886) ring does not have a protecting group.[1]

  • Purification:

    • The crude aldehyde-modified oligonucleotide can be purified using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

II. Post-Synthetic Conjugation to a Hydrazine-Containing Molecule

This protocol provides a representative method for the conjugation of a 5'-aldehyde-modified oligonucleotide with a molecule containing a hydrazine (B178648) or hydrazide group to form a stable hydrazone linkage.[2]

Materials:

  • Purified 5'-aldehyde-modified oligonucleotide

  • Hydrazine or hydrazide-functionalized molecule of interest (e.g., a peptide, dye)

  • Ammonium acetate (B1210297) buffer (e.g., 10 mM, pH 4.0-4.5)

  • (Optional) Sodium cyanoborohydride (NaBH3CN) for reduction of Schiff bases if reacting with an amine.

Methodology:

  • Reaction Setup:

    • Dissolve the purified 5'-aldehyde-modified oligonucleotide in the ammonium acetate buffer.

    • Add a molar excess (e.g., 10-50 equivalents) of the hydrazine-functionalized molecule to the oligonucleotide solution.

  • Incubation:

    • Gently agitate the reaction mixture at room temperature for 2-4 hours. The acidic pH of the buffer facilitates the formation of the hydrazone bond.

  • Purification of the Conjugate:

    • The resulting oligonucleotide conjugate can be purified from excess reagents by methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or RP-HPLC.

Note on Reactivity: The aldehyde group can also react with primary amines to form a Schiff base.[1] However, this linkage is less stable and typically requires a subsequent reduction step with a mild reducing agent like sodium cyanoborohydride to form a stable secondary amine linkage.[1][2] Reactions with hydrazines or semicarbazides are generally preferred as they form more stable hydrazone or semicarbazone linkages without the need for a reduction step.[1]

Visualized Experimental Workflow

The following diagrams illustrate the key processes involved in the use of this compound.

G cluster_synthesis Oligonucleotide Synthesis start Start with CPG Support synthesis Standard Phosphoramidite Cycles (A, C, G, T/U) start->synthesis modification Coupling of This compound synthesis->modification cleavage Cleavage and Deprotection modification->cleavage purification Purification (e.g., HPLC) cleavage->purification product1 5'-Aldehyde-Modified Oligonucleotide purification->product1

Caption: Workflow for the synthesis of a 5'-aldehyde-modified oligonucleotide.

G cluster_conjugation Post-Synthetic Conjugation oligo 5'-Aldehyde-Modified Oligonucleotide reaction Conjugation Reaction oligo->reaction molecule Molecule with Nucleophilic Group (e.g., Hydrazine, Amine) molecule->reaction reduction Reduction Step (if Schiff base) reaction->reduction Schiff Base Formation purification2 Purification of Conjugate reaction->purification2 Hydrazone Formation reduction->purification2 product2 Oligonucleotide Conjugate purification2->product2

Caption: General scheme for the post-synthetic conjugation of an aldehyde-modified oligonucleotide.

References

5-Formylindole-CE Phosphoramidite: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the properties, synthesis, and applications of 5-Formylindole-CE Phosphoramidite, a key reagent for the functionalization of oligonucleotides.

Core Properties

This compound is a chemical compound utilized in nucleic acid chemistry to introduce a reactive aldehyde group into synthetic oligonucleotides. This modification is instrumental for the post-synthesis conjugation of oligonucleotides to other molecules, a critical step in the development of therapeutic and diagnostic agents.

The key characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
Molecular Formula C₄₄H₅₀N₃O₇P
Molecular Weight 763.86 g/mol
CAS Number 460355-05-9
Appearance White to off-white powder
Purity Typically >95%
Solubility Soluble in acetonitrile (B52724)
Storage Conditions -20°C in a desiccated environment

Applications in Research and Drug Development

The primary utility of this compound lies in its ability to incorporate a formyl (aldehyde) group at a specific position within a DNA or RNA sequence, most commonly at the 5'-terminus. This aldehyde group serves as a versatile chemical handle for a variety of conjugation reactions.

The aldehyde functionality can readily react with nucleophilic groups to form stable covalent bonds. Key reactions include:

  • Hydrazone formation: Reaction with hydrazide- or hydrazine-containing molecules.

  • Oxime ligation: Reaction with aminooxy-functionalized compounds.

  • Reductive amination: Reaction with primary amines to form a Schiff base, which is subsequently reduced to a stable secondary amine linkage.

These conjugation strategies are pivotal in the development of:

  • Targeted drug delivery systems: Attaching therapeutic agents to oligonucleotides that can specifically bind to target cells or tissues.

  • Diagnostic probes: Labeling oligonucleotides with fluorescent dyes, quenchers, or other reporter molecules for use in techniques like PCR and fluorescence in situ hybridization (FISH).

  • Aptamer-drug conjugates: Linking potent small molecule drugs to aptamers that can specifically target disease-related proteins.

  • Immobilization of oligonucleotides: Attaching oligonucleotides to solid supports for applications in microarrays and biosensors.

Experimental Protocols

Incorporation of 5-Formylindole into Oligonucleotides via Automated Solid-Phase Synthesis

This protocol outlines the standard procedure for incorporating this compound at the 5'-terminus of an oligonucleotide using an automated DNA/RNA synthesizer.

Materials:

  • This compound

  • Standard DNA or RNA phosphoramidites and synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Anhydrous acetonitrile

Procedure:

  • Preparation of the Phosphoramidite Solution: Dissolve this compound in anhydrous acetonitrile to the standard concentration recommended for your synthesizer (typically 0.1 M).

  • Automated Synthesis:

    • Program the desired oligonucleotide sequence into the synthesizer.

    • In the final coupling cycle, specify the addition of this compound.

    • The synthesis will proceed through the standard cycles of deblocking, coupling, capping, and oxidation.

  • Cleavage and Deprotection:

    • Following the completion of the synthesis, the solid support is treated with a deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate (B84403) backbone.

    • The deprotection conditions should be chosen based on the specific protecting groups used for the standard nucleobases in the sequence. The formyl group of the 5-formylindole moiety is generally stable to standard deprotection conditions.

  • Purification:

    • The crude, deprotected oligonucleotide containing the 5'-formylindole modification is purified using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

Post-Synthetic Conjugation of a 5'-Formylindole Modified Oligonucleotide with a Hydrazide-Functionalized Molecule

This protocol describes a general method for the conjugation of a purified 5'-formylindole oligonucleotide to a molecule containing a hydrazide group to form a stable hydrazone linkage.

Materials:

  • Purified 5'-formylindole modified oligonucleotide

  • Hydrazide-functionalized molecule (e.g., a fluorescent dye hydrazide, biotin (B1667282) hydrazide, or a peptide with a C-terminal hydrazide)

  • Conjugation buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0)

  • Aniline (B41778) (as a catalyst, optional)

  • Nuclease-free water

Procedure:

  • Oligonucleotide Preparation: Dissolve the purified 5'-formylindole modified oligonucleotide in the conjugation buffer to a final concentration of 100-500 µM.

  • Hydrazide Preparation: Dissolve the hydrazide-functionalized molecule in a compatible solvent (e.g., DMSO or the conjugation buffer) to a concentration that is in 10-50 fold molar excess to the oligonucleotide.

  • Conjugation Reaction:

    • Add the hydrazide solution to the oligonucleotide solution.

    • If using a catalyst, add aniline to a final concentration of 10-20 mM.

    • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight for challenging conjugations. The reaction can be monitored by RP-HPLC.

  • Purification of the Conjugate:

    • Once the reaction is complete, the oligonucleotide conjugate is purified from the excess unreacted hydrazide and other reaction components. This is typically achieved by RP-HPLC or size-exclusion chromatography.

  • Characterization: The final conjugate should be characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the successful conjugation and by UV-Vis spectroscopy to determine the concentration and labeling efficiency.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_conjugation Post-Synthetic Conjugation start Start with CPG support synthesis Automated Phosphoramidite Synthesis start->synthesis modification Couple this compound synthesis->modification cleavage Cleavage and Deprotection modification->cleavage purification1 HPLC Purification cleavage->purification1 conjugation React with Hydrazide-Molecule purification1->conjugation Purified 5'-formylindole oligo purification2 HPLC Purification of Conjugate conjugation->purification2 characterization Mass Spec & UV-Vis Analysis purification2->characterization

Caption: Experimental workflow for the synthesis and conjugation of a 5'-formylindole modified oligonucleotide.

signaling_pathway Oligo 5'-Formylindole Oligonucleotide Conjugate Oligonucleotide-Hydrazone Conjugate Oligo->Conjugate Hydrazone Formation Nucleophile Hydrazide-Functionalized Molecule (R-NH-NH₂) Nucleophile->Conjugate

Caption: Reaction scheme for the conjugation of a 5'-formylindole oligonucleotide with a hydrazide.

5-Formylindole-CE Phosphoramidite: A Technical Guide to Stability and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formylindole-CE Phosphoramidite (B1245037) is a key reagent for the incorporation of an aldehyde functional group into synthetic oligonucleotides. This modification provides a reactive handle for the post-synthetic conjugation of various molecules, including fluorophores, quenchers, and affinity ligands, enabling a wide range of applications in diagnostics, therapeutics, and fundamental research. The stability and solubility of this phosphoramidite are critical parameters that directly impact the efficiency of oligonucleotide synthesis and the quality of the final product. This technical guide provides an in-depth overview of the stability and solubility of 5-Formylindole-CE Phosphoramidite, along with recommended handling procedures and experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₄₄H₅₀N₃O₇P[1]
Molecular Weight 763.86 g/mol [1]
CAS Number 460355-05-9[1]
Appearance Not specified, but phosphoramidites can be powders or viscous oils.

Stability

The stability of this compound is crucial for its successful use in automated oligonucleotide synthesis. Like most phosphoramidites, it is sensitive to moisture and oxidation.

Solid-State Stability

Proper storage is essential to maintain the integrity of the solid phosphoramidite.

ParameterRecommendation
Storage Temperature Freezer storage, -10 to -30°C
Storage Conditions Dry, under an inert atmosphere (e.g., argon)
Handling Minimize exposure to atmospheric moisture and oxygen.
Solution Stability

Once dissolved for use on a DNA synthesizer, the stability of the phosphoramidite solution is a key factor for efficient coupling.

ParameterValue
Solvent Anhydrous Acetonitrile (B52724)
Recommended Concentration 0.1 M
Stability in Solution 2-3 days

The stability of phosphoramidites in solution is generally limited by degradation pathways involving hydrolysis. The presence of even trace amounts of water in the acetonitrile can lead to a reduction in coupling efficiency.

Solubility

This compound is soluble in anhydrous acetonitrile, the standard solvent used in oligonucleotide synthesis.

SolventConcentrationVolume for 0.25 g
Anhydrous Acetonitrile0.1 M3.27 mL

For other non-standard solvents, it is recommended to perform small-scale solubility tests before preparing a larger volume for synthesis.

Experimental Protocols

Protocol for Assessing Solution Stability

This protocol outlines a general method for determining the stability of this compound in solution over time using HPLC analysis.

Materials:

  • This compound

  • Anhydrous acetonitrile (DNA synthesis grade)

  • HPLC system with a suitable C18 column

  • Inert gas (Argon or Nitrogen)

  • Autosampler vials with septa

Procedure:

  • Solution Preparation: In a glove box or under a stream of inert gas, accurately weigh a known amount of this compound and dissolve it in the appropriate volume of anhydrous acetonitrile to achieve the desired concentration (e.g., 0.1 M).

  • Initial Analysis (T=0): Immediately after preparation, transfer an aliquot of the solution to an HPLC vial and perform an analysis to determine the initial purity.

  • Incubation: Store the stock solution in a sealed vial under an inert atmosphere at room temperature, simulating the conditions on a DNA synthesizer.

  • Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours), withdraw an aliquot from the stock solution and analyze it by HPLC.

  • Data Analysis: For each time point, calculate the peak area of the intact phosphoramidite and any degradation products. Plot the percentage of the intact phosphoramidite as a function of time to determine the stability profile.

Workflow for Stability Assessment

cluster_prep Solution Preparation cluster_analysis HPLC Analysis prep1 Weigh Phosphoramidite prep2 Dissolve in Anhydrous Acetonitrile prep1->prep2 hplc1 T=0 Analysis prep2->hplc1 hplc2 Incubate Solution hplc1->hplc2 hplc3 Time-Point Analyses hplc2->hplc3 hplc4 Data Analysis hplc3->hplc4

Caption: Workflow for assessing the solution stability of this compound.

Application in Oligonucleotide Synthesis

This compound is used to introduce an aldehyde group into an oligonucleotide, which can then be used for subsequent conjugation reactions.

Reaction Pathway

The aldehyde group introduced by the 5-formylindole moiety can react with various nucleophiles to form stable conjugates.

cluster_reactants Reactants cluster_products Conjugates oligo Oligonucleotide with 5-Formylindole schiff_base Schiff Base (requires reduction) oligo->schiff_base reacts with hydrazone Hydrazone oligo->hydrazone reacts with oxime Oxime oligo->oxime reacts with amine Primary Amine amine->schiff_base hydrazine Hydrazine Derivative hydrazine->hydrazone aminooxy Aminooxy Compound aminooxy->oxime

Caption: Conjugation reactions of 5-formylindole modified oligonucleotides.

Protocol for Oligonucleotide Synthesis and Deprotection

The use of this compound in oligonucleotide synthesis is straightforward and generally does not require significant modifications to standard protocols.

Materials:

  • DNA synthesizer

  • This compound solution (0.1 M in anhydrous acetonitrile)

  • Standard DNA synthesis reagents (activator, capping reagents, oxidizing agent)

  • Deprotection solution (e.g., ammonium (B1175870) hydroxide)

Procedure:

  • Synthesis: Program the desired oligonucleotide sequence into the DNA synthesizer. Assign a specific port for the this compound solution. Standard coupling times are typically sufficient.

  • Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using your standard deprotection protocol (e.g., heating with ammonium hydroxide). The 5-formylindole moiety is stable to these conditions.

  • Purification: Purify the aldehyde-modified oligonucleotide using standard methods such as HPLC or gel electrophoresis.

Conclusion

This compound is a valuable reagent for the functionalization of synthetic oligonucleotides. Understanding its stability and solubility characteristics is paramount for achieving high-quality synthesis results. By adhering to the recommended storage and handling procedures, and by being mindful of its limited stability in solution, researchers can confidently incorporate this modifier into their oligonucleotide-based applications. The provided protocols offer a framework for the use and stability assessment of this important synthetic building block.

References

An In-depth Technical Guide to the Reaction of 5-Formylindole-CE Phosphoramidite with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemistry, experimental protocols, and applications of 5-Formylindole-CE Phosphoramidite for the modification of oligonucleotides. It focuses on its core reactivity with primary amines via reductive amination, a cornerstone technique for the site-specific conjugation of biomolecules.

Introduction: The Role of 5-Formylindole in Oligonucleotide Synthesis

This compound is a specialized chemical building block used in automated solid-phase oligonucleotide synthesis.[] Its primary function is to introduce a reactive aldehyde group (-CHO) at a specific, predetermined position within a synthetic DNA or RNA strand.[2] This formyl group serves as a versatile chemical handle for post-synthetic modifications.

Unlike modifiers that introduce nucleophilic groups (like amines or thiols), the aldehyde is an electrophilic site. This allows for specific conjugation reactions with nucleophiles, most notably primary amines, to form stable covalent bonds.[3] The indole (B1671886) scaffold provides a rigid, planar structure that can be incorporated into the oligonucleotide backbone with minimal disruption. The this compound itself has no protecting group on the aldehyde, simplifying the deprotection steps following synthesis.[2]

The ability to introduce aldehydes into oligonucleotides has significant implications for various fields, including diagnostics, therapeutics, and fundamental biological research, by enabling the attachment of labels, drugs, or other functional molecules.[4][5][6]

The Core Reaction: Reductive Amination

The reaction between the 5-formylindole moiety on an oligonucleotide and a primary amine is a classic reductive amination. This process involves two key steps:

  • Schiff Base Formation: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a transient carbinolamine intermediate. This intermediate then dehydrates to form an imine, also known as a Schiff base. This reaction is reversible and typically favored under mildly acidic conditions (pH 4-5).[2][7]

  • Reduction: The C=N double bond of the Schiff base is unstable and susceptible to hydrolysis.[2] To create a stable linkage, it is reduced to a secondary amine using a mild reducing agent.[2][7] This reduction step makes the overall process irreversible and yields a stable conjugate.

G cluster_0 Step 1: Schiff Base Formation (Reversible) cluster_1 Step 2: Reduction (Irreversible) Oligo_CHO Oligonucleotide-5-Formylindole (Aldehyde) Schiff_Base Schiff Base Intermediate (Imine) Oligo_CHO->Schiff_Base + R-NH₂ - H₂O Primary_Amine Primary Amine (R-NH₂) Schiff_Base->Oligo_CHO + H₂O Schiff_Base_ref Schiff Base Intermediate Stable_Amine Stable Secondary Amine Conjugate Schiff_Base_ref->Stable_Amine + Reducing Agent (e.g., NaBH₃CN) G synthesis 1. Automated Oligonucleotide Synthesis incorporation Incorporate 5-Formylindole-CE Phosphoramidite at desired position synthesis->incorporation cleavage 2. Cleavage and Deprotection incorporation->cleavage purification1 3. Purification of Aldehyde-Oligo (e.g., HPLC, PAGE) cleavage->purification1 conjugation 4. Reductive Amination Reaction purification1->conjugation reaction_mix Mix Aldehyde-Oligo, Primary Amine, and Reducing Agent in buffer conjugation->reaction_mix purification2 5. Purification of Final Conjugate (e.g., HPLC) reaction_mix->purification2 analysis 6. Quality Control / Analysis (MALDI-TOF MS, ESI-MS) purification2->analysis

References

The Cornerstone of Custom Oligonucleotides: An In-depth Technical Guide to Phosphoramidite Chemistry for Oligonucleotide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of phosphoramidite (B1245037) chemistry, the gold standard for the chemical synthesis of oligonucleotides. We will delve into the core principles of this powerful technique, detail the experimental protocols for synthesis and modification, and present quantitative data to inform your research and development efforts.

Core Principles of Phosphoramidite Chemistry

The synthesis of oligonucleotides via the phosphoramidite method is a cyclical process performed on a solid support, typically controlled pore glass (CPG).[1] This solid-phase approach offers significant advantages, including the ability to drive reactions to completion using excess reagents and simplifying purification by washing away unreacted components after each step. The synthesis proceeds in the 3' to 5' direction, opposite to the biological synthesis of DNA and RNA.[2]

The synthesis cycle consists of four primary chemical reactions: deblocking (detritylation), coupling, capping, and oxidation.[1][3] Each cycle results in the addition of a single nucleotide to the growing oligonucleotide chain.

The Four-Step Synthesis Cycle:
  • Deblocking (Detritylation): The cycle begins with the removal of the 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, from the nucleotide bound to the solid support. This is achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent.[4] The removal of the DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.[1] The release of the orange-colored DMT cation can be monitored spectrophotometrically to provide a real-time estimate of the coupling efficiency of the previous cycle.

  • Coupling: In this crucial step, the next phosphoramidite monomer, which is a nucleoside with a reactive phosphoramidite group at the 3'-position and a protected 5'-hydroxyl group, is added to the growing chain. The phosphoramidite is activated by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI).[5][6] The activator protonates the nitrogen of the phosphoramidite, making the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by the free 5'-hydroxyl group of the support-bound oligonucleotide.[6][7] This reaction forms a phosphite (B83602) triester linkage.[7]

  • Capping: To prevent the formation of deletion mutants (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are permanently blocked in the capping step.[8] This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and a catalyst like 1-methylimidazole (B24206) or N,N-dimethylaminopyridine (DMAP).[8][9] This ensures that only the full-length oligonucleotides are extended in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate (B84403) triester, which is analogous to the natural phosphodiester backbone of DNA and RNA.[1][2] This is commonly done using a solution of iodine in the presence of water and a weak base like pyridine (B92270) or lutidine.[10] For the synthesis of phosphorothioate-modified oligonucleotides, this step is replaced by a sulfurization reaction.[8]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Visualization of Key Processes

To better illustrate the core concepts of phosphoramidite chemistry, the following diagrams have been generated using the DOT language.

Phosphoramidite_Synthesis_Cycle Phosphoramidite Synthesis Cycle cluster_cycle Deblocking 1. Deblocking (Detritylation) Removes 5'-DMT group Coupling 2. Coupling Adds new phosphoramidite Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Blocks unreacted 5'-OH Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation Stabilizes phosphite triester Capping->Oxidation Prevents n-1 sequences Oxidation->Deblocking Forms stable phosphate (end of cycle) End Final Oligonucleotide Oxidation->End After final cycle Start Start (Solid Support with 1st Nucleoside) Start->Deblocking

A diagram of the four-step phosphoramidite synthesis cycle.

Oligonucleotide_Workflow Overall Experimental Workflow cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing cluster_analysis Quality Control Synthesis_Cycle Automated Synthesis Cycle (Deblocking, Coupling, Capping, Oxidation) Cleavage Cleavage from Solid Support Synthesis_Cycle->Cleavage Completed Sequence Resin CPG Solid Support Resin->Synthesis_Cycle Amidites Phosphoramidite Monomers (Standard or Modified) Amidites->Synthesis_Cycle Reagents Synthesis Reagents (Activator, Capping/Oxidation solutions) Reagents->Synthesis_Cycle Deprotection Removal of Protecting Groups Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification QC Analysis (Mass Spectrometry, HPLC) Purification->QC Purified Oligonucleotide Final_Product Final Modified Oligonucleotide QC->Final_Product

A high-level overview of the experimental workflow.

Quantitative Data in Oligonucleotide Synthesis

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide product. The coupling step is particularly important, as incomplete coupling directly leads to the formation of truncated sequences.

Coupling Efficiency and Overall Yield

The overall theoretical yield of a full-length oligonucleotide can be calculated based on the average coupling efficiency per cycle. Even a small decrease in coupling efficiency can significantly reduce the final yield, especially for longer oligonucleotides.[11]

Table 1: Theoretical Yield of Full-Length Oligonucleotide Based on Coupling Efficiency

Oligonucleotide Length (bases)Average Coupling Efficiency: 98.5%Average Coupling Efficiency: 99.5%
2075.5%90.5%
5052.0%77.9%
10027.0%60.6%

Data is illustrative and calculated as (Coupling Efficiency)^(Number of couplings).

Coupling Times for Different Activators

The choice of activator can influence the kinetics of the coupling reaction. 4,5-Dicyanoimidazole (DCI) has been shown to be a more effective activator than 1H-tetrazole, leading to significantly shorter coupling times, especially for sterically hindered phosphoramidites.[5][7]

Table 2: Comparison of Coupling Times with Different Activators

PhosphoramiditeActivator: 1H-tetrazole (min)Activator: DCI (min)
2'-O-methylguanosine63
Riboguanosine>2510
2'-N-Trifluoroacetamido-5'-DMT-uridine>6025

Data sourced from Nucleic Acids Research.[7]

Expected Yields for Unmodified DNA Oligonucleotides

The final yield of a purified oligonucleotide is influenced by the synthesis scale, the length of the oligonucleotide, and the purification method. The following table provides general expectations for the yields of HPLC-purified, unmodified DNA oligonucleotides.

Table 3: General Expected Yields of HPLC-Purified Unmodified DNA Oligonucleotides (in nanomoles)

Oligonucleotide Length (bases)25 nmol scale100 nmol scale250 nmol scale1 µmol scale
5 - 9510--
10 - 142515-
15 - 19341030
20 - 6035-61545
61 - 80-5-61545
81 - 100--1545

Data is illustrative and based on information from oligonucleotide synthesis providers.[12][13] Yields for modified oligonucleotides are typically lower and can vary significantly depending on the nature of the modification.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments in modified oligonucleotide synthesis.

Solid-Phase Synthesis of a Modified Oligonucleotide

This protocol outlines the general steps for synthesizing an oligonucleotide with a single internal modification using an automated DNA synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside.

  • Standard deoxynucleoside phosphoramidites (dA, dC, dG, dT) at a standard concentration (e.g., 0.1 M in anhydrous acetonitrile).

  • Modified nucleoside phosphoramidite at a standard concentration (e.g., 0.1 M in anhydrous acetonitrile).

  • Activator solution (e.g., 0.45 M 1H-tetrazole or 0.5 M DCI in anhydrous acetonitrile).

  • Capping solution A (e.g., acetic anhydride in THF/lutidine) and Capping solution B (e.g., 16% 1-methylimidazole in THF).

  • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

  • Anhydrous acetonitrile (B52724) for washing.

Procedure:

  • Synthesizer Setup: Ensure the DNA synthesizer is clean, dry, and all reagent lines are primed with fresh, anhydrous reagents.[6]

  • Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer, specifying the position of the modified phosphoramidite.

  • Synthesis Initiation: Start the synthesis run. The synthesizer will automatically perform the four-step cycle for each nucleotide addition.

  • Deblocking: The 5'-DMT group of the support-bound nucleoside is removed by the deblocking solution. The support is then washed with anhydrous acetonitrile.

  • Coupling: The appropriate phosphoramidite (standard or modified) and activator solution are delivered to the synthesis column. The coupling time for standard bases is typically around 30 seconds, while modified phosphoramidites may require longer coupling times (e.g., 5-10 minutes).[10]

  • Capping: After coupling, the capping solutions are delivered to the column to block any unreacted 5'-hydroxyl groups.

  • Oxidation: The oxidizing solution is delivered to the column to stabilize the newly formed phosphite triester linkage.

  • Cycle Repetition: Steps 4-7 are repeated for each subsequent nucleotide in the sequence.

  • Final Deblocking (Optional): After the final coupling cycle, the synthesizer can be programmed to either leave the 5'-DMT group on (DMT-on) for purification purposes or remove it (DMT-off).[10]

  • Post-Synthesis: Once the synthesis is complete, the column containing the solid support with the attached oligonucleotide is removed from the synthesizer.

Cleavage and Deprotection

This protocol describes the removal of the oligonucleotide from the solid support and the removal of all protecting groups.

Materials:

Procedure:

  • Cleavage: The CPG support is transferred to a sealed vial containing concentrated ammonium hydroxide or AMA. The mixture is heated (e.g., at 55°C for 8-16 hours for standard protecting groups) to cleave the oligonucleotide from the support.[15]

  • Deprotection: The heating also removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases (e.g., benzoyl, isobutyryl).[13] For oligonucleotides with labile modifications, milder deprotection conditions (e.g., room temperature for a shorter duration) or alternative reagents should be used to prevent degradation of the modification.[14]

  • Evaporation: After deprotection, the solution is cooled, and the ammonia/methylamine is evaporated to dryness using a vacuum concentrator.

  • Resuspension: The crude oligonucleotide pellet is resuspended in a suitable buffer or sterile water.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for purifying oligonucleotides, especially those containing hydrophobic modifications or a 5'-DMT group.[1]

Materials:

  • HPLC system with a UV detector.

  • Reverse-phase HPLC column (e.g., C8 or C18).

  • Mobile Phase A: Aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) or triethylammonium bicarbonate, pH 7.5).[3]

  • Mobile Phase B: Acetonitrile.

  • Desalting column (e.g., Sephadex G-25).

Procedure:

  • Sample Preparation: The crude oligonucleotide is dissolved in mobile phase A.

  • Injection: The sample is injected onto the equilibrated RP-HPLC column.

  • Elution: A gradient of increasing acetonitrile concentration (mobile phase B) is used to elute the oligonucleotides. The more hydrophobic the oligonucleotide, the higher the acetonitrile concentration required for elution.

  • DMT-on Purification: If the oligonucleotide was synthesized "DMT-on", the full-length product will be significantly more hydrophobic than the truncated "DMT-off" failure sequences and will therefore elute much later.[1]

  • Fraction Collection: Fractions corresponding to the major peak (the full-length product) are collected.

  • DMT Removal (if applicable): For DMT-on purified oligonucleotides, the collected fraction is treated with an acid (e.g., 80% acetic acid) to remove the DMT group.

  • Desalting: The purified oligonucleotide solution is desalted to remove the HPLC buffer salts. This can be done by gel filtration or ethanol (B145695) precipitation.

  • Lyophilization: The desalted oligonucleotide solution is lyophilized to obtain a pure, dry powder.

Quality Control by Mass Spectrometry

Mass spectrometry is an essential tool for confirming the identity and purity of a synthesized oligonucleotide.[2][16]

Materials:

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF).

  • Appropriate matrix for MALDI-TOF if used.

Procedure:

  • Sample Preparation: A small aliquot of the purified oligonucleotide is prepared according to the instrument's requirements.

  • Analysis: The sample is analyzed by mass spectrometry to determine its molecular weight.

  • Data Interpretation: The observed molecular weight is compared to the calculated theoretical molecular weight of the desired oligonucleotide sequence.[2] This confirms that the correct oligonucleotide has been synthesized and can also reveal the presence of any impurities or modifications.[16][17]

Conclusion

Phosphoramidite chemistry is a robust and versatile method that has enabled the routine synthesis of custom oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics.[18][19] Understanding the core principles of this chemistry, optimizing reaction conditions, and employing appropriate purification and analytical techniques are essential for obtaining high-quality modified oligonucleotides. This guide provides a solid foundation for researchers and drug development professionals to effectively utilize this powerful technology.

References

An In-depth Technical Guide to Aldehyde Modifiers in DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of reactive functional groups into synthetic oligonucleotides is a cornerstone of modern molecular biology, enabling a vast array of applications in diagnostics, therapeutics, and nanotechnology. Among the versatile chemical handles available, the aldehyde group stands out for its unique reactivity and utility in bioconjugation. Aldehyde-modified oligonucleotides serve as powerful tools for the covalent attachment of various molecules, including proteins, peptides, fluorophores, and solid supports.[1] This guide provides a comprehensive overview of aldehyde modifiers in DNA synthesis, covering the available chemical tools, protocols for their incorporation and subsequent conjugation, and quantitative data to inform experimental design.

Aldehydes offer a distinct advantage due to their ability to react selectively with specific nucleophiles, such as hydrazines, hydrazides, and aminooxy groups, to form stable hydrazone and oxime linkages, respectively.[1] This chemoselective ligation chemistry is orthogonal to many other common bioconjugation strategies, allowing for precise control over the modification of complex biomolecules.[1] The resulting covalent bonds exhibit considerable stability, particularly oxime linkages, which are more resistant to hydrolysis than hydrazones. Furthermore, the Schiff bases formed from the reaction of aldehydes with primary amines can be stabilized through reduction to form a stable secondary amine linkage.[1]

The introduction of an aldehyde functionality into a DNA sequence can be achieved at the 5'-terminus, 3'-terminus, or at internal positions using specialized phosphoramidite (B1245037) monomers or modified solid supports during automated solid-phase synthesis. This guide will delve into the specifics of these modifiers, providing researchers with the knowledge to select the appropriate tools and methodologies for their specific application, from creating sophisticated DNA-protein conjugates for targeted drug delivery to immobilizing DNA probes on microarrays for high-throughput screening.

Data Presentation: Performance of Aldehyde Modifiers

The successful incorporation of aldehyde modifiers and their subsequent conjugation are dependent on several factors, including the choice of phosphoramidite or solid support, coupling efficiency during synthesis, and the conditions used for deprotection and ligation. While direct comparative studies of all commercially available modifiers under identical conditions are not extensively published, the following tables summarize key quantitative data gathered from various sources to aid in the selection and use of these reagents.

Table 1: Coupling Efficiency of Aldehyde Phosphoramidites

Phosphoramidite ModifierPosition of ModificationReported Coupling Efficiency (%)Coupling TimeReference
5'-Aldehyde-Modifier C2 Phosphoramidite5'-Terminus>9510 minutes[2]
5-Formylindole-CE PhosphoramiditeInternal or 5'-TerminusNot specified, but used successfully in synthesisStandardGlen Research

Table 2: Deprotection Conditions for Aldehyde-Modified Oligonucleotides

Deprotection ReagentTemperature (°C)TimeNotesReference
Ammonium (B1175870) Hydroxide (30%)558 hoursStandard deprotection for many modifications.[3]
Ammonium Hydroxide/Methylamine (1:1)6510 minutesUltra-fast deprotection; requires acetyl-protected dC.Glen Research
0.05 M Potassium Carbonate in MethanolRoom Temperature4 hoursFor UltraMILD monomers.Glen Research
0.5 M LiOH / 3.5 M Triethylamine in Methanol7560 minutesAmmonia-free deprotection.[4]

Table 3: Stability of Aldehyde-Derived Linkages

Linkage TypeRelative Hydrolytic StabilityHalf-life (t½) at pH 7.0Key CharacteristicsReference
OximeVery HighSignificantly longer than hydrazonesHighly stable, formed from reaction with aminooxy groups. Rate constants for hydrolysis are ~10³-fold lower than simple hydrazones.[5]
HydrazoneModerateShorter than oximes; e.g., t½ of 183h at pH 7.2 for a specific hydrazone linkage.Formed from reaction with hydrazine/hydrazide groups. Stability is influenced by substituents.[6]
Reduced Schiff Base (Secondary Amine)HighNot explicitly quantified in reviewed literature, but generally considered stable.Formed by reduction of the initial imine linkage with a reducing agent like NaCNBH₃.[7]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 5'-Aldehyde-Modified Oligonucleotides

This protocol describes the general steps for incorporating a 5'-aldehyde modifier using a phosphoramidite reagent on an automated DNA synthesizer.

Materials:

  • DNA synthesizer

  • 5'-Aldehyde Phosphoramidite (e.g., 5'-Aldehyde-Modifier C2 Phosphoramidite with a diol protecting group)

  • Standard DNA phosphoramidites (A, C, G, T) and synthesis reagents (activator, capping, oxidation solutions)

  • Controlled Pore Glass (CPG) solid support

  • Deprotection solution (e.g., concentrated ammonium hydroxide)

  • Reagents for purification (e.g., HPLC grade acetonitrile, triethylammonium (B8662869) acetate)

Methodology:

  • Synthesis: a. Program the desired oligonucleotide sequence into the DNA synthesizer. b. Perform standard solid-phase DNA synthesis cycles for the unmodified portion of the sequence. c. For the final coupling step at the 5'-terminus, use the 5'-aldehyde phosphoramidite. An extended coupling time of 10 minutes is recommended to ensure high efficiency.[2] d. Complete the synthesis with the final capping and oxidation steps.

  • Cleavage and Deprotection: a. Transfer the CPG support with the synthesized oligonucleotide to a sealed vial. b. Add fresh, concentrated ammonium hydroxide. c. Incubate at 55°C for a minimum of 8 hours to ensure complete cleavage from the support and removal of base and phosphate (B84403) protecting groups.[3]

  • Purification: a. After deprotection, evaporate the ammonium hydroxide. b. Resuspend the crude oligonucleotide in an appropriate buffer. c. Purify the oligonucleotide using reverse-phase HPLC or other suitable methods.

  • Aldehyde Deprotection (if applicable): a. If the aldehyde is protected as a diol, treat the purified oligonucleotide with an oxidizing agent. b. Dissolve the oligonucleotide in a suitable buffer (e.g., 15 mM sodium phosphate, pH 5.4). c. Add 50 mM sodium periodate (B1199274) (NaIO₄) and incubate at 4°C for 6 hours in the dark.[7] d. Quench the reaction with sodium sulfite (B76179) (Na₂SO₃).[7] e. The resulting oligonucleotide now has a reactive 5'-aldehyde group.

Protocol 2: Oxime Ligation of an Aldehyde-Modified Oligonucleotide

This protocol outlines the conjugation of an aldehyde-modified oligonucleotide to a molecule containing an aminooxy group.

Materials:

  • 5'-Aldehyde-modified oligonucleotide

  • Aminooxy-functionalized molecule (e.g., protein, peptide, or label)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

  • Aniline (B41778) (as a catalyst, optional but recommended)

  • DMSO (for dissolving hydrophobic molecules)

Methodology:

  • Dissolve the 5'-aldehyde-modified oligonucleotide in the reaction buffer.

  • Dissolve the aminooxy-functionalized molecule in the same buffer or a minimal amount of DMSO before adding to the reaction mixture.

  • Add the aminooxy-functionalized molecule to the oligonucleotide solution. A 5 to 10-fold molar excess of the aminooxy compound is typically used.

  • For catalysis, add aniline to a final concentration of 10-100 mM. The reaction is significantly accelerated at a slightly acidic pH (e.g., 4.5-6.0), but can proceed at neutral pH, especially with a catalyst.[8]

  • Incubate the reaction at room temperature or 37°C. The reaction time can vary from a few hours to overnight, depending on the reactants and the presence of a catalyst.[7]

  • Monitor the reaction progress using techniques such as HPLC or gel electrophoresis.

  • Purify the resulting oligonucleotide conjugate to remove unreacted starting materials.

Protocol 3: Reductive Amination of an Aldehyde-Modified Oligonucleotide

This protocol details the conjugation of an aldehyde-modified oligonucleotide to a molecule containing a primary amine, such as a protein or peptide.

Materials:

  • 5'-Aldehyde-modified oligonucleotide

  • Amine-containing molecule (e.g., protein with accessible lysine (B10760008) residues)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 6.5-7.5)

  • Sodium cyanoborohydride (NaCNBH₃) solution (freshly prepared)

Methodology:

  • Dissolve the 5'-aldehyde-modified oligonucleotide in the reaction buffer.

  • Add the amine-containing molecule to the oligonucleotide solution. The molar ratio will depend on the specific reactants and desired degree of labeling.

  • Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM. NaCNBH₃ is a mild reducing agent that selectively reduces the imine (Schiff base) formed between the aldehyde and the amine, without reducing the aldehyde itself.[7]

  • Incubate the reaction at 37°C overnight.[7]

  • Monitor the formation of the conjugate by SDS-PAGE (for protein conjugates) or HPLC.

  • Purify the conjugate to remove excess reagents and unconjugated molecules.

Mandatory Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification and Aldehyde Unmasking cluster_conjugation Bioconjugation start Start with CPG Solid Support synthesis_cycles Standard Phosphoramidite Cycles (A, C, G, T) start->synthesis_cycles aldehyde_coupling Couple Aldehyde Phosphoramidite synthesis_cycles->aldehyde_coupling cleavage_deprotection Cleavage from Support and Deprotection aldehyde_coupling->cleavage_deprotection hplc HPLC Purification cleavage_deprotection->hplc oxidation Oxidative Cleavage of Diol (if applicable) hplc->oxidation aldehyde_oligo Aldehyde-Modified Oligonucleotide oxidation->aldehyde_oligo oxime_ligation Oxime Ligation (+ Aminooxy Molecule) aldehyde_oligo->oxime_ligation reductive_amination Reductive Amination (+ Amine Molecule & NaCNBH₃) aldehyde_oligo->reductive_amination final_product Purified Conjugate oxime_ligation->final_product reductive_amination->final_product

Caption: Workflow for synthesis and conjugation of aldehyde-modified oligonucleotides.

signaling_pathways cluster_reactants Reactants cluster_reactions Conjugation Chemistry cluster_products Products aldehyde Oligo-Aldehyde (R-CHO) oxime_formation Oxime Formation aldehyde->oxime_formation + Aminooxy schiff_base_formation Schiff Base Formation aldehyde->schiff_base_formation + Amine aminooxy Aminooxy Molecule (R'-ONH₂) aminooxy->oxime_formation amine Amine Molecule (R'-NH₂) amine->schiff_base_formation oxime_linkage Stable Oxime Linkage (R-CH=N-O-R') oxime_formation->oxime_linkage schiff_base Unstable Schiff Base (R-CH=N-R') schiff_base_formation->schiff_base reduction Reduction amine_linkage Stable Amine Linkage (R-CH₂-NH-R') reduction->amine_linkage schiff_base->reduction + NaCNBH₃

Caption: Key bioconjugation reactions of aldehyde-modified oligonucleotides.

References

5-Formylindole-CE Phosphoramidite: A Technical Guide to its Properties and Applications in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formylindole-CE Phosphoramidite (B1245037) is a chemical reagent utilized in solid-phase oligonucleotide synthesis to introduce a reactive aldehyde group at a specific position within a DNA or RNA strand. This modification is of significant interest in various research and drug development applications, as the aldehyde functionality serves as a versatile chemical handle for the covalent attachment of a wide array of molecules, including fluorescent dyes, biotin, peptides, and other reporter groups or therapeutic agents. This guide provides a comprehensive overview of the available spectroscopic properties, chemical characteristics, and detailed protocols for the use of 5-Formylindole-CE Phosphoramidite.

Chemical and Spectroscopic Properties

While comprehensive quantitative spectroscopic data such as molar extinction coefficient and quantum yield for the this compound molecule itself are not extensively documented in publicly available literature, analysis of its core components and related molecules provides valuable insights.

The key functional group is the 5-formylindole moiety. Spectroscopic analysis of 5-formylindole has shown characteristic infrared (IR) absorption bands for the carbonyl group in the range of 1686 cm⁻¹ to 1713 cm⁻¹.

Although the phosphoramidite itself is not designed as a fluorescent label, indole (B1671886) derivatives can exhibit fluorescence. For instance, a related compound, indole-5-carboxamide, displays a broad fluorescence emission spectrum spanning from 330 nm to 580 nm with a quantum yield of approximately 0.11 when incorporated into a polyvinyl alcohol film. This suggests that oligonucleotides modified with 5-formylindole may possess some level of fluorescence, a property that should be considered during the design of fluorescence-based assays.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄₄H₅₀N₃O₇P
Molecular Weight 763.86 g/mol
Appearance White to off-white powder
Solubility Acetonitrile (B52724), Dichloromethane
Storage -20°C, under inert atmosphere

Experimental Protocols

I. Incorporation of this compound into Oligonucleotides

The incorporation of this compound into a growing oligonucleotide chain follows the standard phosphoramidite chemistry cycle on an automated DNA/RNA synthesizer.

Materials:

  • This compound solution in anhydrous acetonitrile (e.g., 0.1 M)

  • Standard DNA or RNA phosphoramidites and synthesis reagents (activator, capping reagents, oxidizer)

  • Solid support with the initial nucleoside (e.g., CPG)

  • DNA/RNA synthesizer

Protocol:

  • Preparation: Dissolve the this compound in anhydrous acetonitrile to the desired concentration (typically 0.1 M) and install it on a designated port on the synthesizer.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a repeated four-step cycle for each nucleotide addition:

    • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleotide is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane), exposing a free 5'-hydroxyl group.[1]

    • Coupling: The this compound is activated by an activator (e.g., tetrazole or a derivative) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[2]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in the final product.[1][2]

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a water/pyridine/THF solution).[1][2]

  • Final Deblocking: After the final coupling and oxidation step, the terminal 5'-DMT group is typically removed.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the bases and the phosphate backbone) are removed by treatment with a suitable deprotection solution, most commonly concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA). The aldehyde group of the 5-formylindole moiety is stable to these standard deprotection conditions.[1]

II. Post-Synthetic Modification of Aldehyde-Functionalized Oligonucleotides

The incorporated aldehyde group can be readily conjugated to molecules containing a primary amine, a hydrazide, or a hydroxylamine (B1172632) functionality. The following is a general protocol for conjugation with an amine-containing molecule to form a Schiff base, which is then reduced to a stable secondary amine linkage.

Materials:

  • Aldehyde-modified oligonucleotide, purified and desalted.

  • Amine-containing molecule (e.g., fluorescent dye, biotin-amine).

  • Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0-8.0).

  • Reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride).

  • Quenching solution (e.g., Tris buffer).

Protocol:

  • Reaction Setup: Dissolve the aldehyde-modified oligonucleotide in the reaction buffer. Add a molar excess (typically 10-50 fold) of the amine-containing molecule.

  • Schiff Base Formation: Incubate the reaction mixture at room temperature for 2-4 hours to allow for the formation of the Schiff base intermediate.

  • Reductive Amination: Add a molar excess of the reducing agent (e.g., sodium cyanoborohydride) to the reaction mixture. The reducing agent selectively reduces the imine bond of the Schiff base to a stable secondary amine linkage.

  • Incubation: Continue the incubation at room temperature for 12-16 hours (overnight).

  • Quenching: Quench the reaction by adding a quenching solution to consume any unreacted reducing agent.

  • Purification: Purify the conjugated oligonucleotide from excess labeling reagents and byproducts using methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or reverse-phase HPLC.

III. Characterization of Modified Oligonucleotides

The successful incorporation of the 5-formylindole moiety and subsequent conjugation can be confirmed by a combination of analytical techniques.

Table 2: Analytical Methods for Characterization

TechniquePurpose
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) To assess the purity of the modified oligonucleotide and to separate the labeled from the unlabeled species. The increased hydrophobicity of the 5-formylindole group and the conjugated molecule will result in a longer retention time compared to the unmodified oligonucleotide.
Mass Spectrometry (MS) To confirm the exact mass of the modified oligonucleotide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques to verify the addition of the 5-formylindole phosphoramidite and the subsequent conjugate.[3][4][5]
UV-Vis Spectroscopy To quantify the oligonucleotide concentration (at ~260 nm) and to observe the absorbance spectrum of the conjugated molecule (if it has a chromophore).
Fluorescence Spectroscopy If a fluorescent molecule has been conjugated, fluorescence spectroscopy can be used to confirm successful labeling and to determine the spectroscopic properties of the final conjugate.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Acetylation) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Iodine Treatment) Capping->Oxidation Capped Failures Oxidation->Deblocking Stable Phosphate Go to next cycle

Caption: The four-step cycle of phosphoramidite chemistry for solid-phase oligonucleotide synthesis.

Post_Synthesis_Modification cluster_modification Post-Synthetic Conjugation Workflow Oligo Aldehyde-Modified Oligonucleotide SchiffBase Schiff Base Formation (Imine Intermediate) Oligo->SchiffBase Amine Amine-Containing Molecule Amine->SchiffBase Reduction Reductive Amination (e.g., NaCNBH3) SchiffBase->Reduction Conjugate Stable Conjugate (Secondary Amine Linkage) Reduction->Conjugate Purification Purification (HPLC, etc.) Conjugate->Purification

Caption: Workflow for the post-synthetic modification of an aldehyde-functionalized oligonucleotide.

References

The Formylindole Group in Oligonucleotides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. Among these, the formylindole group stands out as a versatile functional moiety. This technical guide provides an in-depth exploration of the function, synthesis, and application of formylindole-modified oligonucleotides, presenting key data and experimental methodologies for professionals in the field.

Core Functionalities of the Formylindole Group

The 3-formylindole nucleoside is a synthetic analog that can be incorporated into DNA and RNA strands. Its primary functions stem from two key features: the indole (B1671886) ring, which acts as a non-hydrogen bonding base mimic, and the reactive aldehyde group, which serves as a handle for bioconjugation.

  • Universal Base Mimicry : The formylindole group can function as a universal base, capable of pairing with any of the four canonical DNA bases.[1][2] Unlike natural bases that rely on specific hydrogen bonding patterns, the stabilization from indole derivatives primarily arises from base-stacking interactions within the DNA double helix.[3] This property is particularly useful in applications requiring probes for sequences with known degeneracies.

  • Bioconjugation Hub : The aldehyde group on the formylindole moiety is an attractive electrophile for bioconjugation.[1] It allows for the post-synthetic attachment of various molecules, such as fluorescent dyes, peptides, or other reporter groups, through the formation of stable linkages like oximes or hydrazones.[4] This enables the tailored functionalization of oligonucleotides for a wide range of applications.

Synthesis of Formylindole-Modified Oligonucleotides

The incorporation of a formylindole group into an oligonucleotide is achieved during solid-phase synthesis using the phosphoramidite (B1245037) method.[1][] A 3-formylindole nucleoside phosphoramidite is used as a building block in the automated DNA synthesizer.[1] The electron-donating nature of the indole ring provides a degree of stabilization to the aldehyde group, allowing it to be carried through the synthesis cycles.[1]

Below is a generalized workflow for the synthesis and subsequent modification of a formylindole-containing oligonucleotide.

G cluster_0 Solid-Phase Synthesis cluster_1 Post-Synthesis start 1. CPG Solid Support deblock 2. Detritylation (DCA/TCA) start->deblock coupling 3. Coupling (Formylindole Phosphoramidite) deblock->coupling cap 4. Capping coupling->cap oxidize 5. Oxidation cap->oxidize cycle Repeat Steps 2-5 for subsequent bases oxidize->cycle cleave 6. Cleavage & Deprotection (e.g., AMA) cycle->cleave purify1 7. Initial Purification (e.g., HPLC) cleave->purify1 conjugate 8. On-Column Conjugation (e.g., with Hydrazine (B178648) Derivative) purify1->conjugate purify2 9. Final Purification conjugate->purify2 final_oligo Functionalized Oligonucleotide purify2->final_oligo

Fig. 1: Workflow for Synthesis and Conjugation.

Impact on DNA Duplex Stability

The introduction of a formylindole modification has a notable impact on the thermal stability of DNA duplexes. By disrupting the hydrogen bonding that would be present with a canonical base pair, the formylindole group generally destabilizes the duplex.

PropertyValueReference
Melting Temperature (Tm) Reduction 7-10 °C per modification[1]

This destabilization is a critical consideration in the design of probes and primers containing this modification. The precise change in Tm can vary depending on the flanking sequences and the base opposite the formylindole moiety.

Key Applications

The unique properties of the formylindole group have led to its use in several key areas of oligonucleotide research and development.

Post-Synthetic Labeling and Bioconjugation

The most prominent application of formylindole is as a site for post-synthetic modification. The aldehyde group's reactivity allows for efficient and specific conjugation with molecules containing aminooxy or hydrazine functionalities.[1][4] This is particularly advantageous for attaching labels that may not be stable under the conditions of oligonucleotide synthesis and deprotection.[6]

The following diagram illustrates the chemical logic of this conjugation.

G oligo Oligonucleotide with 3-Formylindole product Conjugated Oligonucleotide (Stable Hydrazone or Oxime Linkage) oligo->product Reaction reagent Hydrazine or Aminooxy Derivative (e.g., Reporter Molecule) reagent->product

Fig. 2: Bioconjugation via Formylindole.
Probing DNA-Protein Interactions

Universal base analogs like 5-nitroindole (B16589) are used to investigate the importance of specific base contacts in DNA-protein recognition.[2] By replacing a natural base with an indole derivative, researchers can assess whether a protein's binding affinity is dependent on hydrogen bonding with a specific nucleobase or on backbone/shape recognition. While 5-nitroindole is more commonly cited for these studies due to its fluorescent properties, the formylindole group can also serve as a non-hydrogen bonding, sterically similar substitute to probe these interactions.

Mismatch Detection

The destabilizing effect of a universal base analog opposite a natural base can be exploited in mismatch detection assays.[7][8] The presence of a mismatch in a DNA heteroduplex creates a site of local instability.[9] While specific protocols using formylindole for this purpose are not as common as enzymatic cleavage methods,[10] the principle of reduced thermal stability at the mismatch site can be used in techniques like denaturing HPLC or other melt-curve-based analyses.

Experimental Protocols

Protocol for On-Column Oxime Ligation to a Formylindole-Modified Oligonucleotide

This protocol outlines a general procedure for conjugating an aminooxy-modified molecule to an oligonucleotide containing a 3-formylindole residue while the oligo is still on the CPG solid support.

Materials:

  • CPG solid support with synthesized 3-formylindole-containing oligonucleotide

  • Aminooxy-modified molecule (e.g., aminooxy-lactose)[4]

  • Anhydrous DMSO

  • Acetonitrile (B52724)

  • Ammonia/methylamine (B109427) (AMA) solution

  • HPLC system for purification

Procedure:

  • Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence including the 3-formylindole phosphoramidite using a standard automated DNA synthesizer. Keep the final 5'-DMT group on if purification by trityl-on HPLC is desired.

  • Support Preparation: After synthesis, transfer the CPG support to a microcentrifuge tube. Wash the support thoroughly with anhydrous acetonitrile and dry under vacuum.

  • Conjugation Reaction: a. Prepare a solution of the aminooxy-modified molecule in anhydrous DMSO. b. Add the solution to the dried CPG support. c. Allow the mixture to react overnight at room temperature with gentle shaking.[4]

  • Washing: After the reaction, wash the CPG support extensively with acetonitrile to remove excess reagents.

  • Cleavage and Deprotection: a. Treat the CPG support with AMA (30% ammonia/40% methylamine 1:1) for 30-60 minutes at 60-65°C to cleave the oligonucleotide from the support and remove protecting groups.[4] b. Evaporate the AMA solution to dryness.

  • Purification: a. Resuspend the dried oligonucleotide conjugate in an appropriate buffer. b. Purify the conjugate using reverse-phase HPLC or other suitable chromatographic method to separate the desired product from any unconjugated starting material or side products.

  • Analysis: Confirm the identity and purity of the final conjugate using mass spectrometry (e.g., ESI-MS) and analytical HPLC.

Conclusion

The formylindole group is a powerful tool in the oligonucleotide chemist's arsenal. Its dual functionality as both a universal base mimic and a reactive handle for bioconjugation provides a straightforward and efficient means to create functionalized nucleic acids. While its incorporation leads to a predictable destabilization of the DNA duplex, this property can be accounted for in experimental design. For researchers in drug development and diagnostics, formylindole-modified oligonucleotides offer a reliable platform for attaching a diverse array of functional moieties, enabling the development of novel probes, aptamers, and therapeutic agents.

References

In-Depth Technical Guide to 5-Formylindole-CE Phosphoramidite (CAS Number: 460355-05-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formylindole-CE Phosphoramidite (B1245037) (CAS No. 460355-05-9) is a specialized chemical reagent employed in nucleic acid chemistry, primarily for the introduction of a reactive aldehyde group at the 5'-terminus of synthetic oligonucleotides. This modification provides a versatile handle for the covalent attachment of various molecules, enabling the development of sophisticated probes, diagnostics, and therapeutic agents. This guide provides a comprehensive overview of its properties, synthesis applications, and the functional characteristics of the resulting modified oligonucleotides.

Physicochemical Properties

While some physical properties such as melting and boiling points have not been formally determined, the fundamental chemical characteristics of 5-Formylindole-CE Phosphoramidite are well-defined.[1]

PropertyValueReference(s)
CAS Number 460355-05-9[1]
Molecular Formula C₄₄H₅₀N₃O₇P[2][3]
Molecular Weight 763.86 g/mol [2][4]
IUPAC Name (2R,3S,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(3-formyl-1H-indol-1-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite
Synonyms 5'-Dimethoxytrityl-2'-deoxy-3-formylindole-ribofuranosyl,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
Appearance Not determined
Melting Point Undetermined[1]
Boiling Point Undetermined
Solubility Soluble in anhydrous acetonitrile (B52724)[2]
Storage Freezer storage at -10 to -30°C, kept dry[2]
Stability in Solution 2-3 days in anhydrous acetonitrile[2]

Core Application: Oligonucleotide Synthesis

The primary application of this compound is in solid-phase oligonucleotide synthesis to introduce a 5'-terminal aldehyde group. This phosphoramidite is compatible with standard automated DNA/RNA synthesis protocols.

Experimental Protocol: Incorporation of the 5-Formylindole Moiety

The incorporation of the 5-formylindole moiety at the 5'-terminus of an oligonucleotide follows the standard phosphoramidite cycle on an automated synthesizer.

Materials:

  • This compound

  • Anhydrous acetonitrile (diluent)

  • Standard DNA or RNA phosphoramidites and synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution)

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

  • Synthesis: The oligonucleotide is synthesized in the 3' to 5' direction using standard phosphoramidite chemistry.

  • Final Coupling Step: In the final coupling cycle, this compound is introduced as the last phosphoramidite to be added to the 5'-terminus of the oligonucleotide. Standard coupling times as recommended by the synthesizer manufacturer are sufficient.[2]

  • Cleavage and Deprotection: Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using standard deprotection methods.[2] No alterations to the standard deprotection protocols are necessary for this modifier.[2] This is a key advantage as the formyl group is stable to these conditions.

  • Purification: The resulting 5'-aldehyde modified oligonucleotide can be purified using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

G cluster_synthesis Oligonucleotide Synthesis Workflow Start Start Synthesize_Oligo Synthesize Oligonucleotide (Standard Phosphoramidite Chemistry) Start->Synthesize_Oligo Couple_Formylindole Couple 5-Formylindole-CE Phosphoramidite Synthesize_Oligo->Couple_Formylindole Cleave_Deprotect Cleavage and Deprotection (Standard Conditions) Couple_Formylindole->Cleave_Deprotect Purify Purify 5'-Aldehyde Modified Oligonucleotide Cleave_Deprotect->Purify QC Quality Control (e.g., Mass Spec, HPLC) Purify->QC Final_Product 5'-Aldehyde Modified Oligonucleotide QC->Final_Product

Caption: Workflow for the synthesis of 5'-aldehyde modified oligonucleotides.

Post-Synthesis Modification and Signaling Pathway Applications

The 5'-aldehyde group introduced by this phosphoramidite is a versatile electrophilic handle for post-synthetic conjugation of various molecules. This allows for the creation of custom-functionalized oligonucleotides for a wide range of applications.

Reactivity of the Aldehyde Group

The aldehyde group can readily react with nucleophiles to form stable covalent bonds:

  • With amino groups: Forms a Schiff base, which can be stabilized by reduction with agents like sodium borohydride (B1222165) to form a stable secondary amine linkage.

  • With hydrazino groups: Forms a stable hydrazone linkage.

  • With semicarbazide (B1199961) groups: Forms a stable semicarbazone linkage.[2]

  • With aminooxy groups: Forms a stable oxime linkage.

G cluster_reactions Post-Synthesis Conjugation Reactions Oligo_Aldehyde 5'-Aldehyde Modified Oligonucleotide Amino Amine-containing Molecule (R-NH₂) Oligo_Aldehyde->Amino Hydrazino Hydrazino-containing Molecule (R-NHNH₂) Oligo_Aldehyde->Hydrazino Semicarbazide Semicarbazide-containing Molecule (R-NHCONHNH₂) Oligo_Aldehyde->Semicarbazide Aminooxy Aminooxy-containing Molecule (R-ONH₂) Oligo_Aldehyde->Aminooxy Schiff_Base Schiff Base (reducible) Amino->Schiff_Base Hydrazone Hydrazone Hydrazino->Hydrazone Semicarbazone Semicarbazone Semicarbazide->Semicarbazone Oxime Oxime Aminooxy->Oxime

References

Methodological & Application

Protocol for Incorporating 5-Formylindole into Oligonucleotides: Application Notes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The site-specific incorporation of modified nucleosides into oligonucleotides is a powerful tool for advancing research and therapeutic applications. The introduction of reactive functionalities, such as aldehydes, opens avenues for post-synthetic conjugation, enabling the attachment of various labels, ligands, and other molecules of interest. 5-Formylindole serves as a valuable modification, introducing an aldehyde group into the oligonucleotide structure. This reactive handle can be utilized for diverse applications, including the study of DNA-protein interactions, the development of diagnostic probes, and the construction of novel drug delivery systems. This document provides a detailed protocol for the incorporation of 5-Formylindole into oligonucleotides using standard automated solid-phase synthesis, along with methods for characterization and application.

Materials and Reagents

Reagent Supplier Purpose
5-Formylindole-CE Phosphoramidite (B1245037)VariousModified phosphoramidite for incorporation
Standard DNA Phosphoramidites (dA, dC, dG, dT)VariousStandard building blocks for synthesis
Solid Support (e.g., CPG)VariousSolid phase for oligonucleotide synthesis
Activator (e.g., DCI, Tetrazole)VariousActivation of phosphoramidites
Capping Reagents (Cap A and Cap B)VariousCapping of unreacted hydroxyl groups
Oxidizing Solution (Iodine)VariousOxidation of phosphite (B83602) to phosphate (B84403)
Deblocking Solution (e.g., TCA in DCM)VariousRemoval of the 5'-DMT protecting group
Cleavage and Deprotection Solution (e.g., AMA)VariousCleavage from solid support and deprotection
Anhydrous Acetonitrile (B52724)VariousSolvent for phosphoramidites and activator
HPLC Grade Acetonitrile and WaterVariousMobile phases for purification
Triethylammonium Acetate (B1210297) (TEAA) BufferVariousIon-pairing agent for HPLC

Experimental Protocols

Automated Solid-Phase Oligonucleotide Synthesis

The incorporation of 5-Formylindole-CE Phosphoramidite is compatible with standard automated oligonucleotide synthesis protocols. The phosphoramidite can be introduced at any desired position within the oligonucleotide sequence.

Protocol:

  • Preparation:

    • Dissolve the this compound in anhydrous acetonitrile to the synthesizer's recommended concentration (typically 0.1 M).

    • Install the vial on a designated port on the automated DNA synthesizer.

    • Prepare and install all other necessary reagents (standard phosphoramidites, activator, capping solutions, oxidizing solution, and deblocking solution) according to the synthesizer manufacturer's instructions.

  • Synthesis Cycle: The synthesis proceeds in a stepwise 3' to 5' direction, with each cycle consisting of four main steps:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide on the solid support using a trichloroacetic acid (TCA) solution in dichloromethane.

    • Coupling: Activation of the incoming phosphoramidite (standard or 5-Formylindole) with an activator (e.g., 5-(ethylthio)-1H-tetrazole or dicyanoimidazole) and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. For the 5-Formylindole phosphoramidite, standard coupling times recommended by the synthesizer manufacturer are generally sufficient.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups using capping reagents to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the newly formed phosphite triester linkage to a more stable phosphate triester using an iodine solution.

  • Final Deblocking:

    • After the final coupling step, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).

Cleavage and Deprotection

Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed.

Protocol:

  • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

  • Add a solution of ammonium (B1175870) hydroxide/methylamine (AMA) (1:1, v/v).

  • Incubate the vial at 65°C for 15-30 minutes.

  • Cool the vial to room temperature and transfer the supernatant containing the cleaved oligonucleotide to a new tube.

  • Evaporate the AMA solution to dryness using a centrifugal evaporator.

  • Resuspend the oligonucleotide pellet in nuclease-free water.

Purification

Purification of the 5-formylindole-modified oligonucleotide is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% B over 30 minutes).

  • Detection: UV absorbance at 260 nm.

  • Collect the major peak corresponding to the full-length product.

  • Desalt the collected fraction using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).

Characterization

The identity and purity of the synthesized oligonucleotide should be confirmed by mass spectrometry and analytical HPLC.

  • Mass Spectrometry (MALDI-TOF or LC-MS): To confirm the molecular weight of the oligonucleotide. The expected mass should be calculated and compared with the observed mass.

  • Analytical RP-HPLC: To assess the purity of the final product.

Analytical Method Expected Outcome
MALDI-TOF Mass SpectrometryA major peak corresponding to the calculated molecular weight of the 5-formylindole modified oligonucleotide.
Analytical RP-HPLCA single major peak indicating high purity of the final product.

Applications of 5-Formylindole Modified Oligonucleotides

The aldehyde functionality of the 5-formylindole modification provides a versatile handle for a range of applications.

Post-Synthetic Conjugation via Reductive Amination

The formyl group can readily react with primary amines to form a Schiff base, which can then be reduced to a stable secondary amine linkage. This allows for the covalent attachment of various molecules, such as fluorescent dyes, biotin, or peptides.

Protocol for Reductive Amination:

  • Dissolve the purified 5-formylindole-modified oligonucleotide in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0).

  • Add a 10-100 fold molar excess of the amine-containing molecule.

  • Incubate the reaction mixture at room temperature for 1-4 hours to allow for Schiff base formation.

  • Add a 10-fold molar excess of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN).

  • Continue the incubation at room temperature for an additional 2-12 hours.

  • Purify the resulting conjugate by RP-HPLC.

Studying DNA-Protein Interactions

The 5-formyl group can be used to crosslink the oligonucleotide to interacting proteins. This is particularly useful for identifying and characterizing DNA-binding proteins, such as transcription factors. The aldehyde can form a covalent bond with nucleophilic amino acid residues (e.g., lysine) in the protein's binding site.

Visualizations

Oligonucleotide_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_post_synthesis Post-Synthesis Processing cluster_applications Applications Deblocking Deblocking Coupling Coupling Deblocking->Coupling Add Phosphoramidite & Activator Capping Capping Coupling->Capping Block Failures Oxidation Oxidation Capping->Oxidation Stabilize Linkage Oxidation->Deblocking Next Cycle Cleavage_Deprotection Cleavage & Deprotection Oxidation->Cleavage_Deprotection Completed Sequence Purification RP-HPLC Cleavage_Deprotection->Purification Characterization Mass Spec & Analytical HPLC Purification->Characterization Conjugation Post-Synthetic Conjugation Characterization->Conjugation Crosslinking DNA-Protein Crosslinking Characterization->Crosslinking

Caption: Workflow for the synthesis and application of 5-formylindole modified oligonucleotides.

Reductive_Amination_Pathway Oligo_CHO Oligonucleotide-5-Formylindole (R-CHO) Schiff_Base Schiff Base Intermediate (R-CH=N-R') Oligo_CHO->Schiff_Base + R'-NH2 Amine Primary Amine (R'-NH2) Amine->Schiff_Base Conjugate Stable Conjugate (R-CH2-NH-R') Schiff_Base->Conjugate + NaBH3CN Reducing_Agent NaBH3CN

Caption: Reaction pathway for post-synthetic conjugation via reductive amination.

TF_Binding_Application cluster_dna Genomic DNA Promoter Promoter Region TF_Binding_Site Transcription Factor Binding Site TF Transcription Factor TF->TF_Binding_Site Binds to Crosslink Covalent Crosslink TF->Crosslink Oligo_Probe 5-Formylindole Oligo Probe (Complementary to Binding Site) Oligo_Probe->TF_Binding_Site Hybridizes to Oligo_Probe->Crosslink Analysis Identification and Characterization of TF Crosslink->Analysis Leads to

Caption: Application of 5-formylindole oligonucleotides in studying transcription factor binding.

Application Notes and Protocols for 5-Formylindole-CE Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-Formylindole-CE Phosphoramidite (B1245037) in the 5'-modification of DNA oligonucleotides. The information is intended to guide researchers in the successful synthesis, purification, and application of these modified oligonucleotides.

Introduction

5-Formylindole-CE Phosphoramidite is a chemical reagent used to introduce a reactive aldehyde group at the 5'-terminus of a synthetic oligonucleotide.[1] This modification provides a versatile handle for the covalent attachment of a wide variety of molecules, including fluorescent dyes, biotin (B1667282), peptides, and other reporter groups or functional moieties. The formylindole group is introduced during standard automated solid-phase DNA synthesis.[2] The resulting 5'-aldehyde is a valuable tool for bioconjugation, enabling the formation of stable linkages with molecules containing amino, hydrazino, or aminooxy groups.[1]

Key Features:

  • Direct Incorporation of an Aldehyde: The phosphoramidite allows for the direct incorporation of an aldehyde functionality during oligonucleotide synthesis.[2]

  • Versatile Conjugation Chemistry: The 5'-aldehyde readily reacts with various nucleophiles to form stable covalent bonds, such as Schiff bases (which can be reduced to stable secondary amines), hydrazones, and oximes.[1]

  • Compatibility with Standard Synthesis: this compound is compatible with standard phosphoramidite chemistry on automated DNA synthesizers.[1]

Data Presentation

Product Specifications
PropertyValueReference
Chemical Name This compound[1]
Molecular Formula C44H50N3O7P[1]
Molecular Weight 763.86 g/mol [1]
CAS Number 460355-05-9[1]
Performance Characteristics
ParameterValueReference
Coupling Efficiency >95% (A related formyl precursor phosphoramidite showed 95% coupling efficiency with a 300-second coupling time). It is recommended to determine the optimal coupling time for your specific synthesizer and conditions.[3]
Deprotection Compatible with standard ammonium (B1175870) hydroxide (B78521) deprotection. No changes to standard protocols are required.[1]
Thermal Stability (Tm) Each 5-formylindole modification reduces the melting temperature (Tm) of a DNA duplex by approximately 7-10 °C.[2]
Stability in Serum While specific data for 5-formylindole is not available, modified oligonucleotides generally exhibit increased stability against nuclease degradation compared to unmodified DNA. A detailed protocol for assessing serum stability is provided below.[4]

Experimental Protocols

Oligonucleotide Synthesis with this compound

This protocol describes the incorporation of the 5-formylindole modification at the 5'-terminus of a DNA oligonucleotide using an automated DNA synthesizer.

Materials:

  • This compound

  • Anhydrous acetonitrile (B52724) (DNA synthesis grade)

  • Standard DNA phosphoramidites (A, C, G, T) and synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

Protocol:

  • Phosphoramidite Preparation:

    • Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended by your DNA synthesizer manufacturer (typically 0.1 M).

  • Automated DNA Synthesis:

    • Program the DNA synthesizer with the desired oligonucleotide sequence.

    • Install the this compound solution on a designated port on the synthesizer.

    • For the final coupling step (to add the 5'-modification), program the synthesizer to use the this compound.

    • Coupling Time: A coupling time of 3 to 5 minutes is recommended for modified phosphoramidites to ensure high coupling efficiency.[5][6]

    • The synthesis will proceed through the standard cycles of deblocking, coupling, capping, and oxidation for each base addition.

  • Cleavage and Deprotection:

    • Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

    • This product does not have a protecting group on the aldehyde, meaning deprotection of the modified oligonucleotide can be done without changing preferred conditions.[1]

    • Treat the CPG with concentrated ammonium hydroxide at 55°C for 8-12 hours.

    • Alternatively, for faster deprotection, a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA) can be used at 65°C for 10 minutes.[7]

Purification of 5'-Formylindole Modified Oligonucleotides

Purification is essential to remove truncated sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a recommended method.

Materials:

  • Crude deprotected oligonucleotide solution

  • RP-HPLC system with a C18 column

  • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Buffer B: 100% Acetonitrile

  • Desalting column (e.g., Glen Gel-Pak™)

Protocol:

  • Sample Preparation:

    • After deprotection, evaporate the ammonium hydroxide/AMA solution to dryness.

    • Resuspend the oligonucleotide pellet in an appropriate volume of water or Buffer A.

  • RP-HPLC Purification:

    • Equilibrate the C18 column with a low percentage of Buffer B in Buffer A (e.g., 5% Buffer B).

    • Inject the resuspended oligonucleotide onto the column.

    • Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient is from 5% to 50% Buffer B over 30 minutes. The optimal gradient may need to be determined empirically based on the oligonucleotide length and sequence.

    • Monitor the elution profile at 260 nm. The full-length 5'-formylindole modified oligonucleotide is more hydrophobic than the failure sequences and will elute later.

    • Collect the peak corresponding to the full-length product.

  • Desalting:

    • Evaporate the collected HPLC fractions to dryness.

    • Resuspend the purified oligonucleotide in water.

    • Desalt the oligonucleotide using a desalting column according to the manufacturer's instructions to remove the TEAA salts.

    • Lyophilize the desalted oligonucleotide to obtain a purified powder.

Post-Synthetic Conjugation of 5'-Formylindole Oligonucleotides

The 5'-aldehyde group can be conjugated to molecules containing an aminooxy or hydrazide group to form stable oxime or hydrazone linkages, respectively.

3.3.1. Oxime Ligation (with Aminooxy Compounds)

Materials:

  • Purified 5'-formylindole modified oligonucleotide

  • Aminooxy-functionalized molecule (e.g., aminooxy-biotin, aminooxy-peptide)

  • Reaction Buffer: 0.1 M Sodium acetate, pH 4.5-5.5

Protocol:

  • Dissolve the 5'-formylindole modified oligonucleotide in the reaction buffer to a final concentration of 1-5 mM.

  • Add a 10-50 fold molar excess of the aminooxy-functionalized molecule to the oligonucleotide solution.

  • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight.

  • Monitor the reaction progress by RP-HPLC or mass spectrometry.

  • Purify the conjugated oligonucleotide using RP-HPLC as described in section 3.2 to remove excess unconjugated molecule.

3.3.2. Hydrazone Formation (with Hydrazide Compounds)

Materials:

  • Purified 5'-formylindole modified oligonucleotide

  • Hydrazide-functionalized molecule (e.g., biotin hydrazide)

  • Reaction Buffer: 0.1 M Sodium phosphate, pH 7.0

Protocol:

  • Dissolve the 5'-formylindole modified oligonucleotide in the reaction buffer to a final concentration of 1-5 mM.

  • Add a 10-50 fold molar excess of the hydrazide-functionalized molecule.

  • Incubate the reaction at room temperature for 4-16 hours. The reaction of aromatic aldehydes (like formylindole) with hydrazides is generally efficient.[8]

  • Monitor the reaction by RP-HPLC or mass spectrometry.

  • Purify the conjugated oligonucleotide by RP-HPLC (section 3.2).

Stability Assay in Fetal Bovine Serum (FBS)

This protocol allows for the assessment of the nuclease resistance of the 5'-formylindole modified oligonucleotide.

Materials:

  • Purified 5'-formylindole modified oligonucleotide

  • Unmodified oligonucleotide of the same sequence (as a control)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Gel loading buffer containing a stop solution (e.g., EDTA and formamide)

Protocol:

  • Prepare solutions of the modified and unmodified oligonucleotides in PBS at a concentration of 20 µM.

  • In separate microcentrifuge tubes, mix 10 µL of the oligonucleotide solution with 10 µL of FBS (for a final concentration of 10 µM oligonucleotide in 50% FBS).

  • Incubate the tubes at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a 2 µL aliquot from each reaction and mix it with 8 µL of gel loading buffer to stop the degradation. Store the quenched samples at -20°C.

  • After the final time point, analyze all samples by denaturing PAGE.

  • Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the bands.

  • Quantify the intensity of the full-length oligonucleotide band at each time point to determine the degradation rate and calculate the half-life.

Melting Temperature (Tm) Determination

This protocol describes the determination of the melting temperature of a duplex containing the 5'-formylindole modified oligonucleotide.

Materials:

  • Purified 5'-formylindole modified oligonucleotide

  • Complementary unmodified DNA oligonucleotide

  • Melting Buffer: 10 mM Sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0

  • UV-Vis spectrophotometer with a temperature controller

Protocol:

  • Anneal the modified oligonucleotide with its complement by mixing equimolar amounts in the melting buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

  • Place the annealed duplex solution in a quartz cuvette in the spectrophotometer.

  • Monitor the absorbance at 260 nm while increasing the temperature from 25°C to 95°C at a rate of 0.5°C per minute.

  • The melting temperature (Tm) is the temperature at which 50% of the duplex has denatured. This is determined from the first derivative of the melting curve.

  • Compare the Tm of the modified duplex to that of an unmodified duplex of the same sequence to determine the effect of the 5-formylindole modification.

Mandatory Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_conjugation Post-Synthetic Conjugation cluster_analysis Analysis & Application start Start Synthesis synthesis Automated DNA Synthesis (Standard Cycles) start->synthesis modification 5'-Modification with This compound synthesis->modification cleavage Cleavage & Deprotection (Ammonium Hydroxide) modification->cleavage hplc RP-HPLC Purification cleavage->hplc desalting Desalting hplc->desalting conjugation Conjugation with Aminooxy/Hydrazide Molecule desalting->conjugation purification2 Final Purification (RP-HPLC) conjugation->purification2 analysis Characterization (Mass Spec, Stability, Tm) purification2->analysis application Downstream Applications analysis->application

Caption: Experimental workflow for 5'-formylindole modified DNA.

conjugation_pathways cluster_oxime Oxime Ligation cluster_hydrazone Hydrazone Formation cluster_schiff Schiff Base Formation start 5'-Formylindole Oligonucleotide (R-CHO) aminooxy Aminooxy Molecule (R'-ONH2) start->aminooxy hydrazide Hydrazide Molecule (R'-C(O)NHNH2) start->hydrazide amine Amine Molecule (R'-NH2) start->amine oxime Stable Oxime Linkage (R-CH=N-O-R') aminooxy->oxime pH 4.5-5.5 hydrazone Stable Hydrazone Linkage (R-CH=N-NH-C(O)-R') hydrazide->hydrazone pH 7.0 schiff Unstable Schiff Base (R-CH=N-R') amine->schiff reduction Reduction (e.g., NaBH3CN) schiff->reduction stable_amine Stable Secondary Amine (R-CH2-NH-R') reduction->stable_amine

Caption: Conjugation pathways for 5'-aldehyde modified DNA.

References

Application Notes and Protocols for Internal Labeling of Oligonucleotides with 5-Formylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. Internal labeling offers the ability to introduce modifications without altering the 5' or 3' ends, which are often critical for biological function. 5-Formylindole is a versatile nucleoside analogue that allows for the incorporation of a reactive aldehyde group at specific internal positions within a DNA or RNA sequence. This aldehyde serves as a chemical handle for the covalent attachment of a wide array of molecules, including fluorophores, biotin, and other reporters or therapeutic agents.[1][2]

The introduction of 5-Formylindole is achieved during solid-phase oligonucleotide synthesis using a corresponding phosphoramidite (B1245037) building block.[1][2] The aldehyde group, stabilized by the electron-donating indole (B1671886) ring, is sufficiently reactive for post-synthetic conjugation with various nucleophilic groups.[1] This methodology provides a powerful tool for creating custom-labeled oligonucleotides for a broad range of applications, from fundamental research to the development of novel therapeutics.[][4]

Chemical Principle

The internal labeling of an oligonucleotide with 5-Formylindole is a two-stage process. First, the 5-Formylindole phosphoramidite is incorporated at the desired position during automated solid-phase synthesis. After synthesis and deprotection, the oligonucleotide contains an internal aldehyde group.

This aldehyde group is an electrophile that can readily react with various nucleophiles for post-synthetic modification. Common reactions include:

  • Hydrazone Formation: Reaction with a hydrazine (B178648) derivative to form a stable hydrazone linkage.[2]

  • Semicarbazone Formation: Reaction with a semicarbazide (B1199961) to form a very stable semicarbazone linkage.[2]

  • Schiff Base Formation and Reduction: Reaction with an amine to form an unstable Schiff's base, which is then reduced with an agent like sodium borohydride (B1222165) to form a stable amine linkage.[2]

Effects on Oligonucleotide Properties

The incorporation of a 5-Formylindole modification has a notable impact on the physicochemical properties of the oligonucleotide. Researchers should consider these effects during experimental design.

PropertyQuantitative EffectReference
Thermal Stability (Tm) Each 5-Formylindole modification reduces the melting temperature (Tm) by 7-10 °C.[1]
Duplex Stability Duplexes containing a 5-formylcytosine (B1664653) (a related modification) opposite A, C, or T show significantly reduced thermal stabilities.[5]
Fidelity of DNA Synthesis 5-formylcytosine has been shown to be misincorporated more frequently than 5-methyl-2'-deoxycytidine (B118692) by DNA polymerase, potentially leading to mutations.[5]

Experimental Workflow

The overall process for generating an internally labeled oligonucleotide using 5-Formylindole involves synthesis, conjugation, and purification.

G cluster_0 Oligonucleotide Synthesis cluster_1 Post-Synthetic Conjugation cluster_2 Purification and Analysis Synthesis Solid-Phase Synthesis with 5-Formylindole Phosphoramidite Deprotection Cleavage and Deprotection Synthesis->Deprotection QC1 Initial QC (e.g., OD, MS) Deprotection->QC1 Reaction_Setup Dissolve Oligo and Label in Reaction Buffer QC1->Reaction_Setup Incubation Incubate at Controlled Temperature Reaction_Setup->Incubation Reduction Reduction Step (if forming amine linkage) Incubation->Reduction Purification Purification (e.g., HPLC, PAGE) Incubation->Purification Reduction->Purification QC2 Final QC (e.g., MS, UV-Vis) Purification->QC2 Final_Product Labeled Oligonucleotide QC2->Final_Product

Workflow for internal labeling of oligonucleotides using 5-Formylindole.

Detailed Experimental Protocol: Conjugation of a Hydrazine-Modified Fluorophore to a 5-Formylindole Containing Oligonucleotide

This protocol provides a general method for the post-synthetic labeling of an oligonucleotide containing a single internal 5-Formylindole modification. It is essential to optimize reaction conditions for specific labels and oligonucleotide sequences.

Materials and Equipment:

  • 5-Formylindole-modified oligonucleotide, purified and lyophilized.

  • Hydrazine-activated fluorescent dye (e.g., a hydrazide derivative of a cyanine (B1664457) or other dye).

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Conjugation Buffer: 0.1 M Sodium Borate (B1201080) buffer, pH 8.5.[6][7]

  • Milli-Q® water.

  • Microcentrifuge tubes.

  • Thermomixer or incubator.

  • Refrigerated microcentrifuge.

  • HPLC system with a reverse-phase column.

  • Mass spectrometer.

  • UV-Vis spectrophotometer.

Protocol:

  • Reagent Preparation:

    • Oligonucleotide Stock Solution: Dissolve the lyophilized 5-Formylindole-modified oligonucleotide in Milli-Q® water to a final concentration of 1 mM.

    • Label Stock Solution: Immediately before use, dissolve the hydrazine-activated dye in anhydrous DMSO to a final concentration of 10-20 mM.

    • Conjugation Buffer: Prepare 0.1 M sodium borate buffer and adjust the pH to 8.5 with HCl.[6][7]

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the following:

      • 5 µL of 1 mM 5-Formylindole-oligonucleotide (5 nmol).

      • 40 µL of 0.1 M Sodium Borate buffer (pH 8.5).

      • 5 µL of 10 mM hydrazine-activated dye (50 nmol, 10-fold molar excess).

    • Vortex the reaction mixture gently and centrifuge briefly.

    • Incubate the reaction at 37°C for 4-6 hours in the dark.

  • Purification of the Labeled Oligonucleotide:

    • After incubation, the labeled oligonucleotide should be purified from the excess, unreacted dye. Reverse-phase HPLC is the recommended method for achieving high purity.

    • HPLC Conditions (General Guidance):

      • Column: C18 reverse-phase column.

      • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

      • Mobile Phase B: Acetonitrile.

      • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

      • Detection: Monitor at 260 nm (for the oligonucleotide) and the absorbance maximum of the dye.

    • Collect the fractions corresponding to the major peak that absorbs at both 260 nm and the dye's specific wavelength. This peak should have a longer retention time than the unlabeled oligonucleotide.

  • Post-Purification Processing:

    • Lyophilize the collected HPLC fractions to dryness.

    • Resuspend the purified, labeled oligonucleotide in a suitable buffer (e.g., nuclease-free water or TE buffer) for storage.

  • Quality Control and Characterization:

    • Concentration Determination: Measure the absorbance at 260 nm to determine the oligonucleotide concentration.

    • Labeling Efficiency: Measure the absorbance at the dye's maximum wavelength to determine the concentration of the incorporated dye. The ratio of the dye concentration to the oligonucleotide concentration provides the labeling efficiency.

    • Purity and Identity Confirmation: Analyze the final product by mass spectrometry to confirm the covalent attachment of the label and to assess the purity of the sample.

Applications in Research and Drug Development

Oligonucleotides internally labeled via 5-Formylindole can be utilized in a variety of applications:

  • Molecular Probes: Labeled oligonucleotides are used as probes in techniques like Fluorescence In Situ Hybridization (FISH) and microarrays for the detection and quantification of specific nucleic acid sequences.[]

  • Studying Nucleic Acid Dynamics: The incorporation of fluorescent probes can be used in Förster Resonance Energy Transfer (FRET) studies to investigate conformational changes in DNA and RNA structures.[8]

  • Therapeutic Oligonucleotides: In the context of drug development, labeled antisense oligonucleotides, siRNAs, or aptamers can be used to study their cellular uptake, biodistribution, and mechanism of action.[][4][9][] The ability to attach specific ligands can also be exploited to improve targeting and delivery of these therapeutic agents.[9]

Conclusion

The internal labeling of oligonucleotides with 5-Formylindole provides a robust and flexible method for the site-specific introduction of a wide range of functional molecules. While the modification can influence the inherent properties of the oligonucleotide, careful experimental design and rigorous purification and analysis will enable researchers to generate high-quality labeled probes and conjugates for advanced applications in research, diagnostics, and therapeutics.

References

Application Notes and Protocols for the Conjugation of Peptides to Aldehyde-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of peptides to oligonucleotides to create peptide-oligonucleotide conjugates (POCs) is a powerful strategy in drug development and biomedical research.[1][2][3] These chimeric molecules combine the specific targeting and biological functions of peptides with the gene-silencing or -editing capabilities of oligonucleotides, leading to enhanced cellular uptake, improved stability, and targeted delivery.[1][2][3] One of the most effective and widely used methods for creating POCs involves the reaction of an aldehyde-modified oligonucleotide with a peptide bearing a compatible functional group. This document provides detailed application notes and protocols for the most common methods of conjugating peptides to aldehyde-modified oligonucleotides.

Overview of Conjugation Chemistries

Several chemoselective ligation methods can be employed for the conjugation of peptides to aldehyde-modified oligonucleotides. The choice of method often depends on the specific peptide sequence, the desired stability of the linkage, and the reaction conditions required. The most prevalent methods include:

  • Oxime Ligation: Formation of a stable oxime bond by reacting an aldehyde with an aminooxy group.[1][4]

  • Hydrazone Ligation: Creation of a hydrazone linkage through the reaction of an aldehyde with a hydrazine (B178648) or hydrazide group.[1] This linkage can be reversible under acidic conditions.

  • Thiazolidine (B150603) Ligation: Formation of a thiazolidine ring by reacting an aldehyde with a peptide containing an N-terminal cysteine.[4]

  • Reductive Amination: A two-step process involving the formation of a Schiff base between an aldehyde and an amine, followed by reduction to a stable amine linkage.[5]

Experimental Workflows and Signaling Pathways

The general workflow for peptide-oligonucleotide conjugation involves the separate synthesis and purification of the modified oligonucleotide and peptide, followed by the conjugation reaction and purification of the final product.

Peptide-Oligonucleotide Conjugation Workflow cluster_Oligo Oligonucleotide Synthesis cluster_Peptide Peptide Synthesis cluster_Conjugation Conjugation & Purification Oligo_Synth Solid-Phase Oligonucleotide Synthesis Aldehyde_Mod Introduction of Aldehyde Modifier Oligo_Synth->Aldehyde_Mod Oligo_Deprotect Deprotection & Cleavage Aldehyde_Mod->Oligo_Deprotect Oligo_Purify Purification (e.g., HPLC) Oligo_Deprotect->Oligo_Purify Conjugation Conjugation Reaction Oligo_Purify->Conjugation Aldehyde-Oligo Peptide_Synth Solid-Phase Peptide Synthesis Func_Group Introduction of Functional Group (e.g., Aminooxy, Hydrazide) Peptide_Synth->Func_Group Peptide_Deprotect Deprotection & Cleavage Func_Group->Peptide_Deprotect Peptide_Purify Purification (e.g., HPLC) Peptide_Deprotect->Peptide_Purify Peptide_Purify->Conjugation Functionalized Peptide Conj_Purify Purification of POC (e.g., HPLC, PAGE) Conjugation->Conj_Purify Characterization Characterization (e.g., Mass Spectrometry) Conj_Purify->Characterization Cellular Uptake and Endosomal Escape POC Peptide-Oligonucleotide Conjugate (POC) Endocytosis Endocytosis POC->Endocytosis Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Internalization Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytosol Cytosol Endosomal_Escape->Cytosol Target_Engagement Target Engagement (e.g., mRNA, nucleus) Cytosol->Target_Engagement Oxime_Ligation Oligo_Aldehyde Oligonucleotide-CHO Oxime_Conjugate Oligonucleotide-CH=N-O-Peptide Oligo_Aldehyde->Oxime_Conjugate + Peptide_Aminooxy Peptide-ONH2 Peptide_Aminooxy->Oxime_Conjugate pH 4.5-5.5 Hydrazone_Ligation Oligo_Aldehyde Oligonucleotide-CHO Hydrazone_Conjugate Oligonucleotide-CH=N-NH-Peptide Oligo_Aldehyde->Hydrazone_Conjugate + Peptide_Hydrazide Peptide-NH-NH2 Peptide_Hydrazide->Hydrazone_Conjugate pH 4.0-5.0 Reductive_Amination cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Reduction Oligo_Aldehyde Oligonucleotide-CHO Schiff_Base Oligonucleotide-CH=N-Peptide Oligo_Aldehyde->Schiff_Base + Peptide_Amine Peptide-NH2 Peptide_Amine->Schiff_Base pH ~7 Reduced_Conjugate Oligonucleotide-CH2-NH-Peptide Schiff_Base_2 Oligonucleotide-CH=N-Peptide Schiff_Base_2->Reduced_Conjugate NaBH3CN

References

Application Notes and Protocols for DNA Immobilization Using 5-Formylindole-Mediated Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immobilization of deoxyribonucleic acid (DNA) onto solid surfaces is a cornerstone of modern biotechnology and is fundamental to the development of a wide array of diagnostic and research tools, including DNA microarrays, biosensors, and next-generation sequencing platforms. The choice of immobilization chemistry is critical as it dictates the stability, accessibility, and functionality of the surface-bound DNA probes. This document provides detailed application notes and protocols for the covalent immobilization of DNA on surfaces using a strategy centered around the reactivity of a 5-formylindole-modified oligonucleotide.

The core of this methodology lies in the reaction between an aldehyde group, provided by the 5-formylindole modification on the DNA, and a primary amine-functionalized surface. This reaction proceeds via a Schiff base intermediate, which is subsequently reduced to a stable secondary amine linkage, ensuring a robust and durable attachment of the DNA to the surface. This approach offers a versatile and efficient means of DNA immobilization on various substrates, including glass and gold.

Principle of 5-Formylindole-Mediated DNA Immobilization

The immobilization process is a two-step chemical conjugation:

  • Schiff Base Formation: A 5'-formylindole-modified DNA oligonucleotide is introduced to a surface functionalized with primary amine groups. The aldehyde group of the formylindole reacts with a surface amine group to form a reversible imine bond, also known as a Schiff base.

  • Reductive Amination: The relatively unstable Schiff base is then stabilized by chemical reduction, typically using a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN). This converts the imine to a stable secondary amine, covalently linking the DNA to the surface.

This chemistry provides a directed and specific attachment of the DNA from its 5'-end, leaving the oligonucleotide chain available for hybridization or other interactions.

Caption: Chemical pathway for DNA immobilization.

Data Presentation

The following tables summarize quantitative data for DNA immobilization on different surfaces using various chemistries, with a focus on aldehyde-amine coupling.

Table 1: DNA Immobilization Efficiency and Surface Density on Different Substrates

Surface TypeImmobilization ChemistryImmobilization Efficiency (%)Surface Density (molecules/cm²)Reference
Aldehyde-modified GlassAmine-modified DNA (Reductive Amination)~96% (for G-quad 1)Not Specified[1]
Amine-functionalized GlassOxanine-modified DNANot SpecifiedHigh (qualitative)[2]
Aldehyde-terminated GoldAmine-modified DNA (Reductive Amination)Not Specified(1-10) x 10¹²[3]
Thiol-modified GoldThiol-modified DNAHigh>5 x 10¹³[4]

Table 2: Stability of Immobilized DNA

Surface and LinkageConditionStabilityReference
Thiol-DNA on GoldAmbient temperature, dried with PVA coatingMinimum of 2 months[5]
Thiol-DNA on Gold65 °C with PVA coatingStable[5]
DNA on Iron Oxide (α-FeOOH)pH change from 5 to 8~50% desorption[6][7][8][9]
DNA on Iron Oxide (α-Fe₂O₃)pH change from 5 to 8<5% desorption[6][7][8][9]
Secondary Amine Linkage on Silica12 days at room temperature in aqueous buffer>95% retention (for a succinamic acid thioether linkage)[10]

Experimental Protocols

Part 1: Preparation of 5-Formylindole Modified Oligonucleotides

5-Formylindole can be incorporated into a DNA oligonucleotide during synthesis using a 5-Formylindole-CE Phosphoramidite (B1245037). This phosphoramidite can be used in standard automated DNA synthesizers. The aldehyde group in the 5-formylindole is stable enough to withstand the conditions of DNA synthesis and deprotection.

Materials:

  • 5-Formylindole-CE Phosphoramidite

  • Standard DNA synthesis reagents and columns

  • Automated DNA synthesizer

  • Reagents for oligonucleotide deprotection and purification (e.g., HPLC)

Protocol:

  • Incorporate the this compound at the desired position (typically the 5'-terminus) during automated DNA synthesis.

  • Following synthesis, deprotect the oligonucleotide using standard procedures.

  • Purify the 5-formylindole modified oligonucleotide using HPLC to ensure high purity.

  • Quantify the purified oligonucleotide using UV-Vis spectrophotometry.

Part 2: Surface Preparation

Protocol 2A: Preparation of Amine-Functionalized Glass Slides

This protocol describes the silanization of glass microscope slides to introduce primary amine groups on the surface.

start Start: Clean Glass Slides cleaning Clean slides with HNO₃ and HCl solution start->cleaning washing Wash thoroughly with deionized water cleaning->washing drying Air-dry slides washing->drying silanization Expose slides to APTES vapor in a sealed chamber drying->silanization baking Bake at 100°C for 30 minutes silanization->baking end End: Amine-Functionalized Slides baking->end

Caption: Workflow for preparing amine-functionalized glass slides.

Materials:

  • Glass microscope slides

  • Nitric acid (HNO₃)

  • Hydrochloric acid (HCl)

  • Deionized water

  • 3-Aminopropyltriethoxysilane (APTES)

  • Glass container for vapor deposition

  • Oven

Protocol:

  • Cleaning: In a fume hood, soak the glass slides for 3-4 hours at room temperature in a 2:1 solution of HNO₃ and HCl.

  • Washing: Rinse the slides thoroughly with deionized water (three times).

  • Drying: Allow the slides to air-dry completely in a vertical position.

  • Silanization (Vapor Deposition):

    • Place the dried slides upright in a glass container.

    • Place a small open vial containing 5 µL of APTES next to the slides.

    • Seal the container and place it in an oven at 100°C for 30 minutes.

  • Post-Silanization: Remove the slides from the container. They are now amine-functionalized and ready for DNA immobilization.

Protocol 2B: Preparation of Aldehyde-Terminated Self-Assembled Monolayers (SAMs) on Gold Surfaces

This protocol is for creating an aldehyde-terminated surface on a gold substrate, which can then react with an amine-modified DNA. While the primary topic is 5-formylindole DNA reacting with an amine surface, this alternative approach is also effective.

start Start: Clean Gold Substrate prepare_thiol Prepare a 1 mM solution of aldehyde-terminated alkanethiol in ethanol (B145695) start->prepare_thiol immersion Immerse the gold substrate in the thiol solution prepare_thiol->immersion incubation Incubate for 16-24 hours at room temperature immersion->incubation rinsing Rinse with ethanol incubation->rinsing drying Dry with a stream of nitrogen rinsing->drying end End: Aldehyde-Functionalized Gold Surface drying->end

Caption: Workflow for preparing aldehyde-terminated SAMs on gold.

Materials:

  • Gold-coated substrate

  • Aldehyde-terminated alkanethiol (e.g., 11-mercaptoundecanal)

  • Ethanol (high purity)

  • Nitrogen gas

Protocol:

  • Cleaning: Thoroughly clean the gold substrate with ethanol and dry it under a stream of nitrogen.

  • SAM Formation:

    • Prepare a 1 mM solution of the aldehyde-terminated alkanethiol in ethanol.

    • Immerse the clean gold substrate in the thiol solution.

    • Incubate for 16-24 hours at room temperature to allow for the formation of a well-ordered self-assembled monolayer.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution and rinse it thoroughly with ethanol.

    • Dry the surface with a gentle stream of nitrogen.

  • The aldehyde-functionalized gold surface is now ready for reaction with amine-modified DNA.

Part 3: Immobilization of 5-Formylindole-Modified DNA on Amine-Functionalized Surfaces

This protocol details the covalent attachment of 5-formylindole-modified DNA to an amine-functionalized surface (prepared as in Protocol 2A).

start Start: Amine-Functionalized Surface and 5-Formylindole DNA spotting Spot 5-Formylindole DNA solution onto the amine surface start->spotting incubation_schiff Incubate in a humid chamber to form Schiff base spotting->incubation_schiff reduction Immerse in NaBH₃CN solution for reductive amination incubation_schiff->reduction washing Wash with buffer and deionized water reduction->washing end End: Covalently Immobilized DNA washing->end

Caption: Workflow for DNA immobilization via reductive amination.

Materials:

  • Amine-functionalized glass slides

  • Purified 5-formylindole-modified DNA

  • Spotting buffer (e.g., sodium phosphate (B84403) buffer, pH 8.5)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Reaction buffer (e.g., phosphate buffer, pH 7.0)

  • Washing buffer (e.g., PBS with 0.1% Tween 20)

  • Deionized water

  • Humid chamber

Protocol:

  • DNA Solution Preparation: Dissolve the 5-formylindole-modified DNA in the spotting buffer to the desired concentration (e.g., 10-50 µM).

  • Spotting: Spot the DNA solution onto the amine-functionalized glass slide.

  • Schiff Base Formation: Place the slide in a humid chamber and incubate at room temperature for at least 4 hours (or overnight) to allow for the formation of the Schiff base.

  • Reduction:

    • Prepare a solution of 50 mM NaBH₃CN in the reaction buffer.

    • Immerse the slide in the NaBH₃CN solution and incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the slide with the washing buffer to remove non-specifically bound DNA.

    • Rinse with deionized water.

  • Drying: Dry the slide using a centrifuge or a stream of nitrogen. The slide is now ready for use in downstream applications.

Conclusion

The use of 5-formylindole-modified oligonucleotides in conjunction with amine-functionalized surfaces provides a robust and reliable method for the covalent immobilization of DNA. The resulting stable secondary amine linkage ensures the durability of the immobilized probes, making this chemistry suitable for a wide range of applications in research and diagnostics. The detailed protocols provided herein offer a guide for the successful implementation of this powerful immobilization strategy.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA-protein crosslinks (DPCs) are highly cytotoxic lesions that can be induced by endogenous metabolites, environmental agents, and certain chemotherapeutics. The covalent trapping of proteins onto DNA poses a significant barrier to essential cellular processes such as DNA replication, transcription, and repair. The study of DPCs is crucial for understanding the mechanisms of genotoxicity and for the development of novel anticancer therapies.

5-Formylindole is an indole (B1671886) derivative containing a reactive aldehyde group. Analogous to other aldehydes like formaldehyde (B43269) and the epigenetic DNA modification 5-formylcytosine, 5-Formylindole is capable of forming covalent crosslinks between DNA and proteins. This occurs through the formation of a Schiff base between the formyl group of the indole and a primary amine group on a protein, typically the ε-amino group of a lysine (B10760008) residue or the guanidinium (B1211019) group of arginine. This initial reversible linkage can be stabilized, leading to a stable DPC.

These application notes provide a comprehensive overview of the principles and methodologies for utilizing 5-Formylindole to induce and study DNA-protein crosslinks in both in vitro and cellular contexts.

Mechanism of 5-Formylindole Induced DNA-Protein Crosslinking

The primary mechanism of DPC formation by 5-Formylindole involves the reaction of its aldehyde group with nucleophilic amino acid residues in proteins. The most reactive sites are the primary amines of lysine and arginine side chains.

The process can be summarized in two main steps:

  • Schiff Base Formation: The aldehyde group of 5-Formylindole reacts with the primary amine of a lysine or arginine residue to form a reversible imine, also known as a Schiff base.

  • Crosslink Stabilization: This initial adduct can be stabilized, for instance, by reduction, to form an irreversible covalent bond, thus creating a stable DNA-protein crosslink.

Mechanism_of_5_Formylindole_DPC_Formation cluster_dna DNA cluster_protein Protein 5_Formylindole 5-Formylindole in DNA Schiff_Base Reversible Schiff Base (Imine Intermediate) 5_Formylindole->Schiff_Base Reaction with protein amine Protein_Amine Protein (Lysine/Arginine Amine Group) Protein_Amine->Schiff_Base Stable_DPC Stable DNA-Protein Crosslink Schiff_Base->Stable_DPC Reduction/ Stabilization

Caption: Mechanism of 5-Formylindole induced DNA-protein crosslink formation.

Applications in Research and Drug Development

The ability of 5-Formylindole to induce DPCs makes it a valuable tool in several research and drug development areas:

  • Studying DNA Repair Pathways: 5-Formylindole-induced DPCs can be used to investigate the cellular mechanisms of DPC repair, which are still not fully understood.

  • Anticancer Drug Discovery: As DPCs are highly cytotoxic, 5-Formylindole and its derivatives can be explored as potential anticancer agents.[1][2] The targeted induction of DPCs in cancer cells can lead to cell cycle arrest and apoptosis.[3][4]

  • Probing DNA-Protein Interactions: 5-Formylindole can be used as a crosslinking agent to trap and identify proteins that are in close proximity to specific DNA sequences.

Quantitative Data on Aldehyde-Induced DNA-Protein Crosslinking

AldehydeConcentration for 1 Crosslink/2.7 kbpRelative Potency
Formaldehyde1.5 µMVery High
Glutaraldehyde8 µMHigh
Acrolein150 µMModerate
Crotonaldehyde8.5 mMLow
Acetaldehyde115 mMVery Low
Propionaldehyde295 mMVery Low
Butyraldehyde360 mMVery Low

Data adapted from a study on DNA-histone crosslinking induced by various aldehydes.[5] The efficiency of 5-Formylindole is expected to be influenced by its structure and reactivity, and empirical determination is recommended.

Experimental Protocols

The following protocols are adapted from established methods for formaldehyde-induced DNA-protein crosslinking and will likely require optimization for use with 5-Formylindole.

Protocol 1: In Vitro DNA-Protein Crosslinking with 5-Formylindole

This protocol is suitable for studying the interaction between a purified protein and a DNA molecule containing a 5-Formylindole modification.

Materials:

  • Oligonucleotide containing a 5-Formylindole modification (can be custom synthesized).

  • Purified protein of interest (with accessible lysine or arginine residues).

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 5 mM DTT.

  • Sodium cyanoborohydride (NaBH₃CN) or Glutathione (GSH) for reductive stabilization.

  • SDS-PAGE loading buffer.

  • SDS-PAGE gel and electrophoresis apparatus.

  • Western blotting equipment and antibodies against the protein of interest.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the 5-Formylindole-containing oligonucleotide (e.g., 1 pmol) and the purified protein (e.g., 2 pmol) in the reaction buffer. The total volume should be around 20-30 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-4 hours, requires optimization). This allows for the formation of the initial reversible Schiff base.

  • Reductive Stabilization (Optional but Recommended): To create a stable crosslink, add NaBH₃CN to a final concentration of 10 mM or GSH to a final concentration of 5 mM. Incubate for an additional 30-60 minutes at 37°C. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Heat the samples at 70°C for 10 minutes and then analyze the products by SDS-PAGE followed by Western blotting using an antibody specific to the protein of interest. A successful crosslink will result in a higher molecular weight band corresponding to the protein-DNA conjugate.

In_Vitro_DPC_Workflow Start Start Mix Mix 5-Formylindole DNA and Purified Protein Start->Mix Incubate Incubate at 37°C (Schiff Base Formation) Mix->Incubate Stabilize Reductive Stabilization (e.g., NaBH3CN) Incubate->Stabilize Quench Quench Reaction with SDS-PAGE Loading Buffer Stabilize->Quench Analyze Analyze by SDS-PAGE and Western Blot Quench->Analyze End End Analyze->End

Caption: Workflow for in vitro DNA-protein crosslinking with 5-Formylindole.

Protocol 2: Cellular DNA-Protein Crosslinking with 5-Formylindole

This protocol describes the induction of DPCs in cultured cells using 5-Formylindole.

Materials:

  • Cultured cells (e.g., HEK293T, HeLa).

  • 5-Formylindole solution (dissolved in a suitable solvent like DMSO).

  • Phosphate-Buffered Saline (PBS).

  • Cell lysis buffer (e.g., RIPA buffer).

  • Protease inhibitors.

  • DNase I.

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Cell Culture: Grow cells to approximately 70-80% confluency in an appropriate culture dish.

  • Treatment: Treat the cells with varying concentrations of 5-Formylindole (e.g., 1 µM to 1 mM, requires optimization) for a specific duration (e.g., 30 minutes to 4 hours, requires optimization) at 37°C. A vehicle control (e.g., DMSO) should be run in parallel.

  • Harvesting: After treatment, wash the cells twice with ice-cold PBS.

  • Lysis: Lyse the cells directly on the plate using ice-cold lysis buffer supplemented with protease inhibitors.

  • Genomic DNA and Protein Isolation:

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate the lysate to shear the genomic DNA.

    • Isolate the DNA-protein complexes. A common method is the K-SDS precipitation protocol.

  • Analysis of DPCs:

    • To confirm the presence of DPCs, the isolated complexes can be treated with DNase I to digest the DNA.

    • The remaining proteins can then be analyzed by Western blotting to detect the protein of interest that was crosslinked. An increase in the signal in the 5-Formylindole-treated samples compared to the control indicates DPC formation.

Cellular_DPC_Workflow Start Start Culture_Cells Culture Cells to 70-80% Confluency Start->Culture_Cells Treat_Cells Treat with 5-Formylindole Culture_Cells->Treat_Cells Harvest_Cells Wash and Harvest Cells Treat_Cells->Harvest_Cells Lyse_Cells Lyse Cells and Shear DNA Harvest_Cells->Lyse_Cells Isolate_Complexes Isolate DNA-Protein Complexes Lyse_Cells->Isolate_Complexes Analyze_DPCs Analyze DPCs by DNase Treatment and Western Blot Isolate_Complexes->Analyze_DPCs End End Analyze_DPCs->End

Caption: Workflow for cellular DNA-protein crosslinking with 5-Formylindole.

Downstream Signaling and Cellular Consequences

The formation of DPCs, including those induced by 5-Formylindole, can trigger several cellular signaling pathways, primarily related to DNA damage response and repair.

  • Replication Stress: DPCs are bulky lesions that can stall the DNA replication machinery, leading to replication stress.

  • Cell Cycle Arrest: The presence of DPCs can activate cell cycle checkpoints (e.g., at G2/M phase) to provide time for DNA repair.

  • DNA Damage Response (DDR): The DDR pathway is activated, involving key proteins such as ATM and ATR, leading to the phosphorylation of downstream targets like H2AX (forming γH2AX foci) and CHK1/CHK2.

  • DPC Repair: Cells possess specialized pathways to repair DPCs, often involving proteolytic degradation of the crosslinked protein followed by nucleotide excision repair (NER) or other DNA repair mechanisms.

  • Apoptosis: If the DPC load is too high or cannot be repaired, the cell may undergo programmed cell death (apoptosis).

DPC_Signaling_Pathway DPC 5-Formylindole-induced DNA-Protein Crosslink Replication_Stall Replication Fork Stalling DPC->Replication_Stall DDR DNA Damage Response (ATM/ATR activation) Replication_Stall->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DDR->Cell_Cycle_Arrest Repair DPC Repair (Proteolysis, NER) DDR->Repair Apoptosis Apoptosis DDR->Apoptosis Extensive Damage Cell_Cycle_Arrest->Repair Survival Cell Survival Repair->Survival Successful Repair

Caption: Cellular response to DNA-protein crosslinks.

Conclusion

5-Formylindole presents a promising chemical tool for the induction and study of DNA-protein crosslinks. Its reactive aldehyde group enables the formation of covalent linkages with proteins, mimicking the effects of other known crosslinking agents. The protocols and information provided herein offer a foundation for researchers to explore the utility of 5-Formylindole in their specific areas of interest, from fundamental DNA repair studies to the development of novel anticancer therapeutics. It is important to emphasize that the experimental conditions provided are starting points and will require optimization for specific cell types, proteins, and experimental goals.

References

Application Notes: Fluorescent Labeling of Oligonucleotides via Aldehyde Modification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The site-specific fluorescent labeling of oligonucleotides is a cornerstone technique in molecular biology, diagnostics, and drug development. Fluorescently tagged DNA and RNA probes are indispensable for a wide range of applications, including gene expression analysis, in situ hybridization (FISH), DNA sequencing, and molecular diagnostics. Among the various chemical strategies for oligonucleotide conjugation, methods utilizing aldehyde-modified oligonucleotides have gained prominence due to their efficiency and specificity.[][2] This approach involves the introduction of a reactive aldehyde group onto the oligonucleotide, which then serves as a chemical handle for conjugation with a fluorophore. The reaction typically proceeds via the formation of a stable oxime or hydrazone bond with an aminooxy- or hydrazide-functionalized fluorescent dye.[3][4]

Principle of the Method

The core principle involves a two-step process:

  • Introduction of an Aldehyde Group: An aldehyde moiety is incorporated into the oligonucleotide at a specific position, such as the 5'-end, 3'-end, or an internal base.[5][6]

  • Fluorophore Conjugation: The aldehyde-modified oligonucleotide is then reacted with a fluorescent probe that contains a highly reactive nucleophilic group, typically an aminooxy (-O-NH2) or hydrazide (-NH-NH2) group.[3][7]

This reaction, known as oxime or hydrazone ligation, is highly chemoselective and can be performed under mild aqueous conditions, which is crucial for preserving the integrity of the oligonucleotide.[8][9] The resulting oxime or hydrazone linkage is stable under physiological conditions.[4][10]

Methods for Aldehyde Introduction

Several methods exist for introducing an aldehyde group into an oligonucleotide:

  • Post-Synthetic Modification of the 3'-Terminus (RNA): The most common method for labeling the 3'-end of an RNA oligonucleotide involves the oxidation of the 3'-terminal ribose.[11][12] Sodium periodate (B1199274) (NaIO4) is used to cleave the vicinal diol of the ribose sugar, resulting in the formation of a reactive dialdehyde.[11][13] This method is specific to RNA due to the requirement of the 2'-hydroxyl group.[11][12]

  • 5'-Aldehyde Modification using Phosphoramidites: For DNA and RNA, an aldehyde group can be introduced at the 5'-end during solid-phase synthesis using specialized phosphoramidite (B1245037) reagents.[3][14] These reagents contain a protected aldehyde group, such as an acetal, which is deprotected after synthesis to reveal the reactive aldehyde.[3]

  • Internal Aldehyde Modification: Aldehyde groups can also be incorporated at internal positions within the oligonucleotide sequence. This can be achieved by using modified nucleoside phosphoramidites that carry a protected aldehyde function, such as a 5-formylindole or 5-formylcytosine (B1664653) derivative.[3][4] Another approach involves creating an abasic site, which exists in equilibrium with an open-chain aldehyde form that can be targeted for labeling.[5]

Experimental Protocols

Protocol 1: 3'-End Labeling of RNA via Periodate Oxidation and Oxime Ligation

This protocol describes the labeling of an RNA oligonucleotide at its 3'-terminus by first creating an aldehyde via periodate oxidation and then conjugating an aminooxy-functionalized fluorophore.

Materials and Reagents:

  • RNA oligonucleotide with a 3'-ribose (100 µM in RNase-free water)

  • Sodium periodate (NaIO4) solution (10 mM, freshly prepared in RNase-free water)

  • Ethylene (B1197577) glycol

  • Sodium acetate (B1210297) (3 M, pH 5.2, RNase-free)

  • Ethanol (B145695) (100% and 70%, ice-cold)

  • Aminooxy-fluorophore (e.g., Alexa Fluor 488 aminooxy) (10 mM in DMSO)

  • Aniline-acetate buffer (1 M sodium acetate, 100 mM aniline (B41778), pH 4.5) or a suitable reaction buffer.

  • RNase-free water

Procedure:

Step 1: Periodate Oxidation of RNA

  • In an RNase-free microcentrifuge tube, combine 20 µL of the 100 µM RNA oligonucleotide solution and 20 µL of the freshly prepared 10 mM NaIO4 solution.

  • Incubate the reaction mixture in the dark at room temperature for 30-60 minutes.[15]

  • To quench the reaction, add 2 µL of ethylene glycol and incubate for 5 minutes at room temperature.

  • Precipitate the oxidized RNA by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 3 volumes of ice-cold 100% ethanol.

  • Incubate at -80°C for 30 minutes or -20°C for at least 2 hours.

  • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

  • Carefully remove the supernatant and wash the pellet with 500 µL of ice-cold 70% ethanol.

  • Centrifuge for 10 minutes, remove the supernatant, and air-dry the pellet for 5-10 minutes.

  • Resuspend the oxidized RNA pellet in 20 µL of RNase-free water.

Step 2: Oxime Ligation with Aminooxy-Fluorophore

  • To the 20 µL of resuspended oxidized RNA, add 2 µL of the 10 mM aminooxy-fluorophore solution and 2 µL of aniline-acetate buffer. The use of an aniline catalyst can significantly increase the reaction rate at acidic pH.[9][16]

  • Incubate the reaction at room temperature for 2-4 hours. The reaction can be performed at a pH range of 4.5 to 7, though acidic conditions are often more favorable for oxime formation.[4]

  • The labeled oligonucleotide can be purified from the excess fluorophore using methods such as ethanol precipitation, size-exclusion chromatography (e.g., G-25 spin column), or HPLC.

Protocol 2: 5'-End Labeling using an Aldehyde-Modifier Phosphoramidite

This protocol outlines the general steps for synthesizing and labeling an oligonucleotide with a 5'-aldehyde group.

Materials and Reagents:

  • 5'-Aldehyde-Modifier C2 Phosphoramidite (or similar)

  • Standard reagents for automated DNA/RNA synthesis

  • Hydrazide-fluorophore (e.g., Cy3 hydrazide)

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Sodium cyanoborohydride (NaBH3CN) (optional, for reductive amination to stabilize Schiff bases)

Procedure:

Step 1: Synthesis of the 5'-Aldehyde-Modified Oligonucleotide

  • Synthesize the oligonucleotide on an automated DNA/RNA synthesizer.

  • In the final coupling cycle, use the 5'-Aldehyde-Modifier Phosphoramidite.

  • Cleave the oligonucleotide from the solid support and deprotect using standard conditions (e.g., ammonium (B1175870) hydroxide). The aldehyde is typically protected as an acetal, which is stable to the deprotection conditions.

  • Purify the oligonucleotide using standard methods (e.g., HPLC or PAGE).

  • Deprotect the aldehyde group. This is often achieved by treatment with an acidic solution (e.g., 80% acetic acid or 2% trifluoroacetic acid) for 15-30 minutes at room temperature.[3]

  • Desalt the oligonucleotide to remove the acid.

Step 2: Hydrazone Ligation with Hydrazide-Fluorophore

  • Dissolve the purified 5'-aldehyde-modified oligonucleotide in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.0).

  • Add a 10- to 50-fold molar excess of the hydrazide-fluorophore.

  • Incubate the reaction at room temperature for 4-16 hours.

  • Purify the fluorescently labeled oligonucleotide from excess dye using HPLC or other appropriate chromatographic methods.

Data Presentation

Table 1: Comparison of Aldehyde Introduction Methods

MethodPosition of LabelOligonucleotide TypeKey Reagent(s)AdvantagesDisadvantages
Periodate Oxidation3'-terminusRNASodium periodate (NaIO4)Specific to RNA 3'-end, post-synthetic modification.[11][12]Requires a 3'-ribose, can lead to strand scission if not controlled.
Aldehyde Phosphoramidite5'-terminusDNA, RNAAldehyde-modifier phosphoramiditeHigh coupling efficiency, suitable for automated synthesis.[3][14]Requires specialized phosphoramidite, acid deprotection step.[3]
Modified NucleosideInternalDNA, RNA5-Formylindole or 5-Formylcytosine phosphoramiditeSite-specific internal labeling is possible.[3][4]Can potentially disrupt duplex stability depending on the modifier.[5]

Table 2: Aldehyde-Reactive Fluorescent Probes

Reactive GroupLinkage FormedTypical FluorophoresExcitation Max (nm)Emission Max (nm)
AminooxyOximeAlexa Fluor dyes, DyLight dyesVaries with dyeVaries with dye
HydrazideHydrazoneFluorescein, Cy dyes, BiotinVaries with dyeVaries with dye
ThiosemicarbazideThiosemicarbazoneFluorescein (FTSC)~494~518

Visualizations

Workflow for 3'-End Labeling of RNA

G cluster_0 Step 1: Aldehyde Introduction cluster_1 Step 2: Fluorophore Conjugation cluster_2 Step 3: Purification A RNA with 3'-ribose B Periodate Oxidation (NaIO4) A->B C RNA with 3'-dialdehyde B->C E Oxime Ligation (pH 4.5-7.0) C->E D Aminooxy-Fluorophore D->E G Purification (HPLC / Precipitation) E->G F 3'-Fluorescently Labeled RNA H Purified Labeled RNA G->H

Caption: Workflow for 3'-end labeling of RNA.

Chemical Reaction for Oxime Ligation

G cluster_1 Product Oligo Oligo-CHO (Aldehyde-modified Oligonucleotide) Plus + Fluorophore H2N-O-Fluorophore (Aminooxy Fluorophore) Yields Aniline Catalyst pH 4.5-7.0 Fluorophore->Yields Product Oligo-CH=N-O-Fluorophore (Fluorescently Labeled Oligonucleotide) Yields->Product

Caption: Oxime ligation reaction scheme.

References

Application Notes and Protocols for Bioconjugation Strategies Using 5-Formylindole-Modified DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of DNA modified with 5-formylindole. This strategy offers a robust and versatile method for labeling and conjugating oligonucleotides with a wide range of molecules, including peptides, proteins, and small molecule reporters.

Introduction to 5-Formylindole-Mediated Bioconjugation

The introduction of a 5-formylindole modification into a DNA oligonucleotide provides a unique chemical handle for post-synthetic bioconjugation. The aldehyde functionality of the 5-formylindole is an electrophilic group that can react specifically with various nucleophiles. This allows for the site-specific attachment of molecules to the DNA, enabling the development of novel diagnostics, therapeutics, and research tools.

The primary bioconjugation strategies leveraging the 5-formylindole moiety are:

  • Hydrazone Formation: Reaction with a hydrazide-modified molecule to form a stable hydrazone linkage.

  • Oxime Ligation: Reaction with an aminooxy-modified molecule to form a highly stable oxime bond.

These reactions are bioorthogonal, meaning they proceed with high efficiency and specificity under mild aqueous conditions, without interfering with the native functional groups found in biomolecules.

Key Applications

  • Fluorescent Labeling: Attachment of fluorescent dyes for imaging and detection.

  • Peptide and Protein Conjugation: Creation of DNA-protein conjugates for targeted drug delivery, diagnostics, and single-molecule studies.[1]

  • Small Molecule Conjugation: Attachment of drugs, crosslinkers, or other functional small molecules.

  • Surface Immobilization: Covalent attachment of DNA to surfaces for microarray and biosensor development.

Data Presentation

Table 1: Comparison of Bioconjugation Chemistries for 5-Formylindole-Modified DNA
FeatureHydrazone FormationOxime Ligation
Reactants 5-Formylindole-DNA + Hydrazide-Molecule5-Formylindole-DNA + Aminooxy-Molecule
Linkage Formed Hydrazone (-C=N-NH-)Oxime (-C=N-O-)
Reaction pH 4.5 - 7.04.0 - 5.0
Catalyst Aniline (B41778) (optional, can accelerate reaction)Aniline or p-phenylenediamine (B122844)
Reaction Time Several hours to overnightMinutes to several hours
Linkage Stability Stable, but can be reversible under acidic conditionsHighly stable across a wide pH range
Table 2: Quantitative Parameters for Related Bioconjugation Reactions
Reaction TypeReactantsCatalystEfficiency/YieldReference
DNA-templated N-acylhydrazone formationDNA-aldehyde + DNA-hydrazideAniline-terminated DNA85-fold rate increase over uncatalyzed reaction[2]
Oxime ligation for peptidesPeptide-aminooxy + FDGp-phenylenediamineComplete ligation within 5 minutes[3]

Experimental Protocols

Protocol 1: Synthesis of 5-Formylindole-Modified Oligonucleotides

The synthesis of 5-formylindole-modified oligonucleotides is achieved using standard automated phosphoramidite (B1245037) chemistry. A 5-formylindole-CE phosphoramidite building block is incorporated at the desired position (5', internal, or 3') during solid-phase DNA synthesis. The aldehyde group on the formylindole moiety is compatible with standard deprotection conditions.

Materials:

Procedure:

  • Automated DNA Synthesis: Perform solid-phase DNA synthesis on a DNA synthesizer using the this compound at the desired coupling step.

  • Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the CPG support and remove the protecting groups by treating with concentrated ammonium hydroxide or AMA.

  • Purification: Purify the crude 5-formylindole-modified oligonucleotide by reversed-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

  • Characterization: Verify the identity and purity of the modified oligonucleotide by mass spectrometry (e.g., ESI-MS) and analytical HPLC or UPLC.

Protocol 2: Hydrazone Formation with a Hydrazide-Modified Peptide

This protocol describes the conjugation of a 5-formylindole-modified oligonucleotide to a peptide containing a hydrazide functional group.

Materials:

  • Purified 5-formylindole-modified oligonucleotide

  • Hydrazide-modified peptide

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Aniline (optional, as a 1 M stock solution in DMSO)

  • HPLC purification system

  • Mass spectrometer

Procedure:

  • Dissolve Reactants:

    • Dissolve the 5-formylindole-modified oligonucleotide in the Conjugation Buffer to a final concentration of 100 µM.

    • Dissolve the hydrazide-modified peptide in the Conjugation Buffer to a final concentration of 1 mM (a 10-fold molar excess).

  • Conjugation Reaction:

    • Mix the oligonucleotide and peptide solutions.

    • (Optional) Add aniline to a final concentration of 10-20 mM to catalyze the reaction.

    • Incubate the reaction mixture at room temperature for 4-16 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by analytical reversed-phase HPLC. The product conjugate will have a longer retention time than the starting oligonucleotide.

  • Purification of the Conjugate:

    • Once the reaction is complete, purify the DNA-peptide conjugate from the excess peptide and unconjugated oligonucleotide using preparative reversed-phase HPLC.

    • Collect the fractions corresponding to the conjugate.

  • Characterization:

    • Confirm the identity of the conjugate by mass spectrometry. The observed molecular weight should correspond to the sum of the molecular weights of the oligonucleotide and the peptide, minus the mass of water.

    • Assess the purity of the final conjugate by analytical HPLC.

Protocol 3: Oxime Ligation with an Aminooxy-Modified Molecule

This protocol outlines the conjugation of a 5-formylindole-modified oligonucleotide to a molecule functionalized with an aminooxy group.

Materials:

  • Purified 5-formylindole-modified oligonucleotide

  • Aminooxy-modified molecule (e.g., fluorescent dye, biotin, or peptide)

  • Conjugation Buffer: 100 mM Sodium Acetate, pH 4.5

  • Aniline or p-phenylenediamine (as a 1 M stock solution in DMSO)

  • HPLC purification system

  • Mass spectrometer

Procedure:

  • Dissolve Reactants:

    • Dissolve the 5-formylindole-modified oligonucleotide in the Conjugation Buffer to a final concentration of 100 µM.

    • Dissolve the aminooxy-modified molecule in the Conjugation Buffer to a final concentration of 1 mM (a 10-fold molar excess).

  • Conjugation Reaction:

    • Mix the oligonucleotide and aminooxy-molecule solutions.

    • Add aniline or p-phenylenediamine to a final concentration of 10 mM.

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be accelerated by gentle heating to 37-50°C.[3]

  • Monitoring the Reaction: Track the formation of the conjugate using analytical reversed-phase HPLC.

  • Purification of the Conjugate:

    • Purify the DNA-molecule conjugate using preparative reversed-phase or ion-exchange HPLC.[1][4]

    • Desalt the purified conjugate using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).

  • Characterization:

    • Verify the formation of the conjugate and its purity by mass spectrometry and analytical HPLC.

Mandatory Visualizations

G cluster_synthesis Synthesis of 5-Formylindole DNA cluster_conjugation Bioconjugation cluster_analysis Purification and Analysis Synth Automated Solid-Phase DNA Synthesis with 5-Formylindole Phosphoramidite Deprotect Cleavage and Deprotection Synth->Deprotect Purify_Oligo HPLC Purification of Modified Oligonucleotide Deprotect->Purify_Oligo Char_Oligo Mass Spec & HPLC Characterization Purify_Oligo->Char_Oligo Formyl_DNA 5-Formylindole- Modified DNA Char_Oligo->Formyl_DNA Hydrazone_Rxn Hydrazone Formation (pH 4.5-7.0) Formyl_DNA->Hydrazone_Rxn Oxime_Rxn Oxime Ligation (pH 4.0-5.0, Catalyst) Formyl_DNA->Oxime_Rxn Hydrazide Hydrazide-Modified Molecule (Peptide, etc.) Hydrazide->Hydrazone_Rxn Aminooxy Aminooxy-Modified Molecule (Dye, etc.) Aminooxy->Oxime_Rxn Purify_Conj HPLC Purification of Conjugate Hydrazone_Rxn->Purify_Conj Oxime_Rxn->Purify_Conj Char_Conj Mass Spec & HPLC Characterization Purify_Conj->Char_Conj Final_Product Purified Bioconjugate Char_Conj->Final_Product

Caption: Experimental workflow for 5-formylindole DNA bioconjugation.

G DNA_CHO 5-Formylindole-DNA (R-CHO) Plus1 + DNA_CHO->Plus1 Plus2 + DNA_CHO->Plus2 Hydrazide Hydrazide Molecule (R'-C(O)NHNH2) Hydrazone Hydrazone Conjugate (R-CH=N-NH-C(O)-R') Hydrazide->Hydrazone Hydrazone Formation (pH 4.5-7.0) Aminooxy Aminooxy Molecule (R'-ONH2) Oxime Oxime Conjugate (R-CH=N-O-R') Aminooxy->Oxime Oxime Ligation (pH 4.0-5.0, Catalyst) Plus1->Hydrazide Plus2->Aminooxy

Caption: Reaction schemes for 5-formylindole DNA conjugation.

References

Application Notes and Protocols for FRET Probe Synthesis using 5-Formylindole-CE Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzymatic activities, making it an invaluable tool in drug discovery and development. FRET-based probes are designed to report on these events through changes in fluorescence, offering high sensitivity and spatiotemporal resolution. This document provides detailed application notes and protocols for the synthesis of FRET probes utilizing the versatile 5-Formylindole-CE Phosphoramidite (B1245037) for the site-specific incorporation of a reactive aldehyde group into an oligonucleotide. This aldehyde serves as a chemical handle for the post-synthetic covalent attachment of fluorophores.

The 5-formylindole modification provides a unique linkage point within the oligonucleotide sequence, allowing for precise control over the placement of one of the FRET pair fluorophores. This internal labeling strategy, in conjunction with terminal labeling of the other fluorophore, enables the design of highly customized FRET probes for a variety of applications, including the study of DNA-protein interactions, nucleic acid hybridization, and the screening of potential drug candidates that modulate these processes.

Principle of FRET Probe Synthesis with 5-Formylindole

The synthesis of FRET probes using 5-Formylindole-CE Phosphoramidite is a two-stage process. First, the modified phosphoramidite is incorporated into a custom oligonucleotide sequence during standard solid-phase synthesis. Following synthesis and deprotection, the oligonucleotide contains a reactive 5-formylindole group. In the second stage, this aldehyde is chemoselectively reacted with an amine-functionalized fluorophore (the acceptor) via oxime ligation or reductive amination. The donor fluorophore is typically incorporated at a terminus of the oligonucleotide using a commercially available fluorophore-labeled phosphoramidite or a terminal amine-modifier for post-synthetic labeling.

Data Presentation: Spectroscopic Properties of Common FRET Pairs

The choice of the FRET donor and acceptor pair is critical for the successful design of a FRET probe. The following tables summarize key spectroscopic properties of commonly used fluorophore pairs suitable for oligonucleotide-based FRET probes. While the specific linker, such as the one derived from 5-formylindole, can subtly influence these properties, the data below provide a strong foundation for fluorophore selection.

Table 1: Spectroscopic Properties of Common FRET Donors

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (in DNA)Molar Extinction Coefficient (cm⁻¹M⁻¹)
Fluorescein (FAM)494520~0.575,000
Cy3550570~0.3150,000
ATTO 4885015230.8090,000
ATTO 5505545760.60120,000

Table 2: Spectroscopic Properties of Common FRET Acceptors

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)
TAMRA55758391,000
Cy5649670250,000
ATTO 594594624120,000
ATTO 647N644669150,000

Table 3: Förster Distances (R₀) for Common FRET Pairs on DNA

The Förster distance (R₀) is the distance at which FRET efficiency is 50%. This parameter is crucial for designing probes that are sensitive to specific distance changes.

DonorAcceptorR₀ (Å)
Fluorescein (FAM)TAMRA55[1]
Cy3Cy556[2][3]
ATTO 488ATTO 59465
ATTO 550ATTO 647N62

Note: R₀ values are dependent on the quantum yield of the donor and the spectral overlap with the acceptor, and can be influenced by the local environment and the orientation of the fluorophores.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Oligonucleotide Containing a 5-Formylindole Modification

This protocol outlines the incorporation of the this compound into an oligonucleotide sequence using an automated DNA synthesizer.

Materials:

  • This compound

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U)

  • Controlled Pore Glass (CPG) solid support

  • Standard DNA synthesis reagents:

    • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

    • Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)

    • Capping solutions (Cap A and Cap B)

    • Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

    • Acetonitrile (B52724) (anhydrous)

  • Cleavage and deprotection solution (e.g., concentrated Ammonium (B1175870) Hydroxide)

Procedure:

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, specifying the position for the incorporation of the 5-Formylindole modification.

  • Phosphoramidite Preparation: Dissolve the this compound in anhydrous acetonitrile to the concentration recommended by the manufacturer (typically 0.1 M). Install the vial on the synthesizer.

  • Automated Synthesis Cycle:

    • Deblocking: The 5'-DMT protecting group is removed from the growing oligonucleotide chain attached to the solid support.

    • Coupling: The this compound is activated by the activator solution and coupled to the 5'-hydroxyl of the growing chain. A longer coupling time (e.g., 180 seconds) may be required for modified phosphoramidites compared to standard bases.

    • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Repeat Cycle: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.

  • Final Deblocking: The final 5'-DMT group is typically left on ('DMT-on') to aid in purification.

  • Cleavage and Deprotection:

    • Transfer the CPG support to a screw-cap vial.

    • Add concentrated ammonium hydroxide (B78521) and heat at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the protecting groups from the standard bases. Note: The formyl group is stable under these conditions.

  • Purification:

    • Cool the vial and transfer the ammonium hydroxide solution to a new tube. Evaporate the ammonia.

    • Purify the DMT-on oligonucleotide by reverse-phase HPLC.

    • Cleave the DMT group using 80% acetic acid and then desalt the final oligonucleotide.

    • Verify the mass of the purified oligonucleotide using mass spectrometry.

Protocol 2: Post-Synthetic Labeling of the 5-Formylindole-Modified Oligonucleotide with an Amine-Functionalized Fluorophore via Oxime Ligation

This protocol describes the conjugation of an aminooxy- or hydrazine-functionalized fluorophore to the aldehyde group on the oligonucleotide.

Materials:

  • Purified 5-formylindole-containing oligonucleotide

  • Aminooxy- or hydrazine-functionalized fluorophore (e.g., Alexa Fluor 488-aminooxy, Cy5-hydrazine)

  • Aniline (B41778) solution (1 M in water, freshly prepared)

  • Sodium phosphate buffer (0.1 M, pH 6.0)

  • Nuclease-free water

  • Size-exclusion chromatography columns (e.g., NAP-10) or HPLC for purification

Procedure:

  • Oligonucleotide Preparation: Dissolve the purified 5-formylindole-containing oligonucleotide in 0.1 M sodium phosphate buffer (pH 6.0) to a final concentration of 100-500 µM.

  • Fluorophore Preparation: Dissolve the aminooxy- or hydrazine-functionalized fluorophore in a minimal amount of DMSO and then dilute with the sodium phosphate buffer to a final concentration of 10-50 mM.

  • Ligation Reaction:

    • In a microcentrifuge tube, combine the oligonucleotide solution, the fluorophore solution (a 50-100 fold molar excess is recommended), and the aniline catalyst to a final concentration of 100 mM.

    • Incubate the reaction mixture at room temperature for 4-16 hours, protected from light.

  • Purification of the Labeled Oligonucleotide:

    • Separate the labeled oligonucleotide from the excess fluorophore and catalyst using a size-exclusion column (e.g., NAP-10) equilibrated with nuclease-free water.

    • Alternatively, purify the labeled oligonucleotide by reverse-phase or anion-exchange HPLC.

  • Characterization:

    • Confirm the successful conjugation and purity of the FRET probe by mass spectrometry and UV-Vis spectroscopy. The UV-Vis spectrum should show the absorbance peaks of both the oligonucleotide and the attached fluorophore.

Mandatory Visualizations

FRET_Probe_Synthesis_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_labeling Post-Synthetic Labeling start CPG Solid Support synthesis Automated Phosphoramidite Synthesis start->synthesis 1. Standard Cycles incorporation Incorporate 5-Formylindole-CE Phosphoramidite synthesis->incorporation 2. Modified Cycle cleavage Cleavage & Deprotection incorporation->cleavage 3. NH4OH purification1 HPLC Purification cleavage->purification1 4. DMT-on oligo 5-Formylindole Oligonucleotide purification1->oligo labeling Oxime Ligation or Reductive Amination oligo->labeling 5. Conjugation purification2 HPLC/Size-Exclusion Purification labeling->purification2 6. Removal of excess dye fluorophore Amine-Functionalized Fluorophore (Acceptor) fluorophore->labeling final_probe Final FRET Probe purification2->final_probe

Caption: Workflow for the synthesis of a FRET probe.

FRET_Mechanism D D D_excited D* D_excited->D A A D_excited->A Donor_Emission Donor Emission D_excited->Donor_Emission FRET FRET A_excited A* A_excited->A Acceptor_Emission Acceptor Emission A_excited->Acceptor_Emission Excitation Excitation Light Excitation->D

Caption: Principle of Förster Resonance Energy Transfer (FRET).

Applications in Drug Development

FRET probes synthesized using this compound can be applied to various stages of the drug development pipeline:

  • High-Throughput Screening (HTS): Design of FRET-based assays to screen for compounds that inhibit or enhance protein-DNA interactions, protein-RNA interactions, or the activity of nucleases and polymerases.

  • Target Validation: Probing the mechanism of action of a drug by observing its effect on the conformational dynamics of a target biomolecule in real-time.

  • In Vitro and In-Cell Imaging: Visualization of drug-target engagement and the downstream effects on molecular interactions within cellular environments.[2]

  • Diagnostic Tools: Development of sensitive and specific nucleic acid detection assays for diagnostic applications.

Conclusion

The use of this compound offers a robust and flexible method for the synthesis of custom FRET probes. The ability to introduce a reactive aldehyde at a specific internal position of an oligonucleotide provides precise control over the probe's architecture, enabling the design of sophisticated tools for a wide range of applications in research and drug development. The protocols and data provided herein serve as a comprehensive guide for researchers to design and synthesize novel FRET probes tailored to their specific needs.

References

Application Notes and Protocols for Reductive Amination of Formylindole-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylindole-modified oligonucleotides are valuable tools for the site-specific conjugation of various molecules, including peptides, proteins, and small molecule drugs. The aldehyde functionality of the formylindole group provides a reactive handle for covalent bond formation through reductive amination. This process involves the formation of a Schiff base between the aldehyde on the oligonucleotide and a primary amine on the molecule to be conjugated, followed by reduction of the resulting imine to a stable secondary amine linkage. This application note provides detailed protocols for the reductive amination of formylindole-modified oligonucleotides, including reaction conditions, purification methods, and characterization techniques.

Key Concepts and Principles

Reductive amination is a robust and widely used bioconjugation technique. The reaction proceeds in two main steps:

  • Schiff Base Formation: The aldehyde group on the formylindole-modified oligonucleotide reacts with a primary amine-containing molecule to form a reversible imine intermediate (Schiff base). This reaction is pH-dependent, with optimal formation typically occurring under slightly acidic to neutral conditions.

  • Reduction: The unstable imine is then reduced to a stable secondary amine by a reducing agent. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaCNBH₃). Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the imine in the presence of the aldehyde, minimizing side reactions.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Cyanoborohydride

This protocol is a general method for the conjugation of a primary amine-containing molecule to a formylindole-modified oligonucleotide.

Materials:

  • Formylindole-modified oligonucleotide

  • Amine-containing molecule (e.g., peptide, amino-modified label)

  • Sodium Phosphate Buffer (0.1 M, pH 7.2)

  • Sodium Cyanoborohydride (NaCNBH₃) solution (freshly prepared, 1 M in 0.1 M NaOH)

  • Nuclease-free water

Procedure:

  • Oligonucleotide Preparation: Dissolve the formylindole-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the formylindole-modified oligonucleotide and the amine-containing molecule in a 1:10 molar ratio (oligonucleotide:amine).

    • Add 0.1 M Sodium Phosphate Buffer (pH 7.2) to the reaction mixture to achieve a final oligonucleotide concentration of 100 µM.

  • Initiation of Reductive Amination:

    • Add the freshly prepared 1 M NaCNBH₃ solution to the reaction mixture to a final concentration of 20 mM.

    • Gently vortex the mixture to ensure homogeneity.

  • Incubation: Incubate the reaction mixture at 37°C for 4-16 hours with gentle agitation.

  • Quenching (Optional): The reaction can be quenched by adding a solution of Tris buffer to a final concentration of 50 mM.

  • Purification: Purify the oligonucleotide conjugate using HPLC (see Protocol 3).

Protocol 2: Reductive Amination using Sodium Borohydride

This protocol provides an alternative method using the more reactive reducing agent, sodium borohydride.

Materials:

  • Formylindole-modified oligonucleotide

  • Amine-containing molecule

  • Borate Buffer (0.1 M, pH 8.5)

  • Sodium Borohydride (NaBH₄) solution (freshly prepared, 1 M in 0.1 M NaOH)

  • Nuclease-free water

Procedure:

  • Oligonucleotide Preparation: Dissolve the formylindole-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the formylindole-modified oligonucleotide and the amine-containing molecule in a 1:10 molar ratio.

    • Add 0.1 M Borate Buffer (pH 8.5) to the reaction mixture to achieve a final oligonucleotide concentration of 100 µM.

  • Initiation of Reductive Amination:

    • Add the freshly prepared 1 M NaBH₄ solution to the reaction mixture to a final concentration of 50 mM.

    • Gently vortex the mixture.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours.

  • Purification: Purify the oligonucleotide conjugate using HPLC (see Protocol 3).

Protocol 3: Purification of the Oligonucleotide Conjugate by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying the resulting oligonucleotide conjugate from unreacted starting materials and byproducts.[1][2]

Materials:

  • Crude reductive amination reaction mixture

  • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Buffer B: 100% Acetonitrile

  • C18 HPLC column

Procedure:

  • Sample Preparation: Dilute the crude reaction mixture with Buffer A.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow rate: 1 mL/min

    • Detection: UV absorbance at 260 nm (for oligonucleotide) and a wavelength appropriate for the conjugated molecule if it has a chromophore.

    • Gradient: A linear gradient from 5% to 50% Buffer B over 30 minutes is a good starting point. The gradient may need to be optimized based on the hydrophobicity of the conjugate.

  • Fraction Collection: Collect fractions corresponding to the major product peak. The conjugate should elute later than the unconjugated oligonucleotide due to the increased hydrophobicity of the attached molecule.

  • Desalting: Desalt the collected fractions using a suitable method such as ethanol (B145695) precipitation or size-exclusion chromatography.

Data Presentation

ParameterProtocol 1 (NaCNBH₃)Protocol 2 (NaBH₄)Reference
Reducing Agent Sodium CyanoborohydrideSodium BorohydrideGeneral Knowledge
Buffer 0.1 M Sodium Phosphate0.1 M Borate[3]
pH 7.28.5[3]
Temperature 37°CRoom TemperatureGeneral Knowledge
Reaction Time 4-16 hours2-4 hoursGeneral Knowledge
Oligo:Amine Ratio 1:101:10General Knowledge
Yield Up to 90% (with other aldehyde-modified DNA)Not specified for oligos, but generally high[3]

Characterization of the Conjugate

Mass Spectrometry:

Mass spectrometry is a critical tool for confirming the successful conjugation and determining the molecular weight of the final product.[4][5][6][7][8]

  • Electrospray Ionization (ESI-MS): Provides accurate mass determination of the intact conjugate.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS): Also suitable for determining the molecular weight of the conjugate.

Experimental Workflow Diagram

Reductive_Amination_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_conjugation Reductive Amination cluster_purification Purification & Analysis cluster_final_product Final Product Oligo_Synth Synthesis of Formylindole-Modified Oligonucleotide Reaction_Setup Reaction Setup: - Formylindole-Oligo - Amine-Molecule - Buffer Oligo_Synth->Reaction_Setup Start Conjugation Add_Reducing_Agent Add Reducing Agent (NaCNBH3 or NaBH4) Reaction_Setup->Add_Reducing_Agent Incubation Incubation Add_Reducing_Agent->Incubation HPLC RP-HPLC Purification Incubation->HPLC Purify Crude Product Desalting Desalting HPLC->Desalting Analysis Characterization (Mass Spectrometry) Desalting->Analysis Final_Product Purified Oligonucleotide Conjugate Analysis->Final_Product Verified Product

References

Troubleshooting & Optimization

improving coupling efficiency of 5-Formylindole-CE Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Formylindole-CE Phosphoramidite (B1245037). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this modified phosphoramidite in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is 5-Formylindole-CE Phosphoramidite and what are its primary applications?

A1: this compound is a modified nucleoside phosphoramidite used to introduce an aldehyde group into a synthetic oligonucleotide.[1] This aldehyde group can serve as a reactive handle for post-synthesis modifications. Aldehydes are valuable because they can react with various nucleophiles, such as amino groups to form Schiff bases, hydrazino groups to create stable hydrazones, and semicarbazides to form semicarbazones.[1][2] These reactions are useful for conjugating oligonucleotides with other molecules like peptides, proteins, or fluorescent labels.

Q2: Are there any special recommendations for the coupling step when using this compound?

A2: According to the manufacturer, no changes to the standard coupling method recommended by your synthesizer manufacturer are necessary for this compound.[1] However, as with any modified phosphoramidite, optimizing conditions may be required to achieve the highest coupling efficiency, especially for long or complex sequences.

Q3: Does the formyl group on the indole (B1671886) ring require a protecting group during synthesis?

A3: The this compound available from some suppliers does not have a protecting group on the aldehyde.[1][2] This simplifies the deprotection process, as no special steps are needed to unmask the formyl group.[1] However, the reactivity of an unprotected aldehyde can sometimes lead to side reactions, so it is crucial to use high-quality, fresh reagents.[3]

Q4: What are the standard deprotection conditions for an oligonucleotide containing a 5-Formylindole modification?

A4: No changes to the standard deprotection methods recommended by your synthesizer manufacturer are required.[1] The formyl group is stable to common deprotection reagents like ammonium (B1175870) hydroxide (B78521) or AMA.

Troubleshooting Guide

Low coupling efficiency is a common issue in oligonucleotide synthesis. Below are specific potential causes and solutions when working with this compound.

Problem Potential Cause Recommended Solution
Low overall yield of the full-length oligonucleotide. Suboptimal coupling efficiency of the this compound.1. Increase Coupling Time: Extend the coupling time for the this compound to ensure the reaction goes to completion. For sterically hindered or complex sequences, a longer time may be beneficial.[] 2. Use a Stronger Activator: Consider using a more potent activator like DCI (4,5-Dicyanoimidazole) or ETT (Ethylthiotetrazole) to enhance the reaction rate.[][5] The choice and concentration of the activator are critical for balancing reaction speed and fidelity.[] 3. Double Coupling: Program the synthesizer to perform a second coupling step for the this compound to drive the reaction to completion.[]
Truncated sequences observed during analysis (e.g., HPLC, Mass Spectrometry). Incomplete coupling at the 5-Formylindole addition step.In addition to the solutions above: 1. Check Reagent Quality: Ensure all reagents, especially the acetonitrile (B52724) (ACN) diluent and activator solutions, are anhydrous.[5][7] Moisture can significantly decrease coupling efficiency by reacting with the activated phosphoramidite.[5] 2. Fresh Phosphoramidite Solution: Prepare a fresh solution of the this compound. Over time, phosphoramidites can degrade, especially if exposed to moisture or air.[5]
Sequence-specific coupling issues (e.g., low efficiency in G-rich regions). Secondary structure formation in the growing oligonucleotide chain hindering access to the 5'-hydroxyl group.1. Use Modified Synthesis Protocols: For sequences prone to forming secondary structures, consider using higher temperatures during synthesis (if your synthesizer supports it) or employing chemical denaturants.[] 2. Optimize Activator Concentration: Adjusting the activator concentration might be necessary for problematic sequences to improve reaction rates.[]
Side reactions or unexpected modifications observed. Reactivity of the unprotected formyl group.While the unprotected formyl group is generally stable to synthesis conditions, ensure that capping is highly efficient to block any unreacted 5'-hydroxyl groups. Inefficient capping can lead to the formation of deletion mutants.[8][9]

Experimental Protocols

Standard Phosphoramidite Coupling Cycle

This protocol outlines the four main steps in a standard phosphoramidite coupling cycle on an automated DNA synthesizer.

  • Deblocking (Detritylation):

    • Reagent: Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

    • Purpose: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain, exposing the 5'-hydroxyl group for the next coupling reaction.[9]

  • Coupling:

    • Reagents:

      • This compound solution (e.g., 0.1 M in anhydrous acetonitrile).

      • Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile).

    • Purpose: The activator protonates the phosphoramidite, making it highly reactive.[] The activated phosphoramidite then couples with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite (B83602) triester linkage.[][8]

  • Capping:

    • Reagents:

    • Purpose: To block any unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles.[8][9] This prevents the formation of oligonucleotides with internal deletions.

  • Oxidation:

    • Reagent: Iodine solution (e.g., in THF/water/pyridine).

    • Purpose: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate (B84403) triester linkage.[8]

Visualizations

Coupling_Troubleshooting Start Low Coupling Efficiency Observed CheckReagents Verify Reagent Quality (Anhydrous ACN, Fresh Amidite) Start->CheckReagents IncreaseTime Increase Coupling Time CheckReagents->IncreaseTime CheckSequence Analyze Sequence for Secondary Structures CheckReagents->CheckSequence If reagents are good StrongerActivator Use Stronger Activator (e.g., DCI, ETT) IncreaseTime->StrongerActivator DoubleCouple Implement Double Coupling StrongerActivator->DoubleCouple Success Coupling Efficiency Improved DoubleCouple->Success ModifiedProtocol Use Modified Protocol (Higher Temp, Denaturants) CheckSequence->ModifiedProtocol ModifiedProtocol->Success

Caption: Troubleshooting workflow for low coupling efficiency.

Phosphoramidite_Cycle Deblocking 1. Deblocking (Remove 5'-DMT group) Coupling 2. Coupling (Add this compound) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation (Stabilize phosphite triester) Capping->Oxidation Prevents deletion mutants Oxidation->Deblocking Cycle Repeats for next nucleotide

Caption: The four steps of the phosphoramidite synthesis cycle.

References

troubleshooting low yield in modified oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during modified oligonucleotide synthesis, with a focus on troubleshooting low yields.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common problems leading to low yields in modified oligonucleotide synthesis.

Issue 1: Overall Low Yield of the Final Product

Q1: My final yield of modified oligonucleotide is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A1: Low final yield is a common issue in modified oligonucleotide synthesis and can stem from several factors throughout the synthesis and purification process. The primary areas to investigate are coupling efficiency, deprotection, and purification.

A systematic troubleshooting approach is recommended. Start by evaluating the coupling efficiency of your synthesis. If coupling is efficient, then investigate the deprotection and purification steps.

LowYieldTroubleshooting start Low Final Yield check_coupling Assess Coupling Efficiency (e.g., Trityl Monitoring, HPLC of crude product) start->check_coupling coupling_ok Coupling Efficiency >98%? check_coupling->coupling_ok investigate_deprotection Investigate Deprotection & Cleavage coupling_ok->investigate_deprotection Yes optimize_coupling Optimize Coupling Step coupling_ok->optimize_coupling No deprotection_issues Check for incomplete deprotection, base modification, or product degradation. investigate_deprotection->deprotection_issues investigate_purification Investigate Purification purification_losses Evaluate purification method for product loss. investigate_purification->purification_losses end Improved Yield optimize_coupling->end deprotection_issues->investigate_purification purification_losses->end

Caption: Troubleshooting workflow for low oligonucleotide yield.

Issue 2: Poor Coupling Efficiency

Q2: How do I know if I have a coupling efficiency problem, and what steps can I take to improve it?

A2: Poor coupling efficiency is a primary cause of low yield, as the effect is cumulative with each synthesis cycle.[1] Even a small decrease in coupling efficiency can dramatically reduce the amount of full-length product, especially for longer oligonucleotides.[2][3]

Identifying Poor Coupling Efficiency:

  • Trityl Monitoring: The intensity of the orange color from the trityl cation released during the deblocking step is proportional to the amount of successful coupling in the previous cycle.[4] A fading color over subsequent cycles indicates falling coupling efficiency.

  • HPLC Analysis of Crude Product: Analysis of the crude oligonucleotide by High-Performance Liquid Chromatography (HPLC) before purification will show the distribution of full-length product versus shorter failure sequences (n-1, n-2, etc.).[5] A high proportion of failure sequences points to a coupling problem.

Causes and Solutions for Poor Coupling Efficiency:

Potential Cause Solution
Poor Quality Reagents Use high-purity, anhydrous phosphoramidites, activator, and solvents.[6][7] Ensure reagents are fresh and properly stored to prevent degradation and moisture contamination.[3][8]
Suboptimal Activator Ensure the correct activator is used for the specific phosphoramidite (B1245037) and that its concentration is optimal. Some modified amidites may require a stronger activator or longer activation times.
Incorrect Coupling Time Optimize the coupling time. While standard phosphoramidites couple efficiently within a short time, modified phosphoramidites are often less reactive and may require extended coupling times (e.g., 2-5 minutes or longer).[6][9]
Moisture Contamination Use anhydrous acetonitrile (B52724) and ensure all reagents and the synthesizer lines are dry.[6] High humidity can negatively impact synthesis.[3]
Sequence-Dependent Issues G-rich sequences can form secondary structures that hinder coupling.[3][10] Consider using modified phosphoramidites (e.g., with dG-iPr-Pac) or optimizing synthesis conditions (e.g., higher temperature) to disrupt these structures.[]
Solid Support Issues The type of solid support can influence reaction kinetics. Ensure the support is appropriate for the scale and type of synthesis.[7]
Synthesizer Malfunction Check the synthesizer for proper reagent delivery, valve function, and potential leaks.

Impact of Coupling Efficiency on Theoretical Yield of Full-Length Product

Oligo Length99% Coupling Efficiency98% Coupling Efficiency
20mer82.6%66.8%
30mer74.7%55.2%
50mer60.5%36.4%
70mer49.5%24.5%
95mer38.5%14.0%

Data compiled from multiple sources.[1][2][3][4]

Issue 3: Problems with Modified Phosphoramidites

Q3: I'm using a modified phosphoramidite and experiencing very low yields. What is unique about these reagents and how can I troubleshoot?

A3: Modified phosphoramidites are a common source of low yields due to their inherent chemical properties.[4] They are often less stable and have lower coupling efficiencies than standard A, C, G, and T phosphoramidites.[2][3]

Common Issues and Solutions for Modified Phosphoramidites:

  • Lower Reactivity: Many modifications add steric bulk or alter the electronics of the phosphoramidite, making it less reactive.

    • Solution: Increase the coupling time and/or use a stronger activator.[9] It may be necessary to perform double or triple couplings for particularly difficult modifications.

  • Instability: Some modifications are sensitive to the standard synthesis, deprotection, or cleavage conditions.[12]

    • Solution: Use milder deprotection conditions (e.g., potassium carbonate in methanol) if the modification is base-labile.[13] Ensure the stability of the modification throughout the entire process.

  • Reagent Quality: The purity and stability of modified phosphoramidites can vary significantly between batches and suppliers.

    • Solution: Source high-quality reagents from a reputable supplier.[6] Perform a small-scale test synthesis to qualify a new batch of modified phosphoramidite.

  • Incomplete Deprotection of the Modification: Some modifications have their own protecting groups that need to be removed.

    • Solution: Ensure that the deprotection strategy is compatible with and sufficient to remove all protecting groups on the modification.

Issue 4: Product Loss During Deprotection and Cleavage

Q4: I suspect I'm losing my product during the deprotection and cleavage step. How can I identify and prevent this?

A4: The deprotection and cleavage step can lead to significant product loss if not optimized for the specific oligonucleotide and any modifications present.[2] Harsh deprotection conditions can degrade sensitive modifications or the oligonucleotide backbone itself.[3] Incomplete deprotection, on the other hand, results in impurities that can be difficult to purify away from the full-length product.[2]

Troubleshooting Deprotection and Cleavage:

  • Analyze the Crude Product: Use mass spectrometry (MS) to analyze the crude product.[14] This can reveal incomplete removal of protecting groups (e.g., from guanine) or degradation products.[13]

  • Review the Deprotection Protocol: Ensure the deprotection conditions (reagent, temperature, and time) are appropriate for all nucleobases and modifications in your sequence.[15]

    • For sensitive modifications, a milder deprotection strategy, such as using UltraMILD monomers and deprotection with potassium carbonate in methanol, may be necessary.[13]

    • Some modifications require a specific pre- or post-synthesis deprotection step.

  • Check for Depurination: The acidic deblocking step (TCA treatment) can cause depurination, especially at G and A residues, leading to chain cleavage.[16]

    • Solution: Minimize the acid exposure time during the deblocking step.[17]

DeprotectionWorkflow start Synthesized Oligo on Solid Support check_modification_compatibility Are modifications compatible with standard deprotection? start->check_modification_compatibility deprotection Cleavage and Base Deprotection (e.g., Ammonium Hydroxide, AMA) analysis Analyze Crude Product (Mass Spectrometry, HPLC) deprotection->analysis standard_deprotection Standard Deprotection Protocol check_modification_compatibility->standard_deprotection Yes mild_deprotection Use Mild Deprotection Protocol (e.g., K2CO3 in Methanol) check_modification_compatibility->mild_deprotection No standard_deprotection->deprotection mild_deprotection->deprotection complete_deprotection Deprotection Complete? analysis->complete_deprotection purification Proceed to Purification complete_deprotection->purification Yes optimize_deprotection Optimize Deprotection (Time, Temperature, Reagent) complete_deprotection->optimize_deprotection No optimize_deprotection->deprotection

Caption: Decision workflow for deprotection and cleavage.

Issue 5: Low Yield After Purification

Q5: My crude yield seems acceptable, but I lose most of my product during purification. How can I improve my purification yield?

A5: Purification is often the step where the most significant loss of yield occurs.[3] The choice of purification method and its optimization are critical for maximizing the recovery of the desired full-length product.

Common Purification Methods and Associated Yields:

Purification Method Typical Purity Expected Yield Best For
Desalting ~80-90%HighPCR, sequencing primers
PAGE (Polyacrylamide Gel Electrophoresis) >95%Low to ModerateX-ray crystallography, gene synthesis
HPLC (High-Performance Liquid Chromatography) >95-99%Moderate to HighDemanding applications (therapeutics, diagnostics)

Data compiled from multiple sources.[18][19]

Troubleshooting Purification Losses:

  • Method Selection: Ensure the chosen purification method is appropriate for the length of the oligonucleotide, the modifications present, and the required final purity.[19]

    • Desalting only removes salts and very small molecules; it does not remove failure sequences.[18]

    • PAGE provides high purity but is not easily scalable and can have low recovery.[18]

    • HPLC (ion-exchange or reverse-phase) is generally the preferred method for purifying modified oligonucleotides, offering a good balance of purity and yield.[18][20]

  • Co-elution of Impurities: Failure sequences (especially n-1) or incompletely deprotected species can co-elute with the full-length product, forcing a narrow collection of the peak and thus reducing yield.[2][5]

    • Solution: Optimize the HPLC gradient and mobile phases to improve the resolution between the product and impurities.[20]

  • Product Precipitation or Aggregation: Guanine-rich sequences are prone to aggregation, which can lead to poor chromatographic behavior and low recovery.[10]

    • Solution: Adjust mobile phase conditions (e.g., reduce cation concentration) to mitigate aggregation.[10]

  • Loss During Sample Handling: Significant product loss can occur during sample transfers, desalting, and solvent evaporation steps.

    • Solution: Minimize sample handling steps. Ensure complete transfer of the product between steps.

Experimental Protocols

Protocol 1: Analysis of Oligonucleotide Purity by HPLC

This protocol outlines a general method for analyzing the purity of a crude or purified oligonucleotide sample using ion-pair reversed-phase HPLC (IP-RP-HPLC).

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column suitable for oligonucleotide analysis

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: 0.1 M TEAA in acetonitrile

  • Oligonucleotide sample dissolved in water

Methodology:

  • Sample Preparation: Dilute the oligonucleotide sample in water to a suitable concentration (e.g., 0.1-0.5 OD/100 µL).

  • HPLC Setup:

    • Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).

    • Set the UV detector to monitor absorbance at 260 nm.

  • Injection and Gradient:

    • Inject the prepared sample onto the column.

    • Run a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 50% B over 30 minutes). This will elute the oligonucleotides based on their hydrophobicity, with longer, full-length products typically eluting later.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the main product peak as a percentage of the total peak area.

Protocol 2: Quantification of Oligonucleotides by UV-Vis Spectrophotometry

This protocol describes the standard method for determining the concentration of an oligonucleotide solution.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Nuclease-free water or appropriate buffer (e.g., TE buffer)

Methodology:

  • Sample Preparation: Dilute the oligonucleotide stock solution in nuclease-free water or buffer to a volume that allows for accurate absorbance reading (typically an absorbance between 0.1 and 1.0).

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at 260 nm (A260).

    • Blank the instrument using the same water or buffer used for dilution.

  • Measurement:

    • Measure the absorbance of the diluted oligonucleotide solution at 260 nm.

  • Concentration Calculation:

    • Use the Beer-Lambert law to calculate the concentration:

      • Concentration (µg/mL) = A260 × Dilution Factor × Extinction Coefficient

    • The extinction coefficient is sequence-dependent and can be calculated or estimated. A general approximation for single-stranded DNA is ~33 µg/mL for an A260 of 1.0.

Frequently Asked Questions (FAQs)

Q: Why is the yield for modified oligonucleotides generally lower than for unmodified ones? A: The yield is often lower for several reasons:

  • Lower Coupling Efficiency: Modified phosphoramidites can be bulkier and less reactive, leading to lower coupling efficiencies.[4]

  • Stability Issues: The modification may not be stable under standard synthesis or deprotection conditions, leading to degradation of the product.[12]

  • Purification Challenges: The modification can alter the chromatographic properties of the oligonucleotide, making it more difficult to separate from impurities.[2]

Q: What is the maximum length of a modified oligonucleotide I can realistically synthesize? A: While it is possible to synthesize oligonucleotides over 200 bases long, the yield of full-length product decreases significantly with increasing length.[21] For highly modified oligonucleotides, achieving good yields for sequences longer than 80-100 bases can be very challenging. The final yield is highly dependent on maintaining a very high average coupling efficiency (>99%).[4][22]

Q: How does the sequence composition affect the synthesis yield? A: Sequence composition can have a significant impact. For example:

  • G-Rich Sequences: These are prone to forming secondary structures (G-quadruplexes) that can hinder reagent access and lower coupling efficiency.[10]

  • Repetitive Sequences: Long stretches of the same base can sometimes lead to lower yields, although this is less of a problem with modern synthesizers and reagents.[4]

Q: Can I trust the OD260 reading to accurately reflect the amount of my full-length modified oligonucleotide? A: The OD260 reading measures the total amount of nucleic acid in the sample, including full-length product and any failure sequences.[5] Therefore, it is not a direct measure of the amount of pure, full-length product. To determine the actual yield of the desired product, the OD measurement must be combined with a purity assessment from a method like HPLC or PAGE.[5]

Q: What are the most critical reagents to ensure are of high quality? A: The quality of all reagents is important, but the most critical are:

  • Phosphoramidites: Purity is paramount. Impurities can lead to side reactions and lower coupling efficiency.[6]

  • Anhydrous Acetonitrile: Water is a major enemy of phosphoramidite chemistry and will significantly reduce coupling efficiency.[6]

  • Activator: The purity and concentration of the activator are critical for efficient coupling.[6]

References

deprotection conditions for 5-Formylindole modified oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the deprotection of oligonucleotides containing 5-formyl modifications, primarily focusing on 5-formyl-2'-deoxycytidine (5-fC).

Troubleshooting Guide

This guide addresses specific problems that may be encountered when working with 5-formyl-modified oligonucleotides.

ProblemPossible CauseRecommended Solution
Low Yield of Final Oligonucleotide Side reactions with standard deprotection agents: The 5-formyl group is sensitive to standard deprotection reagents like ammonium (B1175870) hydroxide (B78521) or methylamine (B109427), which can lead to the formation of N-substituted acetamide (B32628) impurities.[1][2]Use a hydroxide-based deprotection method: A recommended approach is using 0.4 M NaOH in a 4:1 (v/v) mixture of methanol (B129727) and water for 17 hours at room temperature.[1] This avoids the side reactions associated with amine-based reagents.[1] Alternatively, for very sensitive oligonucleotides, ultramild deprotection conditions such as 0.05 M potassium carbonate in methanol can be used.[3]
Incomplete deprotection of other bases: Protecting groups on other nucleobases, such as dimethylformamidine (dmf) on dG, can be resistant to milder deprotection conditions required for 5-fC.[1]Select appropriate protecting groups during synthesis: Use protecting groups that are compatible with milder deprotection conditions. For example, use acetyl-protected dC (Ac-dC) instead of benzoyl-protected dC (Bz-dC) to prevent deamination.[1][4] For dG, consider using isobutyryl-dG instead of dmf-dG, as the latter requires significantly longer deprotection times with NaOH.[1]
Precipitation of the oligonucleotide: During deprotection with NaOH, the oligonucleotide may precipitate onto the solid support (CPG), especially in larger-scale syntheses.[1]Improve oligo recovery: After the reaction, briefly sonicate the vial to break up the CPG. Pipette off the supernatant containing the cleaved oligonucleotide. Rinse the remaining CPG with water and combine the rinse with the supernatant to maximize yield.[1]
Presence of Unexpected Peaks in HPLC/MS Analysis Formation of N-acetamide impurity: This is a common side product when using ammonium hydroxide or methylamine for deprotection due to a reaction with the 5-formyl group.[1][2]Switch to a hydroxide-based deprotection method: As mentioned above, using NaOH or K2CO3 will prevent the formation of this impurity.[1][5]
Deamination of cytosine (dC to dU mutation): This can occur if benzoyl-protected dC is used in conjunction with hydroxide-based deprotection.[1]Use acetyl-protected dC (Ac-dC): Ac-dC is recommended for syntheses involving 5-formyl-modified oligonucleotides that will be deprotected with NaOH to avoid this side reaction.[1][4]
Incomplete removal of protecting groups: Some protecting groups may not be fully removed under the milder conditions, leading to heterogeneous products.[6]Optimize deprotection time and temperature: Ensure the deprotection is carried out for the recommended duration. For resistant groups like dmf-dG, a much longer incubation time (over 72 hours) at room temperature with NaOH may be necessary.[1]
Inconsistent Results Between Batches Degradation of deprotection reagents: The quality of reagents like ammonium hydroxide can affect deprotection efficiency.Use fresh reagents: It is recommended to use fresh solutions of deprotection reagents. For instance, the 0.4 M NaOH in MeOH/H₂O should be freshly prepared.[1]
Variability in manual deprotection steps: Inconsistent handling can lead to variable yields.Standardize the protocol: Follow a consistent and detailed experimental protocol for all deprotection steps, including reagent volumes, incubation times, and temperatures.

Frequently Asked Questions (FAQs)

Q1: Why can't I use standard ammonium hydroxide deprotection for my 5-formyl-dC modified oligonucleotide?

A1: The 5-formyl group on 5-formyl-2'-deoxycytidine (5-fC) is susceptible to a side reaction with nucleophiles like ammonia (B1221849) or methylamine. Instead of simply removing the protecting groups, the nucleophile can attack the C5 carbon of the 5-fC, leading to the formation of an N-substituted acetamide impurity and a loss of the desired 5-formyl functionality.[1][2]

Q2: What is the recommended deprotection condition for oligonucleotides containing 5-formyl-dC?

A2: A widely recommended method is to use a freshly prepared solution of 0.4 M sodium hydroxide (NaOH) in a 4:1 (v/v) mixture of methanol and water. The deprotection is typically carried out at room temperature for 17 hours.[1] This condition effectively removes standard protecting groups while preserving the 5-formyl modification.

Q3: Are there any specific considerations for the protecting groups on other bases when synthesizing a 5-formyl-dC oligonucleotide?

A3: Yes, the choice of protecting groups for other bases is crucial. To avoid side reactions with the recommended NaOH deprotection, it is advisable to use acetyl-protected dC (Ac-dC) instead of benzoyl-protected dC (Bz-dC) to prevent potential deamination.[1] Additionally, be aware that the dimethylformamidine (dmf) protecting group on guanine (B1146940) (dG) is very resistant to NaOH deprotection and may require over 72 hours for complete removal.[1] Isobutyryl-protected dG is a more compatible alternative.[1]

Q4: Do I need to perform a desalting step after deprotection with NaOH?

A4: Yes, the use of sodium hydroxide introduces salt into your sample, which needs to be removed. A desalting step, which can often be combined with purification using a suitable cartridge, is necessary.[1]

Q5: Can I use ultramild deprotection conditions?

A5: Yes, ultramild conditions can be used and may be necessary for particularly sensitive oligonucleotides. One such method involves treating the oligonucleotide with 0.1 M potassium carbonate (K₂CO₃) in a 1:1 (v/v) mixture of methanol and water for 2 hours at room temperature.[5]

Deprotection Conditions Summary

Deprotection ReagentBase Protecting Group CompatibilityConditionsNotes
0.4 M NaOH in MeOH/H₂O (4:1 v/v)Ac-dC, iBu-dG17 hours at room temperatureRecommended for 5-fC. dmf-dG is resistant (>72h). Bz-dC can lead to dC to dU mutation.[1] Requires desalting.[1]
Concentrated NH₄OHNot recommended for 5-fC-Causes formation of N-acetamide impurity.[1][2]
0.1 M K₂CO₃ in MeOH/H₂O (1:1 v/v)Ultramild protecting groups2 hours at room temperatureA milder alternative to NaOH.[5]
Concentrated NH₄OH (for comparison)Standard protecting groups17 hours at room temperatureCan be used for oligonucleotides containing 5-formyl dC III CE phosphoramidite, but may lead to incomplete deprotection.[7]

Experimental Protocols

Protocol 1: Deprotection using Sodium Hydroxide

This protocol is optimized for the deprotection of 5-formyl-dC modified oligonucleotides on a small scale (e.g., 1 µmole).[1]

Materials:

  • Oligonucleotide synthesized on CPG support

  • 10% Diethylamine (DEA) in acetonitrile (B52724) (ACN)

  • Acetonitrile (ACN)

  • Freshly prepared 0.4 M NaOH in methanol/water (4:1 v/v)

  • Water (HPLC grade)

  • Microcentrifuge tubes or vials

  • Sonicator

Procedure:

  • Treat the CPG column with 3 mL of 10% DEA in ACN for 2 minutes. Push the solution back and forth through the column.

  • Rinse the CPG with ACN and dry it thoroughly.

  • Transfer the dried CPG to a clean vial.

  • Add 1 mL of the freshly prepared 0.4 M NaOH in MeOH/H₂O solution to the vial.

  • Allow the reaction to proceed for 17 hours at room temperature.

  • After incubation, briefly sonicate the vial to break up the CPG.

  • Carefully pipette the supernatant into a new, clean vial.

  • Rinse the remaining CPG with 250 µL of water and add this rinse to the supernatant collected in the previous step.

  • The resulting solution contains the deprotected oligonucleotide and requires desalting and purification.

Protocol 2: Ultramild Deprotection using Potassium Carbonate

This protocol is suitable for highly sensitive oligonucleotides.[5]

Materials:

  • Oligonucleotide on resin support (synthesized with ultramild protecting groups)

  • 0.1 M K₂CO₃ in methanol/water (1:1 v/v)

  • Acetic acid (for neutralization)

Procedure:

  • Treat the resin-bound oligonucleotide with a solution of 0.1 M K₂CO₃ in MeOH/H₂O (1:1 v/v).

  • Incubate at room temperature for 2 hours.

  • After incubation, neutralize the solution to a neutral pH by adding acetic acid.

  • The cleaved and deprotected oligonucleotide is now in the supernatant and ready for purification.

Visualized Workflows

Deprotection_Workflow_NaOH cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection Steps cluster_purification Downstream Processing Oligo_on_CPG Oligonucleotide on CPG (with 5-formyl-dC) DEA_treatment 1. Treat with 10% DEA in ACN Oligo_on_CPG->DEA_treatment Rinse_Dry 2. Rinse with ACN and Dry DEA_treatment->Rinse_Dry NaOH_incubation 3. Add 0.4M NaOH in MeOH/H2O (17h at RT) Rinse_Dry->NaOH_incubation Sonication 4. Sonicate to break up CPG NaOH_incubation->Sonication Supernatant_collection 5. Collect Supernatant Sonication->Supernatant_collection CPG_rinse 6. Rinse CPG with Water Sonication->CPG_rinse Combine 7. Combine Supernatant and Rinse Supernatant_collection->Combine CPG_rinse->Combine Desalting Desalting and Purification Combine->Desalting Final_Product Purified Oligonucleotide Desalting->Final_Product

Caption: Workflow for the deprotection of 5-formyl-modified oligonucleotides using NaOH.

Side_Reaction_Logic cluster_reagents Choice of Deprotection Reagent cluster_outcomes Reaction Outcomes Start Deprotection of 5-formyl-dC Oligo Ammonia Ammonium Hydroxide or Methylamine Start->Ammonia Hydroxide Sodium Hydroxide or Potassium Carbonate Start->Hydroxide Side_Reaction Side Reaction: N-acetamide formation Ammonia->Side_Reaction Desired_Product Desired Product: Intact 5-formyl-dC Oligo Hydroxide->Desired_Product

Caption: Logical diagram illustrating the outcome of different deprotection reagent choices.

References

avoiding side reactions with 5-Formylindole phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Formylindole phosphoramidite (B1245037) in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 5-Formylindole phosphoramidite?

5-Formylindole phosphoramidite is a chemical building block used to introduce a reactive aldehyde group into a synthetic oligonucleotide.[1][2] This aldehyde functionality can then be used for post-synthesis modifications, such as conjugation to other molecules like proteins or labels, through the formation of stable linkages like Schiff bases (which are subsequently reduced), hydrazones, or semicarbazones.[1][3]

Q2: Does the formyl group on the 5-Formylindole phosphoramidite require protection during synthesis?

Some commercially available 5-Formylindole phosphoramidites do not have a protecting group on the aldehyde.[1][3] The unprotected 5-formyl group has been shown to be compatible with the standard steps of oligonucleotide synthesis.[4] However, other aldehyde modifiers may use an acetal (B89532) protecting group, which is removed during the final deprotection and cleavage steps.[1]

Q3: What are the most common side reactions associated with 5-Formylindole phosphoramidite?

The primary side reaction occurs during the final deprotection step when using standard amine-based reagents like ammonium (B1175870) hydroxide (B78521) or methylamine (B109427).[5][6] These nucleophiles can attack the formyl group, leading to unwanted modifications and a lower yield of the desired aldehyde-containing oligonucleotide.[5] Additionally, general side reactions inherent to oligonucleotide synthesis, such as depurination or incomplete capping, can also affect the final product quality.[7]

Q4: How can side reactions with the formyl group be avoided during deprotection?

To prevent modification of the formyl group, it is recommended to use a hydroxide-based deprotection method instead of ammonia (B1221849) or methylamine.[5][6] A solution of sodium hydroxide in a methanol (B129727)/water mixture has been shown to be effective for deprotecting oligonucleotides containing sensitive functionalities like 5-formyl-dC, a related modification.[5]

Q5: What are the recommended deprotection conditions for oligonucleotides containing 5-Formylindole?

A recommended deprotection method involves using 0.4 M sodium hydroxide (NaOH) in a 4:1 (v/v) mixture of methanol and water for 17 hours at room temperature.[5][6] It is crucial to use this method in conjunction with compatible protecting groups on the other nucleobases (e.g., acetyl-protected dC instead of benzoyl-protected dC) to ensure complete deprotection and avoid other side reactions like deamination.[5]

Q6: How can I purify oligonucleotides modified with 5-Formylindole?

Oligonucleotides containing 5-Formylindole can be purified using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or cartridge purification.[1][8] The choice of purification method may depend on the length of the oligonucleotide and the desired purity.[9]

Troubleshooting Guide

Problem: I am observing a low yield of my full-length oligonucleotide.

  • Possible Cause 1: Suboptimal Coupling Efficiency. The coupling efficiency of any modified phosphoramidite can be lower than that of standard phosphoramidites.

    • Solution: Increase the coupling time or the concentration of the 5-Formylindole phosphoramidite.[10] Refer to the supplier's recommendation for optimal coupling conditions. It is also crucial to ensure all reagents are anhydrous, as moisture can significantly decrease coupling efficiency.[7]

  • Possible Cause 2: Degradation during Deprotection. The formyl group may be reacting with the deprotection solution.

    • Solution: Switch to a hydroxide-based deprotection method as described in the FAQs and the experimental protocols below.[5][6]

Problem: My mass spectrometry results show an unexpected peak, suggesting a modification to the formyl group.

  • Possible Cause: Reaction with Amine-based Deprotection Reagents. If you are using ammonium hydroxide or methylamine for deprotection, you may be observing adducts formed by the reaction of the amine with the aldehyde.

    • Solution: Immediately switch to the recommended sodium hydroxide deprotection protocol.[5][6] This will prevent the nucleophilic attack on the formyl group.

Problem: After deprotection, I see incomplete removal of protecting groups on other bases, such as dG.

  • Possible Cause: Incompatible Protecting Groups. The recommended hydroxide-based deprotection method is not efficient at removing certain protecting groups, like the dimethylformamidine (dmf) group on dG.[5]

    • Solution: When synthesizing oligonucleotides with 5-Formylindole that will be deprotected with NaOH, use nucleoside phosphoramidites with compatible protecting groups, such as isobutyryl-dG (ibu-dG) and acetyl-dC (Ac-dC).[5]

Problem: My final product appears as a complex mixture in HPLC analysis.

  • Possible Cause 1: Depurination. Acidic conditions during the deblocking step (removal of the DMT group) can lead to depurination, especially at adenosine (B11128) and guanosine (B1672433) residues.[7]

    • Solution: Consider using a weaker acid for deblocking, such as dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA), especially for longer oligonucleotides.[7]

  • Possible Cause 2: Inefficient Capping. Failure to cap unreacted 5'-hydroxyl groups in each synthesis cycle will lead to the accumulation of deletion mutants (n-1, n-2, etc.).

    • Solution: Ensure your capping reagent is fresh and the capping step is running efficiently.

Data Presentation

Table 1: Comparison of Deprotection Methods for 5-Formyl-Modified Oligonucleotides

Deprotection ReagentTemperatureTimeOutcomeRecommendation
Ammonium HydroxideRoom Temp17 hoursPotential for side reactions with the formyl group, leading to impurities.[5]Not Recommended
0.4 M NaOH in 4:1 MeOH/H₂ORoom Temp17 hoursClean deprotection of the oligonucleotide while preserving the formyl group.[5]Recommended

Table 2: Recommended Coupling Parameters for 5-Formylindole Phosphoramidite

ParameterRecommendationRationale
Coupling Time 300 secondsA longer coupling time may be necessary to achieve high coupling efficiency with modified phosphoramidites.[11]
Activator 0.25 M DCIDicyanoimidazole (DCI) is an effective activator for phosphoramidite chemistry.[12]
Phosphoramidite Conc. 0.12 MA standard concentration that can be optimized if coupling efficiency is low.[11]

Experimental Protocols

Protocol 1: Standard Coupling of 5-Formylindole Phosphoramidite

This protocol assumes a standard automated oligonucleotide synthesizer.

  • Preparation: Dissolve the 5-Formylindole phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the manufacturer (typically 0.1 M to 0.15 M).

  • Synthesis Cycle:

    • Deblocking: Treat the solid support-bound oligonucleotide with 3% trichloroacetic acid (TCA) in dichloromethane (B109758) to remove the 5'-DMT group.

    • Coupling: Deliver the 5-Formylindole phosphoramidite solution along with the activator (e.g., 0.25 M DCI) to the synthesis column. Allow the reaction to proceed for an extended coupling time (e.g., 300 seconds).[11]

    • Capping: Acetylate any unreacted 5'-hydroxyl groups using a capping mixture (e.g., acetic anhydride (B1165640) and 1-methylimidazole).

    • Oxidation: Oxidize the phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an iodine solution.

  • Post-Synthesis: After the final coupling, proceed with the cleavage and deprotection steps.

Protocol 2: Recommended Deprotection of 5-Formylindole-Containing Oligonucleotides

This protocol is designed to preserve the integrity of the formyl group.

  • Cleavage from Support: Treat the solid support with the deprotection solution (0.4 M NaOH in 4:1 (v/v) methanol/water) for 1-2 hours at room temperature to cleave the oligonucleotide from the support.

  • Deprotection: Transfer the solution containing the oligonucleotide to a sealed vial and continue the incubation for 17 hours at room temperature.[5]

  • Neutralization and Desalting: Neutralize the solution with an appropriate buffer (e.g., TEAA) and desalt the oligonucleotide using a suitable method such as a desalting column or ethanol (B145695) precipitation.

  • Purification: Purify the crude oligonucleotide using RP-HPLC to isolate the full-length, aldehyde-modified product.[8][9]

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Cleavage & Deprotection start Start with Solid Support deblock Deblocking (TCA) start->deblock couple Coupling with 5-Formylindole Phosphoramidite deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize repeat Repeat for Each Monomer oxidize->repeat repeat->deblock Next cycle cleave Cleavage & Deprotection (0.4M NaOH in MeOH/H2O) repeat->cleave Final cycle complete purify Purification (RP-HPLC) cleave->purify final Final Product purify->final

Caption: Recommended workflow for the synthesis and deprotection of 5-Formylindole modified oligonucleotides.

troubleshooting_tree issue Problem Observed in Final Product low_yield Low Yield issue->low_yield bad_mass Incorrect Mass issue->bad_mass mixture Complex Mixture issue->mixture cause_yield1 Suboptimal Coupling? low_yield->cause_yield1 Is coupling efficient? cause_yield2 Degradation during Deprotection? low_yield->cause_yield2 Using ammonia? cause_mass Reaction with Ammonia? bad_mass->cause_mass cause_mixture1 Inefficient Capping? mixture->cause_mixture1 Deletion peaks? cause_mixture2 Depurination? mixture->cause_mixture2 Truncation? sol_yield1 Increase coupling time/ concentration cause_yield1->sol_yield1 sol_yield2 Use NaOH deprotection cause_yield2->sol_yield2 sol_mass Use NaOH deprotection cause_mass->sol_mass sol_mixture1 Check capping reagents cause_mixture1->sol_mixture1 sol_mixture2 Use milder deblocking acid (DCA) cause_mixture2->sol_mixture2

Caption: Troubleshooting decision tree for common issues with 5-Formylindole phosphoramidite.

side_reaction start 5-Formylindole Oligo R-CHO product Unwanted Adduct R-CH(OH)NH2 start:f0->product:f0 Nucleophilic Attack reagent NH3 (Ammonia) reagent->product:f0

Caption: Side reaction of 5-Formylindole with ammonia during deprotection.

References

Technical Support Center: Optimizing Conjugation Yield with Aldehyde-Modified DNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aldehyde-modified DNA conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides for common issues, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your conjugation strategies.

Troubleshooting Guide

This guide addresses common problems encountered during the conjugation of molecules to aldehyde-modified DNA.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield 1. Inefficient Aldehyde Formation/Degradation: The aldehyde group on the DNA is unstable or was not efficiently generated.[1][2]Verify Aldehyde Presence: Use a quantification assay to confirm the presence of aldehyde groups before proceeding with conjugation. • Optimize Aldehyde Generation: If generating aldehydes from a precursor (e.g., oxidizing an amine), ensure optimal reaction conditions (e.g., catalyst, reaction time, temperature).[1] For O₂/laccase/TEMPO oxidation of amines, ensure fresh reagents and incubate at 25°C for up to 24 hours.[1] • Use Freshly Modified DNA: Aldehydes can be susceptible to oxidation or degradation. Use the aldehyde-modified DNA in subsequent conjugation steps as soon as possible.
2. Suboptimal Reaction pH: The pH of the reaction buffer is not optimal for the specific conjugation chemistry.Aminooxy Conjugation (Oxime Formation): Perform the reaction under mildly acidic conditions (pH 4.5-5.5) for rapid conjugation.[1][3] If a neutral pH is required, consider adding a catalyst like aniline (B41778) or 5-methoxyanthranilic acid (5MA).[3] • Hydrazide Conjugation (Hydrazone Formation): This reaction proceeds well at a pH of 5 to 7.[4]
3. Inactive Conjugation Partner: The amine, aminooxy, or hydrazide group on the molecule to be conjugated is inactive or degraded.Use High-Quality Reagents: Ensure the purity and activity of your conjugation partner. Use fresh solutions. • Check for Steric Hindrance: Bulky groups near the reactive moiety can impede the reaction. Consider a longer linker if steric hindrance is suspected.
4. Inappropriate Buffer Composition: Buffer components may interfere with the reaction.Avoid Primary Amine Buffers: Buffers like Tris contain primary amines that will compete with the desired reaction. Use non-amine-containing buffers such as MES, HEPES, or phosphate-buffered saline (PBS).
5. Unstable Linkage (Schiff Base): The initial product of an aldehyde reacting with a primary amine (a Schiff base) can be unstable and reversible.[5]Stabilize via Reduction: If conjugating to a primary amine, the resulting Schiff base can be stabilized by reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine bond.[4][5] Note: This is generally not required for more stable oxime or hydrazone bonds.[3][4]
DNA Damage or Degradation 1. Harsh Reaction Conditions: The conditions used for aldehyde generation or conjugation are damaging the DNA backbone.Use DNA-Compatible Chemistry: Employ mild, aqueous reaction conditions whenever possible.[1][3] The O₂/laccase/TEMPO system is reported to be DNA-compatible for generating aldehydes from amines.[1] • Control pH: Avoid strongly acidic or basic conditions that can lead to depurination or strand cleavage.
2. Side Reactions with Nucleobases: The electrophilic aldehyde group can react with nucleophilic sites on DNA bases (e.g., exocyclic amines on guanine).[2][6][7]Optimize Stoichiometry: Use a minimal excess of the conjugation partner to reduce the chance of side reactions. • Protecting Groups: In complex syntheses, consider the use of protecting groups for sensitive nucleobases, although this is less common for simple bioconjugation.
Difficulty Purifying the Conjugate 1. Co-elution of Starting Materials and Product: The conjugated product has similar chromatographic properties to the starting DNA or the molecule being attached.Use a Different Purification Method: If reverse-phase HPLC is not providing adequate separation, consider anion-exchange chromatography, which separates based on charge. The negatively charged DNA backbone allows it to be separated from unreacted, neutral, or positively charged molecules.[8] Gel electrophoresis (PAGE) or gel filtration can also be effective.
2. Presence of Complex Reaction Mixture: Multiple side products complicate the purification profile.Optimize the Reaction: Address the root causes of low yield and side reactions (see above) to simplify the crude product mixture before purification.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient chemistry for conjugating a molecule to an aldehyde-modified oligonucleotide?

A1: The most common and efficient methods involve reacting the aldehyde with an aminooxy group to form a stable oxime linkage or with a hydrazide group to form a hydrazone linkage.[5][9][10] These reactions are highly selective, proceed under mild, aqueous conditions, and form bonds that are significantly more stable than the Schiff base formed with a simple primary amine.[4]

Q2: At what pH should I perform my conjugation reaction?

A2: The optimal pH depends on your chosen chemistry:

  • Oxime Ligation (Aminooxy reaction): The reaction is fastest at a mildly acidic pH of ~4.5.[3] However, it can also be performed at neutral pH (e.g., 7.4), though the rate is slower. The reaction at neutral pH can be accelerated by using a catalyst.[3]

  • Hydrazone Ligation (Hydrazide reaction): This reaction is typically performed between pH 5 and 7.[4]

  • Reductive Amination (Primary Amine reaction): The initial Schiff base formation is often carried out around pH 7-8, followed by reduction with sodium cyanoborohydride.

Q3: Do I need to use a catalyst for my aminooxy conjugation?

A3: A catalyst is not strictly necessary, especially at acidic pH. However, if the reaction must be performed at neutral pH (e.g., for sensitive proteins), a catalyst like aniline or 5-methoxyanthranilic acid (5MA) can significantly increase the reaction rate.[3]

Q4: How can I confirm that my DNA has an active aldehyde group before starting the conjugation?

A4: You can quantify the aldehyde groups using methods like fluorescence labeling. A fluorescent probe containing a hydrazide or aminooxy group can be reacted with the DNA. The resulting fluorescence intensity, measured against a standard curve, allows for the quantification of the aldehyde modification.[11] Mass spectrometry can also be used to confirm the mass change corresponding to the aldehyde modification.[11]

Q5: My aldehyde is described as "alkyl" or "aryl." Does this matter for the reaction conditions?

A5: Yes, the structure of the aldehyde affects its reactivity. Alkyl aldehydes (like nonanal) are generally more reactive than aryl aldehydes (like cinnamaldehyde).[3] Reactions with alkyl aldehydes may require shorter incubation times or fewer equivalents of the conjugation partner compared to reactions with aryl aldehydes.[3]

Q6: How should I purify my final DNA conjugate?

A6: The choice of purification method depends on the properties of the conjugate and the unreacted starting materials. Common methods include:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP-HPLC) and anion-exchange (AEX) are both powerful methods.[8][12]

  • Polyacrylamide Gel Electrophoresis (PAGE): Useful for separating products based on size and charge, especially for DNA-protein conjugates.

  • Solid-Phase Purification: This involves capturing the conjugate on a solid support, washing away impurities, and then eluting the pure product.[13]

Quantitative Data Summary

Table 1: Effect of Catalyst on Aminooxy Conjugation Yield at Neutral pH

This table summarizes the effect of 5-methoxyanthranilic acid (5MA) catalyst on the conjugation efficiency of an aminooxy-modified oligonucleotide with two different aldehydes at room temperature and neutral pH (7.4). Data is adapted from a technical report by Glen Research.[3]

Reaction TimeNonanal (Alkyl Aldehyde) % Yield (No Catalyst)Nonanal (Alkyl Aldehyde) % Yield (With 5MA Catalyst)Cinnamaldehyde (Aryl Aldehyde) % Yield (No Catalyst)Cinnamaldehyde (Aryl Aldehyde) % Yield (With 5MA Catalyst)
1 hour 82.0%85.7%3.4%12.5%
2 hours 84.9%86.2%10.4%26.1%
5.5 hours 88.5%88.0%22.1%54.6%
24 hours 92.7%92.2%72.4%94.6%

Observations:

  • The alkyl aldehyde (nonanal) reacts much faster than the aryl aldehyde (cinnamaldehyde).[3]

  • The catalyst (5MA) provides a significant rate enhancement for the less reactive aryl aldehyde.[3]

  • For the highly reactive alkyl aldehyde, the reaction proceeds to >80% completion within one hour even without a catalyst.[3]

Experimental Protocols

Protocol 1: General Procedure for Oxime Conjugation to Aldehyde-Modified DNA

This protocol describes a general method for conjugating an aminooxy-containing molecule to an aldehyde-modified oligonucleotide at neutral pH using a catalyst.

Materials:

  • Aldehyde-modified DNA

  • Aminooxy-modified molecule (e.g., peptide, dye)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 5-methoxyanthranilic acid (5MA) catalyst stock solution (e.g., 125 mM in PBS, pH 7.4)

  • DMSO or other suitable organic solvent for dissolving the aminooxy-modified molecule

  • Nuclease-free water

  • Purification system (e.g., HPLC, gel filtration columns)

Procedure:

  • Prepare Reagents:

    • Dissolve the aldehyde-modified DNA in PBS to a known concentration.

    • Dissolve the aminooxy-modified molecule in a minimal amount of DMSO, then dilute with PBS to the desired stock concentration.

    • Prepare the 5MA catalyst stock solution and adjust the pH to 7.4 with NaOH.[3]

  • Set up the Reaction:

    • In a microcentrifuge tube, combine the aldehyde-modified DNA (1 equivalent) with the aminooxy-modified molecule (typically 5-20 equivalents).

    • Add the 5MA catalyst solution to the reaction mixture (e.g., to a final concentration of 25 mM).[3]

    • For a no-catalyst control, add an equivalent volume of PBS instead of the catalyst solution.

    • Adjust the final volume with PBS to ensure all components are fully dissolved.

  • Incubation:

    • Incubate the reaction mixture at room temperature.

    • Reaction times can vary from 1 to 24 hours, depending on the reactivity of the aldehyde and the desired conversion.[3] Refer to Table 1 for guidance. For sensitive molecules, incubation can be performed at 4°C, but this will extend the required reaction time.

  • Monitoring the Reaction (Optional):

    • At various time points, an aliquot can be removed and analyzed by HPLC or mass spectrometry to monitor the formation of the conjugate.

  • Purification:

    • Once the reaction has reached the desired level of completion, purify the DNA conjugate from excess reagents and unreacted starting materials.

    • Common methods include desalting via gel filtration to remove small molecules, followed by RP-HPLC or AEX-HPLC for high-purity separation.[8]

  • Analysis and Quantification:

    • Analyze the purified fractions by UV-Vis spectroscopy, mass spectrometry, or gel electrophoresis to confirm the identity and purity of the conjugate.

    • Quantify the final product using its UV absorbance at 260 nm (for DNA) and the specific absorbance wavelength for the conjugated molecule, if applicable.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Conjugation cluster_analysis Phase 3: Purification & Analysis start Start: Aldehyde-Modified DNA reaction_mix Combine Reactants & Catalyst in Buffer start->reaction_mix partner Aminooxy/Hydrazide Molecule partner->reaction_mix buffer_prep Prepare Reaction Buffer (e.g., PBS, pH 7.4) buffer_prep->reaction_mix catalyst_prep Prepare Catalyst (e.g., 5MA, optional) catalyst_prep->reaction_mix incubation Incubate (Room Temp, 1-24h) reaction_mix->incubation purification Purify Conjugate (e.g., HPLC, PAGE) incubation->purification analysis Analyze & Quantify (MS, UV-Vis) purification->analysis final_product Final Purified DNA Conjugate analysis->final_product troubleshooting_logic start Problem: Low Conjugation Yield check_dna Is Aldehyde-DNA Active? start->check_dna check_reagents Are Conjugation Partners/Buffers OK? check_dna->check_reagents [ Yes ] sol_dna Solution: Use fresh DNA, verify modification check_dna->sol_dna [ No ] check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions [ Yes ] sol_reagents Solution: Use fresh reagents, avoid amine buffers check_reagents->sol_reagents [ No ] sol_conditions Solution: Adjust pH, add catalyst, increase time check_conditions->sol_conditions [ No ] final final check_conditions->final [ Yes ] Consult further

References

Technical Support Center: Purification of Oligonucleotides Containing 5-Formylindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of oligonucleotides containing the 5-Formylindole modification.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying oligonucleotides containing 5-Formylindole?

A1: The most common and effective methods for purifying oligonucleotides containing 5-Formylindole are High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).[1][2][3][4] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this modification due to the hydrophobicity of the indole (B1671886) group.[5][6] Solid-phase extraction (SPE) cartridges can also be used, especially for desalting and initial cleanup.[7]

Q2: How does the 5-Formylindole modification affect the choice of purification method?

A2: The 5-Formylindole modification introduces a hydrophobic and reactive aldehyde group.[8][9] The hydrophobicity makes RP-HPLC an excellent choice for separation.[5][6] However, the reactivity of the formyl group requires careful consideration of deprotection conditions to ensure its stability prior to purification.[7][10] The chosen purification method must be compatible with the final deprotected state of the oligonucleotide.

Q3: What purity level can I expect from different purification methods?

A3: The expected purity depends on the chosen method. Desalting alone is the most basic step and removes small molecule impurities but not failure sequences.[5][11] Cartridge purification offers a moderate purity level, typically sufficient for applications like PCR.[11] For higher purity, HPLC and PAGE are recommended. RP-HPLC can achieve purities of >85-95%, while PAGE can yield purities of 95-99%.[1][2]

Q4: Are there any special considerations for the deprotection of oligonucleotides containing 5-Formylindole before purification?

A4: Yes. The stability of the formyl group is critical. Some protecting groups used during synthesis of the 5-Formylindole phosphoramidite (B1245037) may require specific deprotection conditions. For instance, if sodium hydroxide (B78521) is used for deprotection, a subsequent desalting step is mandatory, which can be integrated with cartridge purification.[7] It is crucial to use deprotection conditions that are effective for all other nucleobases while preserving the 5-formyl moiety.[12] Using a 5-Formylindole phosphoramidite with an acetal (B89532) protecting group on the aldehyde can simplify this process, as it is removed under standard detritylation conditions.[9]

Q5: Can I use "DMT-on" purification for oligonucleotides with a 5'-terminal 5-Formylindole?

A5: Yes, "DMT-on" (Dimethoxytrityl-on) purification is a viable and often preferred strategy for oligonucleotides modified with 5-Formylindole at the 5'-terminus.[4][6][] The hydrophobic DMT group allows for strong retention on a reversed-phase column, effectively separating the full-length, DMT-bearing oligonucleotide from shorter, "failure" sequences that lack the DMT group. The DMT group is then cleaved after purification.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield After Purification 1. Inefficient synthesis or coupling of the 5-Formylindole phosphoramidite.[14] 2. Loss of product during purification steps (e.g., incomplete elution from HPLC column or gel). 3. Degradation of the oligonucleotide during deprotection.[7] 4. Precipitation issues.1. Optimize synthesis coupling time and conditions for the modified phosphoramidite. 2. Ensure complete elution by optimizing the gradient (HPLC) or extraction protocol (PAGE). 3. Verify the compatibility of your deprotection conditions with the 5-Formylindole modification. Consider milder deprotection reagents if degradation is suspected.[15] 4. If precipitating the oligonucleotide, ensure optimal salt concentration and temperature.
Multiple Peaks in HPLC Chromatogram 1. Presence of failure sequences (shorter oligonucleotides).[5] 2. Formation of secondary structures (e.g., hairpins, duplexes).[6] 3. Incomplete deprotection of other bases.[6] 4. Degradation of the 5-Formylindole group. 5. Phosphorothioate (B77711) modifications leading to diastereomers.1. This is expected in the crude product. The main peak should be the full-length product. 2. Perform purification at an elevated temperature (e.g., 60 °C) to disrupt secondary structures.[6] For anion-exchange HPLC, purification at a high pH (around 12) can also denature secondary structures.[6] 3. Ensure complete deprotection by extending the deprotection time or using fresh reagents. 4. Analyze the peaks by mass spectrometry to identify the species. Adjust deprotection conditions if degradation is confirmed. 5. This is inherent to phosphorothioate synthesis and may result in broadened or split peaks.
Product is not Pure After HPLC 1. Co-elution of impurities with the product. 2. Inappropriate HPLC column or gradient. 3. The oligonucleotide is too long for effective RP-HPLC separation.[5]1. Optimize the HPLC gradient to improve separation. A shallower gradient can increase resolution. 2. Select a column with a different stationary phase or particle size. For highly structured oligos, consider anion-exchange HPLC.[6] 3. For oligonucleotides longer than 50-60 bases, PAGE purification may provide better resolution and higher purity.[1][3]
Difficulty Visualizing Oligonucleotide on PAGE Gel 1. Low concentration of the oligonucleotide. 2. Inefficient staining.1. Concentrate the sample before loading. 2. Use a sensitive staining method like SYBR Gold or Stains-All. UV shadowing is another common visualization technique.[4]

Data Summary Tables

Table 1: Comparison of Common Purification Methods for 5-Formylindole Oligonucleotides

Purification Method Principle of Separation Typical Purity Recommended Oligo Length Advantages Disadvantages
Reversed-Phase HPLC (RP-HPLC) Hydrophobicity>85-95%[1][2]< 50 bases[1][5]Excellent for modified oligos, high resolution, removes failure sequences.[2][6]Resolution decreases with length, secondary structures can be problematic.[2][6]
Anion-Exchange HPLC (AEX-HPLC) Charge (phosphate backbone)>90%< 40-50 bases[5][6]Good for resolving oligos of different lengths and those with secondary structures.[1][6]Resolution decreases with length.[5]
Polyacrylamide Gel Electrophoresis (PAGE) Size and Charge95-99%[1]>50 bases[3]Excellent resolution for long oligos, high purity.[2]Can be laborious, lower yield, potential for contamination from the gel matrix.[2][4]
Solid-Phase Extraction (SPE) Cartridge Hydrophobicity (DMT-on)>80%[2]< 35-50 bases[5][11]Fast, simple, good for desalting and removing non-DMT failure sequences.Lower resolution than HPLC, does not remove all failure sequences (e.g., n-1 with DMT).[5]

Experimental Protocols

Protocol 1: RP-HPLC Purification of a 5-Formylindole Oligonucleotide (DMT-on)
  • Crude Oligonucleotide Preparation: After synthesis, cleave the oligonucleotide from the solid support and deprotect the nucleobases according to the phosphoramidite manufacturer's instructions, ensuring the 5'-DMT group remains attached. The deprotection conditions must be compatible with the 5-Formylindole modification.

  • HPLC System and Column: Use a preparative or semi-preparative RP-HPLC system with a C18 column.

  • Mobile Phases:

    • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.

    • Buffer B: 0.1 M TEAA in 50% acetonitrile/water.

  • Purification: a. Equilibrate the column with a low percentage of Buffer B (e.g., 5-10%). b. Dissolve the crude oligonucleotide in Buffer A and inject it onto the column. c. Elute the oligonucleotide using a linear gradient of increasing Buffer B. A typical gradient might be from 10% to 70% Buffer B over 30-40 minutes. d. Monitor the elution profile at 260 nm. The DMT-on product will be the most retained, major peak.

  • Fraction Collection and Analysis: Collect the fractions corresponding to the main peak. Analyze a small aliquot of the collected fraction by analytical HPLC and mass spectrometry to confirm purity and identity.

  • DMT Removal (Detritylation): a. Pool the pure fractions and evaporate the solvent. b. Re-dissolve the oligonucleotide in 80% aqueous acetic acid and let it stand at room temperature for 20-30 minutes.[10] c. Quench the reaction by adding a buffer or co-evaporating with water.

  • Final Desalting: Desalt the detritylated oligonucleotide using a desalting cartridge or by ethanol (B145695) precipitation.

Protocol 2: Denaturing PAGE Purification
  • Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 12-20% acrylamide) containing 7 M urea (B33335) in TBE buffer (Tris/Borate/EDTA).

  • Sample Preparation: a. After synthesis and full deprotection (including DMT removal), dissolve the crude oligonucleotide in loading buffer containing formamide (B127407) and a tracking dye. b. Heat the sample at 90-95°C for 3-5 minutes to denature any secondary structures, then immediately place it on ice.

  • Electrophoresis: a. Load the sample onto the gel. b. Run the gel in TBE buffer at a constant power or voltage until the tracking dye has migrated to the desired position.

  • Visualization and Excision: a. Visualize the oligonucleotide bands using UV shadowing.[4] The full-length product should be the most intense, slowest-migrating band. b. Carefully excise the gel slice containing the product band.

  • Elution: a. Crush the gel slice and place it in an elution buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA). b. Incubate overnight at 37°C with gentle agitation to allow the oligonucleotide to diffuse out of the gel matrix.

  • Recovery and Desalting: a. Separate the supernatant from the gel fragments by centrifugation or filtration. b. Desalt the eluted oligonucleotide using a desalting column or ethanol precipitation to remove salts and residual acrylamide.

Diagrams

experimental_workflow_rphplc cluster_synthesis Synthesis & Deprotection cluster_purification RP-HPLC Purification cluster_post_purification Post-Purification Processing synthesis Oligonucleotide Synthesis (DMT-on) deprotection Cleavage & Base Deprotection synthesis->deprotection hplc RP-HPLC Separation deprotection->hplc collection Fraction Collection hplc->collection analysis Purity Analysis (LC-MS) collection->analysis detritylation DMT Removal collection->detritylation desalting Final Desalting detritylation->desalting

Caption: Workflow for DMT-on RP-HPLC purification of a 5-Formylindole oligonucleotide.

logical_relationship_troubleshooting start Problem Identified: Low Purity after Purification check_hplc Review HPLC Chromatogram start->check_hplc check_ms Analyze by Mass Spectrometry start->check_ms cause1 Co-eluting Impurities? check_hplc->cause1 cause3 Secondary Structures? check_hplc->cause3 cause2 Degradation Products? check_ms->cause2 solution1 Optimize HPLC Gradient cause1->solution1 Yes solution2 Adjust Deprotection Conditions cause2->solution2 Yes solution3 Purify at Elevated Temperature cause3->solution3 Yes

Caption: Troubleshooting logic for low purity in 5-Formylindole oligonucleotide purification.

References

Technical Support Center: Capping Strategies for Modified Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding capping strategies during the chemical synthesis of modified oligonucleotides. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the capping step in oligonucleotide synthesis?

The capping step is a crucial part of the solid-phase phosphoramidite (B1245037) synthesis cycle.[1][2] Its main function is to permanently block any 5'-hydroxyl groups that failed to react during the preceding coupling step.[2][3] This is achieved by acetylating these unreacted hydroxyls, rendering them inert in subsequent synthesis cycles.[3][4] Effective capping is critical for minimizing the formation of "n-1" deletion sequences, which are oligonucleotides missing a single base.[5][6] These deletion impurities are often difficult to separate from the full-length product, especially during trityl-on purification, as they also possess a 5'-trityl group.[5]

Q2: What are the standard reagents used for capping?

Standard capping is typically performed using a two-part reagent system:

Q3: Are there alternatives to the standard acetic anhydride capping method?

Yes, alternative capping strategies exist, which can be particularly useful for sensitive or modified oligonucleotides. One such alternative is the use of a phosphoramidite for capping, such as UniCap™ Phosphoramidite (diethylene glycol monoethyl ether phosphoramidite).[5][8] This method offers nearly quantitative capping and can be advantageous in applications like microarray synthesis where the polarity of the surface is a concern.[5] Another approach involves using phenoxyacetic anhydride as a capping reagent, which has been shown to reduce the rate of certain base modifications, like the G-to-A substitution.[9]

Q4: How does inefficient capping affect the final oligonucleotide product?

Inefficient capping leads to the accumulation of deletion mutations (n-1, n-2, etc.), which are challenging to purify out from the desired full-length oligonucleotide.[4][6] This can significantly reduce the purity of the final product and may compromise its effectiveness in downstream applications.[4] For instance, in therapeutic applications, a high purity profile is essential to minimize potential off-target effects.

Q5: Can capping efficiency be influenced by the type of synthesizer used?

Yes, different oligonucleotide synthesizers can exhibit varying capping efficiencies.[6] This can be due to differences in the concentration of the capping activator (e.g., N-methylimidazole) in the Cap B mix and the delivery volume and time for the capping reagents.[6] It is crucial to optimize capping protocols for the specific synthesizer being used to ensure high efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the capping step of modified oligonucleotide synthesis.

Problem Potential Cause Recommended Solution
High levels of n-1 deletion sequences in the final product 1. Inefficient Capping Chemistry: The capping reagents may not be effectively blocking all unreacted 5'-hydroxyl groups.[5][]1a. Verify Reagent Quality: Ensure that the capping reagents, particularly acetic anhydride and N-methylimidazole, are fresh and anhydrous. Moisture can significantly reduce capping efficiency.[4][6] 1b. Optimize Activator Concentration: The concentration of the activator in Cap B (e.g., N-methylimidazole) is critical. For some synthesizers, increasing the concentration from 10% to 16% can improve capping efficiency from 90% to 97%.[5][6] 1c. Consider a More Efficient Activator: While N-methylimidazole is commonly used, 4-dimethylaminopyridine (B28879) (DMAP) is a more efficient catalyst for acetylation, potentially increasing capping efficiency to over 99%. However, be aware of potential side reactions, such as the modification of O6-dG.[5][6] 1d. Increase Reagent Delivery/Time: For synthesizers with lower default capping efficiency, increasing the delivery volume and/or the reaction time for the capping step can improve results.[6]
2. Incomplete Coupling: A high rate of coupling failure will result in more 5'-hydroxyl groups that need to be capped.2a. Check Phosphoramidite Quality: Ensure phosphoramidites are fresh and properly dissolved in anhydrous acetonitrile.[4] 2b. Verify Activator Performance: Use a high-quality, efficient activator like 5-ethylthiotetrazole (ETT) to drive the coupling reaction to completion.[7] 2c. Optimize Coupling Time: For difficult couplings or modified bases, increasing the coupling time may be necessary.
Degradation of sensitive modified nucleosides Harsh Capping Conditions: The standard capping reagents may be too harsh for certain modifications.Use a Milder Capping Reagent: Consider using an alternative like UniCap™ Phosphoramidite, which provides quantitative capping under less harsh conditions.[5] This is particularly relevant for modifications that are sensitive to the basic conditions of standard capping.
Low yield of full-length product, especially for long oligonucleotides Accumulation of Capping Failures: Even with high per-cycle efficiency, the cumulative effect of incomplete capping can be significant for long oligos.[3][6]Implement a "Cap/Ox/Cap" Cycle: Some synthesizers benefit from an additional capping step after oxidation. This can help to remove any residual water from the support after the oxidation step, which contains water, thereby improving the subsequent coupling efficiency.[4][6]
Presence of unexpected side products Side Reactions with Capping Reagents: The capping reagents themselves can sometimes cause unwanted modifications.Investigate Alternative Capping Chemistries: If a specific side product is consistently observed, it may be linked to the capping step. Research alternative capping reagents that are less likely to cause the observed side reaction. For example, if a fluorescent adduct of dG is observed, it may be due to the use of DMAP as a capping activator.[5]

Quantitative Data Summary

Table 1: Comparison of Capping Efficiencies with Different Activators

Capping ActivatorConcentrationCapping EfficiencyNotes
N-methylimidazole (MeIm)10%~90%Standard concentration for some synthesizers.[5][6]
N-methylimidazole (MeIm)16%~97%Higher concentration can significantly improve efficiency.[5][6]
4-dimethylaminopyridine (DMAP)6.5%>99%Highly efficient but may cause side reactions with dG.[5][6]
UniCap™ PhosphoramiditeStandard Amidite Concentration~99%Alternative phosphoramidite-based capping reagent.[5]

Key Experimental Protocols

Protocol 1: Standard Acetic Anhydride Capping

  • Reagent Preparation:

    • Cap A: Prepare a solution of 10% acetic anhydride in anhydrous tetrahydrofuran (THF).

    • Cap B: Prepare a solution of 16% N-methylimidazole in anhydrous THF.

  • Synthesis Cycle Step: Following the coupling step and a subsequent wash with acetonitrile, deliver the capping reagents to the synthesis column.

  • Reaction: The synthesizer will deliver a mixture of Cap A and Cap B to the solid support. Allow the reaction to proceed for the time specified in the synthesis cycle (typically 15-30 seconds).

  • Washing: After the capping reaction, thoroughly wash the solid support with anhydrous acetonitrile to remove excess capping reagents and byproducts before proceeding to the oxidation step.

Protocol 2: Troubleshooting Inefficient Capping

  • Initial Assessment: Analyze the crude oligonucleotide product by a suitable method (e.g., HPLC or mass spectrometry) to quantify the level of n-1 and other deletion sequences.

  • Reagent Check:

    • Replace the existing Cap A and Cap B solutions with freshly prepared, anhydrous reagents.

    • Ensure the acetonitrile used for washes and reagent preparation is of high purity and low water content (<30 ppm).

  • Cycle Modification:

    • If using a synthesizer with a 10% MeIm Cap B solution, consider switching to a 16% solution.

    • Increase the delivery volume of the capping mix by 50% and the capping time by 50%.[6] For example, if the standard protocol uses 8 pulses over 15 seconds, increase it to 12 pulses over 22 seconds.

  • Alternative Reagent Trial: If the issue persists, consider using a more potent capping activator like DMAP (if compatible with the sequence) or an alternative capping chemistry such as UniCap™ Phosphoramidite.

  • Post-Modification Analysis: Re-synthesize the oligonucleotide with the modified protocol and analyze the crude product to determine if the level of deletion sequences has been reduced.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Cycle cluster_failure Coupling Failure Path Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of next phosphoramidite) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping ~99% Efficiency Coupling_Failure Coupling Failure (~1% of sites) Coupling->Coupling_Failure Oxidation 4. Oxidation (Stabilization of phosphate (B84403) linkage) Capping->Oxidation Blocks failures Oxidation->Deblocking Next Cycle Unreacted_OH Unreacted 5'-OH Coupling_Failure->Unreacted_OH Unreacted_OH->Capping Capping prevents this path N_minus_1 n-1 Deletion Sequence (Further Elongation) Unreacted_OH->N_minus_1 If Capping Fails Troubleshooting_Capping_Failure Start High n-1 Deletion Detected Check_Reagents Check Reagent Quality (Fresh, Anhydrous) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Replace_Reagents Replace Reagents Reagents_OK->Replace_Reagents No Optimize_Protocol Optimize Synthesis Protocol Reagents_OK->Optimize_Protocol Yes Replace_Reagents->Check_Reagents Protocol_Improved Problem Solved? Optimize_Protocol->Protocol_Improved Increase_Conc_Time Increase Activator Conc. and/or Reaction Time Protocol_Improved->Increase_Conc_Time No End_Success Problem Resolved Protocol_Improved->End_Success Yes Alternative_Chem Consider Alternative Capping Chemistry (e.g., UniCap) Increase_Conc_Time->Alternative_Chem End_Consult Consult Technical Support Alternative_Chem->End_Consult

References

Technical Support Center: 5-Formylindole Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 5-Formylindole modified oligonucleotides, with a specific focus on the mitigation of n-1 impurities.

Frequently Asked Questions (FAQs)

Q1: What are n-1 impurities and why are they problematic in 5-Formylindole oligo synthesis?

A1: N-1 impurities, also known as n-1 shortmers or deletion sequences, are oligonucleotides that are one nucleotide shorter than the desired full-length product (FLP). They arise from the failure of a nucleotide to couple to the growing oligonucleotide chain during a synthesis cycle. If the subsequent capping step is also incomplete, this unreacted 5'-hydroxyl group will be available for extension in the next cycle, leading to a final product missing an internal nucleotide. These impurities are particularly problematic because they often retain the 5'-dimethoxytrityl (DMT) group, making them difficult to separate from the full-length, DMT-on product during standard reverse-phase purification.[1][2]

Q2: What are the primary causes of n-1 impurity formation?

A2: The formation of n-1 impurities is primarily linked to two key steps in solid-phase oligonucleotide synthesis: inefficient coupling and ineffective capping.

  • Inefficient Coupling: If the phosphoramidite (B1245037), in this case, the 5-Formylindole phosphoramidite, does not couple to the free 5'-hydroxyl group of the growing chain with high efficiency (ideally >99%), a portion of the chains will remain unreacted.[3][4][5]

  • Ineffective Capping: Following the coupling step, a capping step is designed to permanently block any unreacted 5'-hydroxyl groups by acetylating them.[3] If this capping is not 100% efficient, some failure sequences will remain available to participate in the subsequent coupling cycle, ultimately leading to n-1 deletion products.[1][2]

Q3: How does the 5-Formylindole modification itself potentially impact the synthesis and contribute to n-1 impurities?

A3: While the 5-formyl group on the indole (B1671886) ring is generally compatible with phosphoramidite chemistry, its electronic properties can influence the reactivity of the phosphoramidite.[6][7] Steric hindrance from the modification or altered reactivity of the phosphoramidite could potentially lower coupling efficiency compared to standard A, C, G, or T phosphoramidites. Any reduction in coupling efficiency increases the population of unreacted 5'-hydroxyl groups, placing a greater demand on the capping step and increasing the risk of n-1 impurity formation if capping is not optimal.

Q4: How can I detect and quantify n-1 impurities in my synthesized 5-Formylindole oligonucleotide?

A4: A combination of chromatographic and mass spectrometric techniques is essential for the detection and quantification of n-1 impurities.

  • High-Performance Liquid Chromatography (HPLC): Both Ion-Exchange (IE-HPLC) and Ion-Pair Reverse-Phase (IP-RP-HPLC) are powerful methods. IE-HPLC separates oligonucleotides based on the number of phosphate (B84403) groups, providing good resolution for shorter oligos.[][9] IP-RP-HPLC separates based on hydrophobicity and is compatible with mass spectrometry.[10][11]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), provides molecular weight information that can confirm the presence of the full-length product and identify impurities such as n-1 shortmers.[11][12][13] High-resolution mass spectrometry can further aid in confirming the elemental composition of the impurities.[13][14]

Troubleshooting Guide

This guide addresses common issues related to n-1 impurities in 5-Formylindole oligo synthesis in a question-and-answer format.

Problem 1: High levels of n-1 impurities are detected by HPLC and/or Mass Spectrometry.

Question: My analysis shows a significant peak corresponding to the n-1 product. What are the likely causes and how can I resolve this?

Answer: High levels of n-1 impurities typically point to suboptimal conditions in the coupling or capping steps of your synthesis.

Troubleshooting Steps:

  • Evaluate Coupling Efficiency:

    • Moisture Control: Ensure all reagents, especially the acetonitrile (B52724) (ACN) and the 5-Formylindole phosphoramidite solution, are anhydrous. Moisture reacts with the activated phosphoramidite, reducing the amount available for coupling.[1]

    • Reagent Quality: Use fresh, high-quality 5-Formylindole phosphoramidite and activator. Degradation of the phosphoramidite can lead to lower coupling efficiency.

    • Activator Choice and Concentration: The choice of activator can significantly impact coupling kinetics.[15] Ensure the activator is appropriate for the 5-Formylindole phosphoramidite and is used at the recommended concentration.

    • Coupling Time: Consider increasing the coupling time for the 5-Formylindole phosphoramidite to ensure the reaction goes to completion, especially if steric hindrance is a concern.

  • Optimize the Capping Step:

    • Capping Reagent Delivery: Ensure that the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are being delivered effectively to the synthesis column. Check for blockages in the synthesizer lines.

    • Capping Reagent Concentration and Freshness: Use fresh capping solutions at the correct concentrations. The efficiency of capping can decrease with reagent age. Some synthesizers may benefit from a higher concentration of N-methylimidazole in the Cap B mix.[1]

    • Double Capping: For particularly challenging sequences or when aiming for the highest purity, a double capping protocol (a second capping step after the first) can be implemented to ensure all unreacted hydroxyl groups are blocked.

Problem 2: Difficulty in separating the n-1 impurity from the full-length product.

Question: I can see the n-1 peak, but it co-elutes with my main product during RP-HPLC purification. How can I improve the separation?

Answer: The co-elution of n-1 impurities with the DMT-on full-length product is a common challenge due to their similar hydrophobic properties.

Troubleshooting Steps:

  • HPLC Method Optimization:

    • Gradient Adjustment: Employ a shallower acetonitrile gradient during the elution of your product. This can increase the resolution between the n-1 and the full-length oligonucleotide.

    • Ion-Pairing Reagent: Experiment with different ion-pairing reagents (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA or hexylammonium acetate - HAA) and their concentrations in the mobile phase to modulate the retention and selectivity.

    • Column Chemistry: Consider using a different reverse-phase column with a different stationary phase (e.g., C8 instead of C18) or a different particle size to alter the separation selectivity.

  • Alternative Purification Methods:

    • Ion-Exchange HPLC (IE-HPLC): Since IE-HPLC separates based on the number of phosphate groups, it can often resolve the n-1 impurity from the full-length product, especially for shorter oligonucleotides.[][9]

    • Polyacrylamide Gel Electrophoresis (PAGE): For high-purity requirements, PAGE purification separates oligonucleotides by size with high resolution and can be very effective at removing n-1 species.[9]

Data Presentation

Table 1: Impact of Capping Reagent on Capping Efficiency

Capping Activator in Cap BConcentrationCapping Efficiency (%)
N-Methylimidazole10%~90%
N-Methylimidazole16%~97%
DMAP (6.5% solution)6.5%>99%
UniCap Phosphoramidite-~99%

Data compiled from literature sources.[1][2]

Experimental Protocols

Protocol 1: General Procedure for IP-RP-HPLC Analysis of 5-Formylindole Oligonucleotides

  • Sample Preparation:

    • Cleave the synthesized oligonucleotide from the solid support and deprotect it using the appropriate conditions for the 5-Formylindole modification and other nucleobases.

    • Lyophilize the crude oligonucleotide to dryness.

    • Re-suspend the oligonucleotide pellet in a suitable aqueous buffer (e.g., 0.1 M TEAA) to a concentration of approximately 1 OD/100 µL.

  • HPLC System and Column:

    • Utilize an HPLC system equipped with a UV detector.

    • Column: A reverse-phase column suitable for oligonucleotide analysis (e.g., C18, 5 µm particle size).

  • Mobile Phases:

    • Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water.

    • Buffer B: 0.1 M TEAA in 50:50 acetonitrile/water.

  • Gradient Elution:

    • Establish a linear gradient from a low percentage of Buffer B to a higher percentage over a defined period (e.g., 5-65% Buffer B over 30 minutes). The optimal gradient will depend on the length and sequence of the oligonucleotide.

    • Set the flow rate to a typical value for the column being used (e.g., 1.0 mL/min).

  • Detection:

    • Monitor the elution profile at 260 nm.

  • Analysis:

    • Integrate the peaks in the chromatogram to determine the relative percentage of the full-length product and any impurities, including the n-1 peak.

Protocol 2: Mass Spectrometry Analysis for Confirmation of n-1 Impurities

  • Sample Preparation:

    • Prepare the oligonucleotide sample as described for HPLC analysis. The sample may need to be desalted prior to MS analysis to improve signal quality.[16][17]

  • LC-MS System:

    • Couple an HPLC system to an electrospray ionization mass spectrometer (ESI-MS).

  • LC Method:

    • Use an IP-RP-HPLC method as described above. The use of volatile buffers like TEAA is compatible with MS.

  • Mass Spectrometry Parameters:

    • Operate the mass spectrometer in negative ion mode, as the phosphate backbone of the oligonucleotide is negatively charged.

    • Set the mass range to encompass the expected molecular weights of the full-length product and the n-1 impurity.

    • Optimize parameters such as capillary voltage, cone voltage, and source temperature for oligonucleotide analysis.

  • Data Analysis:

    • Analyze the mass spectra corresponding to the peaks in the LC chromatogram.

    • The full-length product will have a specific molecular weight. The n-1 impurity will have a molecular weight corresponding to the full-length product minus the mass of the missing nucleotide.

    • Deconvolution software can be used to determine the neutral mass from the observed multi-charged ions.[12]

Visualizations

Oligo_Synthesis_Cycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add 5-Formylindole Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Repeat for next cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

N_Minus_1_Formation Start Growing Oligo Chain (Free 5'-OH) Coupling Coupling Step Start->Coupling Successful_Coupling Successful Coupling (>99%) Coupling->Successful_Coupling Success Failed_Coupling Coupling Failure (<1%) Coupling->Failed_Coupling Failure Next_Cycle Next Synthesis Cycle Successful_Coupling->Next_Cycle Capping Capping Step Failed_Coupling->Capping Capped_Failure Capped Failure Sequence (Terminated) Capping->Capped_Failure Success Uncapped_Failure Incomplete Capping (Free 5'-OH remains) Capping->Uncapped_Failure Failure Uncapped_Failure->Next_Cycle FLP Full-Length Product (FLP) Next_Cycle->FLP N_1 n-1 Impurity Next_Cycle->N_1

Caption: Formation pathway of n-1 impurities due to coupling and capping failures.

Troubleshooting_Workflow Problem High n-1 Impurity Detected Check_Coupling Investigate Coupling Step Problem->Check_Coupling Check_Capping Investigate Capping Step Problem->Check_Capping Moisture Ensure Anhydrous Conditions Check_Coupling->Moisture Reagents Use Fresh Reagents (Amidite, Activator) Check_Coupling->Reagents Time Increase Coupling Time Check_Coupling->Time Capping_Reagents Check Capping Reagent Freshness & Delivery Check_Capping->Capping_Reagents Double_Cap Implement Double Capping Check_Capping->Double_Cap Solution Reduced n-1 Impurity Moisture->Solution Reagents->Solution Time->Solution Capping_Reagents->Solution Double_Cap->Solution

Caption: A workflow for troubleshooting high levels of n-1 impurities.

References

Technical Support Center: Optimizing pH for Reductive Amination of Modified DNA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the reductive amination of modified DNA. It includes frequently asked questions, a troubleshooting guide, quantitative data, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reductive amination of DNA?

A1: The optimal pH for reductive amination is a compromise between the formation of the Schiff base (imine) intermediate and the activity of the reducing agent. Generally, a mildly acidic pH range of 6.0 to 7.5 is considered optimal. Schiff base formation is favored under slightly acidic conditions which facilitate the dehydration of the carbinolamine intermediate. However, at very low pH, the amine nucleophile becomes protonated and non-nucleophilic, inhibiting the initial reaction.

Q2: Which reducing agent is best for reductive amination of DNA?

A2: Sodium cyanoborohydride (NaBH₃CN) is the most commonly used reducing agent for this purpose.[1][2] Its key advantage is its ability to selectively reduce the iminium ion intermediate much faster than it reduces the starting aldehyde or ketone, especially at a mildly acidic pH.[1][3] This selectivity prevents the consumption of the aldehyde-modified DNA before it can react with the amine. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a safer, non-toxic alternative to NaBH₃CN and is also highly effective for reductive aminations.[2][4][5]

Q3: Can I use sodium borohydride (B1222165) (NaBH₄) for this reaction?

A3: While sodium borohydride (NaBH₄) can be used, it is less ideal for a one-pot reaction because it can readily reduce the aldehyde on the modified DNA.[1][6] If using NaBH₄, it is best to first allow the Schiff base to form completely before adding the reducing agent.[1][6]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using techniques such as polyacrylamide gel electrophoresis (PAGE), which will show a shift in the mobility of the DNA upon successful conjugation. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) can also be used for more quantitative analysis and to confirm the identity of the product.[7]

Q5: What types of modified DNA can be used for reductive amination?

A5: DNA molecules containing an aldehyde group are suitable for reductive amination. This aldehyde can be introduced at various positions, such as the 5' or 3' terminus, or on a modified nucleobase within the sequence.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield Suboptimal pH: The pH may be too high or too low, affecting either Schiff base formation or reducing agent stability/activity.Verify the pH of the reaction buffer and adjust to the optimal range (typically 6.0-7.5).
Inefficient Schiff base formation: The equilibrium may not favor the imine intermediate.Increase the concentration of the amine. Perform the reaction in a buffer with low water activity or add a dehydrating agent like molecular sieves.
Degradation of the reducing agent: The reducing agent may have degraded due to improper storage or handling.Use a fresh batch of the reducing agent. For moisture-sensitive reagents like NaBH(OAc)₃, ensure anhydrous conditions.
Reduction of the aldehyde starting material: The reducing agent may be reducing the aldehyde on the DNA before it can react with the amine.Use a more selective reducing agent like NaBH₃CN.[1][3] If using NaBH₄, add it to the reaction mixture only after allowing sufficient time for the Schiff base to form.[1][9]
Multiple products or smearing on a gel Side reactions: The aldehyde may be undergoing side reactions, or the amine may be reacting with other parts of the DNA.Ensure the purity of the starting materials. Optimize the reaction time and temperature; prolonged reactions can lead to side products.[7]
Incomplete purification: The final product may be contaminated with unreacted starting materials or byproducts.Use a robust purification method such as HPLC or PAGE to isolate the desired conjugate.[7]
No reaction with secondary amines Steric hindrance: Secondary amines are generally less reactive than primary amines due to steric hindrance.Increase the reaction time and/or temperature. Consider using a less sterically hindered amine if possible.
Inconsistent results Variability in reagents or conditions: Inconsistent quality of reagents or slight variations in reaction setup can lead to different outcomes.Standardize the protocol, use high-quality reagents, and carefully control reaction parameters like temperature and pH.

Quantitative Data Summary

The efficiency of reductive amination is highly dependent on the specific substrates and reaction conditions. The table below summarizes typical conditions and reported yields from the literature.

Modified DNAAmine PartnerReducing AgentBuffer/pHTemperature (°C)Time (h)Yield (%)
Aldehyde-containing DNALysine-containing tripeptideNaBH₃CNPhosphate buffer / pH 6.7Not specifiedNot specifiedup to 90%[8]
Aldehyde-containing DNA duplexPeptides/ProteinsNaCNBH₃Not specified3712-24~85%[7]
Aldehyde-modified oligonucleotideAmine-modified labelNaBH₃CNMES / pH 6.0251.5Not specified[10]
Aldehyde-modified oligonucleotideVarious aminesNaBH₃CNMOPS / pH 7.43716Not specified[10]

Detailed Experimental Protocols

Protocol 1: General Reductive Amination of Aldehyde-Modified DNA

This protocol provides a general procedure for the reductive amination of an aldehyde-modified oligonucleotide with a primary amine-containing molecule.

Materials:

  • Aldehyde-modified DNA

  • Amine-containing molecule (e.g., peptide, protein, or small molecule)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.0

  • Nuclease-free water

Procedure:

  • Dissolve the aldehyde-modified DNA in the reaction buffer to a final concentration of 100 µM.

  • Add the amine-containing molecule to the DNA solution. The molar excess of the amine can range from 10 to 100-fold, depending on its reactivity.

  • Prepare a fresh 1 M stock solution of NaBH₃CN in nuclease-free water.

  • Add the NaBH₃CN stock solution to the DNA/amine mixture to a final concentration of 20-50 mM.

  • Incubate the reaction mixture at 37°C for 4-16 hours.[7]

  • Monitor the reaction progress by PAGE or HPLC.

  • Upon completion, purify the DNA conjugate using an appropriate method, such as ethanol (B145695) precipitation, size-exclusion chromatography, or HPLC.

Protocol 2: Purification of the DNA Conjugate by Ethanol Precipitation

Materials:

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol, ice-cold

  • 70% Ethanol, ice-cold

  • Nuclease-free water

Procedure:

  • To the reaction mixture, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.

  • Add 3 volumes of ice-cold 100% ethanol.

  • Mix thoroughly and incubate at -20°C for at least 1 hour.

  • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet the DNA.

  • Carefully decant the supernatant.

  • Wash the pellet with 1 mL of ice-cold 70% ethanol.

  • Centrifuge at high speed for 15 minutes at 4°C.

  • Decant the supernatant and air-dry the pellet for 5-10 minutes.

  • Resuspend the purified DNA conjugate in an appropriate buffer or nuclease-free water.

Visual Guides

ReductiveAminationWorkflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_analysis Analysis & Purification DNA Aldehyde-Modified DNA Mix Mix Components DNA->Mix Amine Amine Molecule Amine->Mix Buffer Reaction Buffer (pH 6-7.5) Buffer->Mix Add_Reducer Add NaBH3CN Mix->Add_Reducer Form Schiff Base Incubate Incubate (e.g., 37°C) Add_Reducer->Incubate Reduce Imine Monitor Monitor (PAGE/HPLC) Incubate->Monitor Purify Purify Conjugate Monitor->Purify Final Final DNA Conjugate Purify->Final

Caption: Experimental workflow for the reductive amination of modified DNA.

ReductiveAminationMechanism Reactants DNA-Aldehyde + R-NH2 Carbinolamine Carbinolamine Intermediate Reactants->Carbinolamine Nucleophilic Attack SchiffBase Schiff Base (Imine) Carbinolamine->SchiffBase - H2O (pH dependent) IminiumIon Iminium Ion SchiffBase->IminiumIon Protonation Product Stable Amine Linkage (DNA-CH2-NH-R) IminiumIon->Product + [H-] (from NaBH3CN)

Caption: Chemical mechanism of reductive amination on DNA.

References

Technical Support Center: 5-Formylindole-CE Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the storage, handling, and troubleshooting of 5-Formylindole-CE Phosphoramidite (B1245037) for successful oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 5-Formylindole-CE Phosphoramidite?

A: To ensure the stability and reactivity of this compound, it should be stored in a freezer at temperatures between -10°C and -30°C.[1] It is crucial to keep the container tightly closed and protected from moisture and sunlight.[2]

Q2: What is the appropriate diluent for this compound?

A: Anhydrous acetonitrile (B52724) is the recommended diluent for this phosphoramidite.[1] The use of anhydrous solvent is critical to prevent hydrolysis of the phosphoramidite, which would lead to decreased coupling efficiency.

Q3: What is the stability of this compound once dissolved in anhydrous acetonitrile?

A: The solution is stable for 2-3 days when stored properly under anhydrous conditions.[1] To ensure optimal performance, it is recommended to use freshly prepared solutions for oligonucleotide synthesis.

Q4: Are any special handling precautions required for this phosphoramidite?

A: Yes, standard laboratory safety practices for handling chemicals should be followed. This includes wearing protective gloves, clothing, and eye protection.[2] Handling should be performed in a well-ventilated area or a fume hood.[2] In case of skin or eye contact, rinse immediately and thoroughly with water.[2]

Q5: What is the primary application of this compound?

A: This phosphoramidite is used to introduce an aldehyde group into an oligonucleotide at the 5' terminus or at an internal position.[1] This aldehyde group can then be used for post-synthesis modifications, such as conjugation to molecules containing amino, hydrazino, or semicarbazide (B1199961) functional groups to form stable linkages.[1][3]

Troubleshooting Guide

This guide addresses specific issues that users may encounter during the synthesis of oligonucleotides using this compound.

Problem Potential Cause Recommended Solution
Low Coupling Efficiency 1. Moisture in reagents or on the synthesizer: Water reacts with the activated phosphoramidite, reducing the amount available for coupling. 2. Degraded phosphoramidite: Improper storage or prolonged exposure to ambient conditions can lead to degradation. 3. Insufficient coupling time: Sterically hindered phosphoramidites may require longer coupling times.1. Use fresh, anhydrous acetonitrile for all dilutions and ensure all synthesizer lines are dry. 2. Use a fresh vial of phosphoramidite and prepare the solution immediately before use. 3. While the manufacturer suggests no changes to the standard protocol, for sterically hindered phosphoramidites, increasing the coupling time may improve efficiency.
Degradation of the Formyl Group during Deprotection Use of standard amine-based deprotection reagents (e.g., ammonium (B1175870) hydroxide (B78521), methylamine): The formyl group on a similar molecule, 5-formyl-deoxycytidine, has been shown to be susceptible to side reactions with these reagents.[4]Use a milder, hydroxide-based deprotection method. A recommended solution is 0.4 M sodium hydroxide in a 4:1 (v/v) mixture of methanol (B129727) and water for 17 hours at room temperature.[4]
Incomplete Deprotection of Standard Protecting Groups Incompatibility of protecting groups with hydroxide-based deprotection: For example, the dimethylformamidine (dmf) protecting group on guanosine (B1672433) is highly resistant to sodium hydroxide.When using a hydroxide-based deprotection, it is recommended to use isobutyryl-protected dG (ibu-dG) and acetyl-protected dC (Ac-dC) for the standard bases to ensure complete and clean deprotection.[4]
Side Product Formation Reaction of the unprotected aldehyde group during synthesis: The formyl group is reactive and could potentially undergo side reactions during the synthesis cycles.The 5-formyl group on a similar deoxycytidine analogue has been shown to be compatible with standard DNA synthesis conditions without the need for a protecting group.[5] However, if side reactions are suspected, careful analysis of the crude oligonucleotide product by mass spectrometry is recommended.

Experimental Protocols

Protocol 1: Dissolution of this compound
  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Using a syringe, add the appropriate volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.1 M).

  • Gently swirl the vial until the phosphoramidite is completely dissolved.

  • Install the vial on the DNA synthesizer.

Protocol 2: Oligonucleotide Synthesis

The manufacturer states that no changes are needed from the standard synthesis method recommended by the synthesizer manufacturer.[1] A typical automated synthesis cycle is outlined below.

Oligo_Synthesis_Workflow cluster_synthesis Automated Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Removal of DMT group) Coupling 2. Coupling (Addition of this compound) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Coupling->Capping Chain elongation Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Termination of failed sequences Oxidation->Deblocking Phosphotriester formation

Caption: Automated oligonucleotide synthesis cycle.

Protocol 3: Deprotection and Cleavage of the Oligonucleotide

Standard Deprotection (for oligonucleotides without base-labile modifications):

The manufacturer suggests that no changes are needed from the standard deprotection method.[1] However, based on data from similar formyl-modified nucleosides, caution is advised with amine-based reagents.

Recommended Mild Deprotection (to preserve the formyl group):

  • Prepare a fresh solution of 0.4 M sodium hydroxide (NaOH) in a 4:1 (v/v) mixture of methanol and water.

  • Add the deprotection solution to the solid support containing the synthesized oligonucleotide.

  • Incubate at room temperature for 17 hours.

  • Carefully remove the supernatant from the solid support.

  • Neutralize the solution with an appropriate buffer (e.g., 2 M TEAA).

  • Desalt the oligonucleotide using a suitable method, such as a desalting column or ethanol (B145695) precipitation.

Signaling Pathways and Logical Relationships

Post_Synthesis_Modification Oligo Oligonucleotide with 5-Formylindole SchiffBase Schiff Base (Unstable Intermediate) Oligo->SchiffBase Reacts with Hydrazone Stable Hydrazone Linkage Oligo->Hydrazone Reacts with Semicarbazone Stable Semicarbazone Linkage Oligo->Semicarbazone Reacts with Amine Molecule with Primary Amine (R-NH2) Amine->SchiffBase Hydrazine Molecule with Hydrazine (R-NHNH2) Hydrazine->Hydrazone Semicarbazide Molecule with Semicarbazide (R-NHCONHNH2) Semicarbazide->Semicarbazone StableAmine Stable Amine Linkage SchiffBase->StableAmine Reduction (e.g., NaBH4)

Caption: Post-synthesis modification pathways.

Troubleshooting_Logic Start Low Yield of Final Product CheckCoupling Check Coupling Efficiency (Trityl Monitoring) Start->CheckCoupling LowCoupling Low CheckCoupling->LowCoupling GoodCoupling Good CheckCoupling->GoodCoupling TroubleshootCoupling Troubleshoot Coupling: - Check reagent purity - Ensure anhydrous conditions - Increase coupling time LowCoupling->TroubleshootCoupling CheckDeprotection Analyze Crude Product (Mass Spectrometry) GoodCoupling->CheckDeprotection Degradation Degradation/Side Products Observed CheckDeprotection->Degradation CleanProduct Clean Product CheckDeprotection->CleanProduct TroubleshootDeprotection Troubleshoot Deprotection: - Use mild hydroxide-based method - Ensure compatible protecting groups Degradation->TroubleshootDeprotection PurificationIssue Investigate Purification Step CleanProduct->PurificationIssue

Caption: Troubleshooting decision tree.

References

Validation & Comparative

Mass Spectrometry Analysis of 5-Formylindole Modified Oligonucleotides: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of modified oligonucleotides, robust analytical techniques are essential for ensuring the identity, purity, and structural integrity of these complex molecules. The presence of modifications, such as 5-formylindole, introduces unique analytical challenges that necessitate specialized mass spectrometry (MS) approaches. While specific, detailed experimental data and comparative studies on 5-formylindole modified oligonucleotides are not extensively available in the public domain, this guide provides a comprehensive overview of the established mass spectrometry techniques that can be applied to their analysis. This comparison is based on the well-documented analysis of other modified oligonucleotides and provides a framework for developing and validating methods for those containing a 5-formylindole modification.

Comparison of Mass Spectrometry Techniques

The two most prevalent mass spectrometry techniques for oligonucleotide analysis are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with a mass analyzer, often a time-of-flight (TOF) or Orbitrap instrument.[1] The choice between these methods depends on the specific analytical requirements, such as the need for high-throughput screening versus in-depth structural characterization.

FeatureMALDI-TOF Mass SpectrometryElectrospray Ionization (ESI) Mass Spectrometry
Principle Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization.[1]Generation of gas-phase ions from a liquid solution by applying a high voltage.[1]
Typical Analytes Suitable for a wide range of oligonucleotides, particularly for rapid molecular weight confirmation.[2]Well-suited for coupling with liquid chromatography (LC) for complex mixture analysis.[3]
Ionization Primarily produces singly charged ions.[1]Produces multiply charged ions, which allows for the analysis of large molecules on instruments with a limited m/z range.[1]
Throughput High-throughput capabilities, ideal for screening and quality control of synthetic oligonucleotides.[2]Lower throughput than MALDI-TOF, but provides more detailed information when coupled with LC.
Coupling to LC Not directly coupled to liquid chromatography.Routinely coupled with LC (LC-MS) for separation of complex mixtures prior to MS analysis.[4]
Fragmentation Post-source decay (PSD) can provide some sequence information, but it is often limited.Collision-induced dissociation (CID) or other tandem MS (MS/MS) techniques provide extensive fragmentation for sequence confirmation and localization of modifications.[3]
Adduct Formation Prone to the formation of salt adducts (e.g., Na+, K+), which can complicate spectra.[5]Adduct formation can also be an issue, but is often mitigated by the use of appropriate mobile phase additives.
Sample Purity More tolerant to impurities and salts compared to ESI.Requires cleaner samples for optimal performance.

Experimental Protocols

Sample Preparation for Mass Spectrometry

Proper sample preparation is critical for obtaining high-quality mass spectra of oligonucleotides. This typically involves the removal of salts and other impurities that can interfere with ionization and lead to the formation of adducts.

Ethanol (B145695) Precipitation (for desalting):

  • To the oligonucleotide sample, add 1/10th volume of 3 M sodium acetate.

  • Add 3 volumes of cold absolute ethanol and mix.

  • Incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.

  • Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes.

  • Carefully remove the supernatant.

  • Wash the pellet with 70% ethanol and centrifuge again.

  • Air-dry the pellet and resuspend in an appropriate solvent for MS analysis (e.g., RNase-free water).

MALDI-TOF Mass Spectrometry Protocol
  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as 3-hydroxypicolinic acid (3-HPA), in a 50:50 mixture of acetonitrile (B52724) and water.

  • Sample-Matrix Mixture: Mix the desalted oligonucleotide sample with the matrix solution in a 1:1 ratio.

  • Spotting: Spot a small volume (typically 1 µL) of the mixture onto the MALDI target plate and allow it to air dry, leading to co-crystallization.

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in either positive or negative ion mode.

LC-ESI-MS Protocol
  • Chromatographic Separation:

    • Column: A reversed-phase column suitable for oligonucleotide separation (e.g., C18).

    • Mobile Phase A: An aqueous solution containing an ion-pairing agent (e.g., triethylamine, hexafluoroisopropanol) and a buffer (e.g., ammonium (B1175870) acetate).[6]

    • Mobile Phase B: An organic solvent such as acetonitrile or methanol (B129727) with the same ion-pairing agent and buffer.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the oligonucleotides.

  • Mass Spectrometry:

    • Ionization Mode: ESI is typically performed in negative ion mode due to the anionic nature of the phosphate (B84403) backbone of oligonucleotides.

    • Data Acquisition: Acquire data in full scan mode to determine the molecular weight. For fragmentation analysis, use tandem MS (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID).

Data Analysis and Interpretation

For an oligonucleotide containing a 5-formylindole modification, the initial step in data analysis is to confirm the presence of the modification by observing the expected mass shift in the deconvoluted mass spectrum. The 5-formylindole modification will add a specific mass to the oligonucleotide, which can be precisely calculated.

Tandem mass spectrometry (MS/MS) is crucial for confirming the location of the modification. The fragmentation of oligonucleotides in the gas phase typically occurs at the phosphodiester backbone, generating a series of sequence-specific ions (a, b, c, d, w, x, y, z ions). The mass of the fragment ions will reveal the position of the 5-formylindole modification within the oligonucleotide sequence.

Visualization of Experimental Workflow

The general workflow for the analysis of modified oligonucleotides using LC-MS/MS can be visualized as follows:

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Oligo_Synthesis Oligonucleotide Synthesis (with 5-Formylindole) Purification Purification Oligo_Synthesis->Purification Desalting Desalting Purification->Desalting LC Liquid Chromatography (Separation) Desalting->LC ESI Electrospray Ionization LC->ESI MS1 MS Scan (Intact Mass) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS/MS Scan (Fragmentation) CID->MS2 Deconvolution Deconvolution of Mass Spectrum MS2->Deconvolution Sequence_Verification Sequence Verification & Modification Localization Deconvolution->Sequence_Verification

Caption: General workflow for LC-MS/MS analysis of modified oligonucleotides.

References

Navigating the Purification and Analysis of Aldehyde-Modified DNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with aldehyde-modified DNA, achieving high purity and accurate analysis is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative techniques for the purification and analysis of these specialized oligonucleotides, supported by experimental data and detailed protocols.

The introduction of an aldehyde group into a DNA molecule imparts unique chemical properties that necessitate careful consideration of purification and analysis strategies. The reactivity of the aldehyde can influence its interaction with different chromatographic stationary phases and may require specific sample handling to prevent unwanted side reactions. This guide will delve into the nuances of Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange HPLC (IE-HPLC), alongside alternative methods such as Polyacrylamide Gel Electrophoresis (PAGE) and Size-Exclusion Chromatography (SEC), to equip researchers with the knowledge to select the optimal method for their specific needs.

High-Performance Liquid Chromatography (HPLC) Methods: A Head-to-Head Comparison

HPLC is a cornerstone technique for the purification and analysis of oligonucleotides due to its high resolution, reproducibility, and scalability. For aldehyde-modified DNA, the choice of HPLC method significantly impacts the purity, recovery, and analytical outcome.

Method Performance Comparison
MethodPrincipleTypical PurityTypical RecoveryResolutionKey AdvantagesKey Disadvantages
IP-RP-HPLC Separation based on hydrophobicity, enhanced by an ion-pairing agent that neutralizes the negative charge of the phosphate (B84403) backbone.>85%Moderate to HighGood for small to medium-sized oligonucleotides (<50 bases).Versatile, compatible with a wide range of modifications.Ion-pairing agents can be difficult to remove and may suppress MS signals.
HILIC Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content.>90%HighExcellent for polar and modified oligonucleotides.MS-friendly (no ion-pairing agents), enhanced sensitivity for MS detection of aldehyde adducts.[1]Requires careful method development and longer column equilibration times.[2]
IE-HPLC Separation based on the net charge of the oligonucleotide via interaction with a charged stationary phase.>95%ModerateExcellent for resolving sequences with significant secondary structure and for high-purity applications.Can be performed at high pH to disrupt secondary structures.Not ideal for MS coupling due to high salt concentrations in the mobile phase.[3]

Detailed Experimental Protocols for HPLC Methods

Accurate and reproducible results are contingent on well-defined experimental protocols. The following sections provide detailed methodologies for each of the discussed HPLC techniques, tailored for the purification and analysis of aldehyde-modified DNA.

Sample Preparation for HPLC Analysis

Proper sample preparation is critical to prevent degradation or unwanted reactions of the aldehyde-modified DNA and to ensure compatibility with the chosen HPLC method.

  • Enzymatic Digestion (for adduct analysis): To analyze DNA adducts, the DNA is typically digested into individual nucleosides. This can be achieved by incubating the DNA sample (e.g., 100 µg) with DNase I, nuclease P1, and alkaline phosphatase.[4]

  • Dissolution: The aldehyde-modified oligonucleotide should be dissolved in a solvent compatible with the initial mobile phase conditions of the HPLC method.[2] For IP-RP-HPLC and IE-HPLC, this is often an aqueous buffer, while for HILIC, a high percentage of organic solvent is used.[2]

  • Filtration: Prior to injection, the sample should be filtered through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could clog the HPLC column.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Protocol

This method is widely used for oligonucleotide analysis and offers good resolution for a variety of modified DNA.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water, pH 7.0.

  • Mobile Phase B: 100 mM TEAA in 50% acetonitrile (B52724)/water.

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 50 °C.

  • Detection: UV absorbance at 260 nm.

Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol

HILIC is particularly advantageous for the analysis of polar modifications and for applications requiring mass spectrometry detection.

  • Column: Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 95% acetonitrile with 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: 50% acetonitrile with 10 mM ammonium acetate.

  • Gradient: A linear gradient from 0% to 50% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40 °C.

  • Detection: UV absorbance at 260 nm and/or coupled to a mass spectrometer.

Ion-Exchange HPLC (IE-HPLC) Protocol

IE-HPLC provides excellent resolution for high-purity applications and for oligonucleotides that form strong secondary structures.

  • Column: Strong anion-exchange column (e.g., DNAPac PA200, 4 x 250 mm).

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.0.

  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0.

  • Gradient: A linear gradient from 20% to 80% B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: UV absorbance at 260 nm.

Alternative Purification and Analysis Methods

While HPLC is a powerful tool, other techniques can be suitable for specific applications involving aldehyde-modified DNA.

Method Performance Comparison
MethodPrincipleTypical PurityTypical RecoveryResolutionKey AdvantagesKey Disadvantages
PAGE Separation based on size and charge in a polyacrylamide gel matrix.>90%[5]Low to Moderate[6]High, capable of single-base resolution.Excellent for high-purity applications and for resolving long oligonucleotides.Labor-intensive, lower throughput, potential for damage to certain modifications.[7]
SEC Separation based on molecular size.ModerateHighLowGentle, preserves the native structure of the molecule. Good for buffer exchange and removing small molecule impurities.[8]Not suitable for high-resolution separation of oligonucleotides of similar size.

Detailed Experimental Protocols for Alternative Methods

Polyacrylamide Gel Electrophoresis (PAGE) Protocol

PAGE is a high-resolution technique suitable for obtaining very pure aldehyde-modified DNA.

  • Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 12-20%) containing 7 M urea.

  • Sample Loading: Dissolve the aldehyde-modified DNA in a loading buffer containing formamide (B127407) and a tracking dye. Heat the sample to denature it before loading.

  • Electrophoresis: Run the gel in an appropriate buffer (e.g., 1x TBE) at a constant voltage until the desired separation is achieved.

  • Visualization and Extraction: Visualize the DNA bands using UV shadowing. Excise the band corresponding to the full-length product.

  • Elution and Desalting: Crush the gel slice and elute the DNA overnight in an elution buffer. Desalt the eluted DNA using a desalting column or ethanol (B145695) precipitation.

Size-Exclusion Chromatography (SEC) Protocol

SEC is a gentle method ideal for buffer exchange and removing small molecule impurities from aldehyde-modified DNA preparations.

  • Column: Choose a SEC column with a fractionation range appropriate for the size of the oligonucleotide (e.g., Sephadex G-25 for desalting).

  • Equilibration: Equilibrate the column with the desired buffer.

  • Sample Loading: Apply the aldehyde-modified DNA sample to the column.

  • Elution: Elute the sample with the equilibration buffer. The purified oligonucleotide will elute in the void volume for desalting applications.

  • Fraction Collection: Collect fractions and monitor the absorbance at 260 nm to identify the fractions containing the purified DNA.

Visualizing the Workflow and Method Selection

To aid in understanding the experimental processes and the decision-making for method selection, the following diagrams are provided.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_output Output & Collection Crude_DNA Crude Aldehyde- Modified DNA Dissolved_DNA Dissolved & Filtered Sample Crude_DNA->Dissolved_DNA Injector Injector Dissolved_DNA->Injector Column HPLC Column (IP-RP, HILIC, or IE) Injector->Column Detector UV/MS Detector Column->Detector Purified_Fractions Purified Fractions Column->Purified_Fractions Chromatogram Chromatogram Detector->Chromatogram

Caption: Experimental workflow for HPLC purification of aldehyde-modified DNA.

Method_Selection_Logic node_rect node_rect Start Primary Goal? High_Purity High Purity (>95%)? Start->High_Purity Purification MS_Analysis MS Analysis Required? Start->MS_Analysis Analysis Gentle_Method Gentle Method/ Buffer Exchange? Start->Gentle_Method IP_RP_HPLC IP-RP-HPLC High_Purity->IP_RP_HPLC No IE_HPLC IE-HPLC High_Purity->IE_HPLC Yes PAGE PAGE High_Purity->PAGE Yes MS_Analysis->IP_RP_HPLC No (with caution) HILIC HILIC MS_Analysis->HILIC Yes Secondary_Structure Secondary Structure? SEC SEC Gentle_Method->SEC Yes IE_HPLC->Secondary_Structure PAGE->Secondary_Structure

Caption: Logical flow for selecting a purification/analysis method.

Conclusion

The choice of purification and analysis method for aldehyde-modified DNA is critical and depends on the specific requirements of the research. For high-purity applications, especially those involving oligonucleotides with significant secondary structure, IE-HPLC and PAGE are excellent choices, with IE-HPLC offering higher throughput. When mass spectrometry detection is required, HILIC stands out as the superior method due to its MS-friendly mobile phases and enhanced sensitivity for detecting aldehyde adducts. IP-RP-HPLC remains a versatile and robust option for general purification and analysis of a wide range of modified oligonucleotides. For applications where maintaining the native structure is paramount or for simple buffer exchange, SEC is the most suitable technique. By carefully considering the comparative data and detailed protocols presented in this guide, researchers can confidently select and implement the most appropriate method to achieve their desired outcomes in the study of aldehyde-modified DNA.

References

A Comparative Guide to the Characterization of Formylindole-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modifications into oligonucleotides is a critical strategy in the development of novel therapeutics and advanced molecular probes. The formylindole moiety, in particular, offers a versatile reactive handle for bioconjugation and can influence the structural and functional properties of the oligonucleotide.[1] Accurate and comprehensive characterization of these modified biomolecules is paramount for ensuring their quality, efficacy, and safety. This guide provides a comparative overview of the primary analytical techniques employed for the characterization of formylindole-containing oligonucleotides, with a special focus on the strengths and applications of Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to Analytical Strategies

A variety of powerful analytical techniques are available for the characterization of modified oligonucleotides. The choice of method depends on the specific information required, from confirming the primary sequence and mass to elucidating the three-dimensional structure and dynamics. The most commonly employed techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed atomic-level structural and dynamic information in solution.

  • Mass Spectrometry (MS): Offers precise mass determination and sequence verification.

  • High-Performance Liquid Chromatography (HPLC): Primarily used for purification and assessment of purity.

  • Enzymatic Digestion: Used in conjunction with other methods to confirm sequence and locate modifications.

  • Circular Dichroism (CD) Spectroscopy: Provides information about the global secondary structure of the oligonucleotide.

This guide will delve into the principles and applications of each of these techniques, with a focus on their utility for analyzing formylindole-containing oligonucleotides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique that provides a wealth of information about the structure, dynamics, and interactions of oligonucleotides in a solution state that mimics their physiological environment.[2][3][4] For formylindole-containing oligonucleotides, NMR is indispensable for understanding the conformational impact of the modification on the overall helical structure.

Key NMR Experiments for Oligonucleotide Analysis:
  • 1D ¹H NMR: The initial and most straightforward NMR experiment. The imino proton region (10-15 ppm) is particularly informative for assessing the formation and stability of base pairs. The presence of a formylindole modification can lead to characteristic shifts in the aromatic and sugar proton regions of the spectrum. While specific data for formylindole-containing oligonucleotides is not widely published, the ¹H NMR spectrum of 3-formylindole itself shows characteristic aromatic proton signals.[5]

  • 2D Correlation Spectroscopy (COSY): Establishes through-bond scalar couplings between protons, typically over two to three bonds. This is crucial for assigning protons within the deoxyribose sugar rings.

  • 2D Total Correlation Spectroscopy (TOCSY): Extends the correlations observed in COSY to an entire spin system. This allows for the assignment of all the sugar protons of a nucleotide once one is identified.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space interactions between protons that are close to each other (typically < 5 Å). NOESY is the primary source of distance restraints used to calculate the three-dimensional structure of the oligonucleotide. It is particularly useful for identifying the proximity of the formylindole moiety to other parts of the oligonucleotide.[6]

  • ³¹P NMR: Provides information about the phosphate (B84403) backbone of the oligonucleotide. The chemical shifts of the phosphorus nuclei are sensitive to the local conformation of the backbone, and the presence of a modification like formylindole can induce changes in these shifts.[7][8]

  • ¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR provides information about the carbon skeleton of the oligonucleotide. Specific resonances can be assigned with the help of 2D heteronuclear correlation experiments like HSQC and HMBC.

Experimental Workflow for NMR Characterization

The general workflow for the NMR characterization of a formylindole-containing oligonucleotide is outlined below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Calculation synthesis Oligonucleotide Synthesis & Purification dissolution Dissolution in D2O Buffer synthesis->dissolution nmr_acq 1D & 2D NMR Experiments (¹H, ³¹P, COSY, TOCSY, NOESY) dissolution->nmr_acq processing Spectral Processing & Referencing nmr_acq->processing assignment Resonance Assignment processing->assignment restraints NOE & Torsion Angle Restraint Generation assignment->restraints structure_calc Structure Calculation & Refinement restraints->structure_calc validation Structure Validation structure_calc->validation

Caption: General workflow for the NMR characterization of oligonucleotides.

Quantitative Data Summary

While specific, published tables of NMR data for formylindole-containing oligonucleotides are scarce, the following table provides a general overview of the expected chemical shift ranges for the key protons in a standard DNA oligonucleotide. The presence of a formylindole modification would be expected to cause localized perturbations to these shifts, particularly for the protons on the nucleotide to which it is attached and its immediate neighbors.

Proton TypeTypical Chemical Shift Range (ppm)Information Gained
Imino (G-H1, T-H3)12.0 - 15.0Base pairing and helical stability
Aromatic (A-H8/H2, G-H8, C-H6, T-H6)7.0 - 8.5Base identity and stacking interactions
Sugar H1'5.0 - 6.5Glycosidic torsion angle and sugar pucker
Sugar H2'/H2''1.5 - 3.0Sugar pucker conformation
Sugar H3'4.5 - 5.0Backbone conformation
Sugar H4'3.5 - 4.5Backbone conformation
Sugar H5'/H5''3.5 - 4.5Backbone conformation
Formyl Proton ~10.0 Presence and environment of the formyl group
Indole (B1671886) Protons ~7.0 - 8.0 Confirmation of the indole moiety and its local environment

Note: The chemical shifts for the formyl and indole protons are based on data for the 3-formylindole molecule and may vary upon incorporation into an oligonucleotide.

Alternative and Complementary Characterization Techniques

While NMR provides unparalleled structural detail, a comprehensive characterization of formylindole-containing oligonucleotides relies on a combination of techniques.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone of oligonucleotide analysis, providing highly accurate molecular weight information and sequence verification.

  • Electrospray Ionization (ESI-MS): A soft ionization technique that is well-suited for the analysis of large biomolecules like oligonucleotides. It can be coupled with liquid chromatography (LC-MS) for online separation and analysis.[9][10]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS): Another soft ionization technique that is often used for rapid screening and quality control of synthetic oligonucleotides.

Comparison with NMR:

FeatureNMR SpectroscopyMass Spectrometry
Information 3D structure, dynamics, conformation, interactionsMolecular weight, sequence, purity
Sample requirement Higher (micromolar to millimolar)Lower (picomolar to femtomolar)
Resolution Atomic levelMolecular level
Throughput LowerHigher
Destructive? NoYes (though sample consumption is low)
State of sample Solution (native-like)Gas phase
High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for the purification and purity assessment of synthetic oligonucleotides.

  • Reversed-Phase HPLC (RP-HPLC): Separates oligonucleotides based on their hydrophobicity. The presence of the relatively hydrophobic formylindole group can be exploited for efficient purification.[11][12][13][14][15]

  • Ion-Exchange HPLC (IE-HPLC): Separates oligonucleotides based on their charge (the phosphate backbone). This is useful for separating full-length products from shorter failure sequences.

Comparison with NMR:

FeatureNMR SpectroscopyHPLC
Information 3D structure, dynamics, conformation, interactionsPurity, separation of isomers, quantification
Primary Use Structural and functional characterizationPurification and quality control
Resolution Atomic levelMolecular level (separation of different species)
Enzymatic Digestion

Enzymatic digestion involves breaking down the oligonucleotide into its constituent nucleosides or nucleotides using specific enzymes (e.g., snake venom phosphodiesterase, nuclease P1). The resulting mixture is then analyzed, typically by HPLC or LC-MS, to confirm the base composition and identify the modified nucleoside.[16][17][18][19]

Comparison with NMR:

FeatureNMR SpectroscopyEnzymatic Digestion
Information 3D structure, dynamics, conformation, interactionsBase composition, location of modification
Approach Analysis of the intact moleculeAnalysis of constituent parts after degradation
Complementary to All other techniquesPrimarily MS and HPLC
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure of oligonucleotides. Different helical conformations (e.g., A-form, B-form, Z-form) have characteristic CD spectra. The introduction of a formylindole modification could potentially perturb the global helical structure, which would be detectable by CD.[1][20][21][22][23]

Comparison with NMR:

FeatureNMR SpectroscopyCircular Dichroism Spectroscopy
Information Detailed 3D structure at atomic resolutionGlobal secondary structure and conformational changes
Resolution HighLow
Sample requirement HigherLower
Experiment Time LongerShorter

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible data. Below are representative protocols for the key techniques discussed.

NMR Sample Preparation and Data Acquisition

A detailed protocol for NMR sample preparation and data acquisition can be found in Current Protocols in Nucleic Acid Chemistry.[2] A general outline is as follows:

  • Sample Preparation:

    • The purified formylindole-containing oligonucleotide is lyophilized to remove any residual solvents.

    • The sample is then dissolved in a D₂O-based buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to a final concentration of 0.1-1.0 mM.

    • For observation of exchangeable imino protons, the sample is dissolved in a 90% H₂O/10% D₂O mixture.

    • The solution is transferred to a high-quality NMR tube.

  • Data Acquisition:

    • NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • A standard set of experiments includes 1D ¹H, 2D DQF-COSY, 2D TOCSY (with a mixing time of ~80 ms), and 2D NOESY (with mixing times ranging from 100 to 300 ms).

    • ¹H-¹³C HSQC and HMBC experiments can be performed to assign carbon resonances.

    • A 1D ³¹P spectrum is acquired to analyze the phosphate backbone.

HPLC Purification of Modified Oligonucleotides

A representative protocol for the reversed-phase HPLC purification of modified oligonucleotides is provided by the University of Southampton's Mass Spectrometry Research Facility.[11]

  • System: A preparative or semi-preparative HPLC system equipped with a C8 or C18 column.

  • Mobile Phase:

  • Gradient: A linear gradient from a low to a high percentage of Buffer B is used to elute the oligonucleotide. The exact gradient will depend on the hydrophobicity of the oligonucleotide and the formylindole modification.

  • Detection: UV absorbance is monitored at 260 nm.

  • Post-Purification: The collected fractions containing the purified oligonucleotide are lyophilized to remove the mobile phase.

Enzymatic Digestion of Oligonucleotides

Protocols for enzymatic digestion can be found from various suppliers of molecular biology reagents.[16][17][18][19]

  • Reaction Setup:

    • To a microcentrifuge tube, add the purified oligonucleotide (1-5 µg), the appropriate 10x reaction buffer, and nuclease-free water to the desired volume.

    • Add a cocktail of enzymes, such as snake venom phosphodiesterase and alkaline phosphatase, to digest the oligonucleotide to its constituent nucleosides.

  • Incubation: Incubate the reaction at the optimal temperature for the enzymes (typically 37°C) for 1-2 hours.

  • Termination: The reaction can be stopped by heat inactivation or by adding a chelating agent like EDTA.

  • Analysis: The resulting digest is then analyzed by HPLC or LC-MS.

Conclusion and Recommendations

The comprehensive characterization of formylindole-containing oligonucleotides requires a multi-faceted analytical approach.

  • For initial quality control and purity assessment, a combination of HPLC and mass spectrometry is essential.

  • To understand the impact of the formylindole modification on the overall secondary structure, circular dichroism spectroscopy provides a rapid and informative assessment.

  • For a definitive, high-resolution understanding of the three-dimensional structure and dynamics in solution, NMR spectroscopy is the unparalleled technique of choice.

The signaling pathway diagram below illustrates the logical flow for a comprehensive characterization strategy.

Characterization_Pathway cluster_qc Primary QC & Purification cluster_seq Sequence & Modification Verification cluster_structure Structural Characterization start Synthesized Formylindole- Containing Oligonucleotide hplc HPLC (Purification & Purity) start->hplc ms1 Mass Spectrometry (Intact Mass) hplc->ms1 ms2 Tandem MS (Sequencing) ms1->ms2 digest Enzymatic Digestion + LC-MS ms1->digest cd Circular Dichroism (Global Structure) ms2->cd digest->cd nmr NMR Spectroscopy (3D Structure & Dynamics) cd->nmr final Fully Characterized Oligonucleotide nmr->final

Caption: Recommended analytical pathway for comprehensive characterization.

By employing this integrated approach, researchers, scientists, and drug development professionals can gain a thorough understanding of their formylindole-containing oligonucleotides, ensuring the quality and reliability of their downstream applications.

References

A Comparative Guide to 5-Formylindole and Other Aldehyde Phosphoramidites in Bioconjugation and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of chemical modifiers is paramount in the synthesis of bespoke oligonucleotides. Aldehyde phosphoramidites, in particular, serve as a critical gateway for the post-synthetic conjugation of oligonucleotides to a wide array of molecules, enabling advancements in diagnostics, therapeutics, and functional genomics. This guide provides a detailed comparison of 5-Formylindole-CE Phosphoramidite (B1245037) against other commercially available aldehyde phosphoramidites, offering a comprehensive overview of their properties, performance characteristics, and experimental considerations.

This publication aims to furnish an objective comparison to aid in the selection of the most suitable aldehyde phosphoramidite for specific research and development needs. While direct, head-to-head quantitative comparisons in peer-reviewed literature are scarce, this guide synthesizes available data, supplier specifications, and established chemical principles to present a clear and structured analysis.

Introduction to Aldehyde-Modified Oligonucleotides

Aldehyde-modified oligonucleotides are invaluable tools in modern molecular biology and drug development. The aldehyde group, a reactive carbonyl, readily participates in highly selective and efficient conjugation reactions with a variety of nucleophiles.[1] This reactivity allows for the covalent attachment of oligonucleotides to proteins, peptides, antibodies, surfaces, and other biomolecules.[][3]

The primary conjugation chemistries involve:

  • Schiff Base Formation: Reaction with primary amines to form a Schiff base, which is often reduced to a more stable secondary amine linkage.[4]

  • Hydrazone Formation: Reaction with hydrazides or hydrazines to form a stable hydrazone linkage.[5]

  • Oxime Formation: Reaction with aminooxy compounds to yield a highly stable oxime linkage.

These conjugation methods are orthogonal to many standard bioconjugation techniques, allowing for sequential or parallel labeling strategies.[1]

In-Depth Look: 5-Formylindole-CE Phosphoramidite

This compound is a nucleoside analog used to introduce an aldehyde group at the 5'-terminus or internally within an oligonucleotide sequence. A key feature of this phosphoramidite is that the aldehyde functionality is not protected, which simplifies the deprotection process of the modified oligonucleotide.[6][7] The electron-donating nature of the indole (B1671886) ring provides a degree of stabilization to the aldehyde, while still maintaining sufficient electrophilicity for efficient conjugation.

Alternative Aldehyde Phosphoramidites: A Comparative Overview

A primary alternative to 5-Formylindole is the 5'-Aldehyde-Modifier C2 Phosphoramidite, which is based on a benzaldehyde (B42025) derivative.[4] Unlike the 5-Formylindole phosphoramidite, this modifier typically utilizes an acetal (B89532) protecting group for the aldehyde.[7] This protecting group is hydrophobic and is removed post-synthesis under acidic conditions. Other strategies for introducing aldehydes include the post-synthetic oxidation of a diol.[4]

Performance Comparison: 5-Formylindole vs. Other Aldehyde Phosphoramidites

Table 1: Comparison of Aldehyde Phosphoramidite Properties

FeatureThis compound5'-Aldehyde-Modifier C2 Phosphoramidite (Benzaldehyde derivative)Diol-based Phosphoramidites (Post-synthetic oxidation)
Structure Indole-basedBenzaldehyde-basedAliphatic diol
Aldehyde Protection None[6]Acetal protecting group[7]Diol (masked aldehyde)
Deprotection Standard oligonucleotide deprotection conditions are sufficient.[6]Requires an additional acidic step to remove the acetal protecting group (e.g., 80% acetic acid).[4]Requires an oxidative cleavage step (e.g., sodium periodate) post-synthesis to generate the aldehyde.
Coupling Position 5'-terminus or internal5'-terminus5'-terminus or internal
Stability of Modifier The unprotected aldehyde is stabilized by the indole ring.The acetal protecting group ensures stability during synthesis.The diol is stable throughout synthesis.
Potential for Side Reactions The unprotected aldehyde could potentially react with nucleophilic reagents during synthesis, though this is generally not reported as a major issue.The acetal is stable to standard synthesis conditions.The oxidation step needs to be carefully controlled to avoid over-oxidation or side reactions with the oligonucleotide.

Table 2: Application-Oriented Performance Considerations

ApplicationThis compound5'-Aldehyde-Modifier C2 PhosphoramiditeConsiderations
High-Throughput Synthesis Simpler workflow due to no additional deprotection step for the aldehyde.Additional deprotection step may add time and complexity.For large numbers of oligonucleotides, a streamlined workflow can be advantageous.
Conjugation to Sensitive Molecules Milder overall deprotection may be beneficial for conjugating to sensitive biomolecules.The acidic deprotection step for the acetal needs to be considered for its potential impact on the final conjugate.The choice of modifier should be compatible with the stability of the intended conjugation partner.
Microarray Fabrication The reactive aldehyde is readily available for surface coupling.The aldehyde must be deprotected before immobilization.Both can be effectively used, but the workflow differs.[8]
Oligonucleotide-Protein Conjugation The exposed aldehyde is ready for reaction with aminooxy or hydrazide-modified proteins.The aldehyde needs to be unmasked prior to conjugation.The efficiency of conjugation will depend on the specific reaction conditions and the nature of the protein.

Experimental Protocols

General Protocol for Oligonucleotide Synthesis using Aldehyde Phosphoramidites

The synthesis of aldehyde-modified oligonucleotides follows the standard phosphoramidite cycle on an automated DNA synthesizer.

Materials:

  • DNA synthesizer

  • Appropriate solid support (e.g., CPG)

  • Standard DNA phosphoramidites (dA, dC, dG, dT)

  • Aldehyde phosphoramidite (e.g., this compound)

  • Activator solution (e.g., DCI or Tetrazole)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Workflow:

Oligo_Synthesis_Workflow cluster_synthesis Automated Oligonucleotide Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing start Start with Solid Support deblock Deblocking (DMT Removal) start->deblock couple Coupling with Phosphoramidite deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize repeat Repeat Cycle oxidize->repeat repeat->deblock for next base cleave Cleavage from Support repeat->cleave Final Cycle Complete deprotect_base Base Deprotection cleave->deprotect_base aldehyde_deprotect Aldehyde Deprotection (if applicable) deprotect_base->aldehyde_deprotect purify Purification (e.g., HPLC) aldehyde_deprotect->purify final_product Final Aldehyde-Modified Oligonucleotide purify->final_product

Fig 1. General workflow for the synthesis of aldehyde-modified oligonucleotides.

Protocol Steps:

  • Synthesis: The oligonucleotide is synthesized on a solid support in the 3' to 5' direction. The aldehyde phosphoramidite is coupled at the desired position (typically the 5' end) using the standard synthesizer protocol. For this compound, no changes to the standard coupling time are generally needed.[6]

  • Cleavage and Base Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases are removed using concentrated ammonium hydroxide.

  • Aldehyde Deprotection (if applicable): For phosphoramidites with a protected aldehyde, such as 5'-Aldehyde-Modifier C2, an additional deprotection step is required. This typically involves treatment with 80% acetic acid for 1 hour at room temperature.[4] For this compound, this step is not necessary.[6]

  • Purification: The crude aldehyde-modified oligonucleotide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

Protocol for Conjugation of an Aldehyde-Modified Oligonucleotide to a Hydrazide-Modified Protein

This protocol describes a general procedure for the conjugation of an aldehyde-modified oligonucleotide to a protein that has been functionalized with hydrazide groups.

Materials:

  • Purified aldehyde-modified oligonucleotide

  • Hydrazide-modified protein

  • Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Size-exclusion chromatography (SEC) column for purification

Workflow:

Bioconjugation_Workflow cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_purification Purification and Analysis oligo Aldehyde-Modified Oligonucleotide mix Mix Oligo and Protein in Conjugation Buffer oligo->mix protein Hydrazide-Modified Protein protein->mix incubate Incubate at Room Temperature mix->incubate sec Purify by Size-Exclusion Chromatography (SEC) incubate->sec analyze Analyze by SDS-PAGE and UV-Vis Spectroscopy sec->analyze final_conjugate Purified Oligonucleotide-Protein Conjugate analyze->final_conjugate

Fig 2. Workflow for oligonucleotide-protein conjugation.

Protocol Steps:

  • Reaction Setup: Dissolve the aldehyde-modified oligonucleotide and the hydrazide-modified protein in the conjugation buffer. A typical starting point is a 5- to 10-fold molar excess of the oligonucleotide relative to the protein.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by SDS-PAGE, where the conjugated protein will show a shift in molecular weight.

  • Purification: Purify the oligonucleotide-protein conjugate from the excess unconjugated oligonucleotide using size-exclusion chromatography.

  • Analysis: Analyze the purified conjugate by SDS-PAGE to confirm conjugation and by UV-Vis spectroscopy to determine the concentration of both the protein and the oligonucleotide.

Conclusion

The choice between this compound and other aldehyde phosphoramidites depends on the specific requirements of the application. The unprotected nature of the 5-Formylindole phosphoramidite offers a more streamlined workflow, which can be advantageous for high-throughput applications and when working with sensitive molecules. On the other hand, benzaldehyde-based modifiers with acetal protecting groups provide robust protection of the aldehyde during synthesis, which may be preferable in certain contexts. Diol-based phosphoramidites offer another reliable method but require an additional post-synthetic oxidation step.

Ultimately, the selection of an aldehyde phosphoramidite should be based on a careful consideration of the desired workflow efficiency, the chemical stability of the intended conjugation partners, and the specific requirements of the downstream application. Researchers are encouraged to perform small-scale pilot experiments to determine the optimal modifier and reaction conditions for their particular system.

References

A Head-to-Head Comparison: Aldehyde vs. Amine Modification for DNA Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of molecules to DNA is a cornerstone of modern biotechnology and therapeutic development. The choice of chemical handle for this conjugation is critical, with aldehyde and amine modifications being two of the most prevalent strategies. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the optimal approach for your specific application.

The conjugation of DNA with other molecules, such as proteins, fluorophores, or therapeutic agents, enables a wide array of applications, from diagnostics and imaging to the construction of sophisticated drug delivery systems. The success of DNA conjugation hinges on the efficiency, stability, and specificity of the chemical linkage. Here, we delve into a detailed comparison of aldehyde-based and amine-based DNA modification strategies.

Performance Comparison: Aldehyde vs. Amine Modification

The choice between aldehyde and amine modification for DNA conjugation depends on several factors, including the desired bond stability, reaction kinetics, and the nature of the molecule to be conjugated. The following table summarizes the key quantitative parameters for each method.

FeatureAldehyde ModificationAmine Modification (via NHS Ester)
Reactive Partner Hydrazines, hydroxylamines, primary aminesN-hydroxysuccinimide (NHS) esters
Resulting Bond Hydrazone, oxime, Schiff base (often requires reduction)Stable amide bond
Reaction pH Slightly acidic (pH ~4-6) for optimal hydrazone/oxime formation[1]Slightly basic (pH 7.2-8.5)[2]
Reaction Time Typically 1-24 hours[1][3]Typically 0.5-4 hours[2]
Bond Stability Hydrazones and oximes are generally stable. Schiff bases are less stable and often require a reduction step to form a stable secondary amine linkage.[4]Amide bonds are highly stable.
Efficiency Can be very high (>90% conversion) under optimal conditions.[3]Generally high, but can be affected by hydrolysis of the NHS ester.
Reversibility Schiff bases are reversible; hydrazone and oxime bonds can be cleaved under specific conditions.Amide bonds are generally considered irreversible under physiological conditions.
Common Applications Labeling with probes, construction of DNA-encoded libraries, reversible bioconjugation.[3][5]Antibody-DNA conjugation, fluorescent labeling, immobilization on surfaces.[6][7][8]

Reaction Pathways and Experimental Workflows

The chemical reactions underpinning aldehyde and amine modifications are distinct, leading to different workflows and considerations.

Chemical Reaction Pathways

The following diagrams illustrate the fundamental chemical reactions for both aldehyde and amine DNA conjugation.

Aldehyde_Conjugation cluster_oxime Alternative Reaction DNA_Aldehyde DNA-Aldehyde Hydrazone DNA-CH=N-NH-R (Hydrazone) DNA_Aldehyde->Hydrazone + Oxime DNA-CH=N-O-R (Oxime) DNA_Aldehyde->Oxime + Hydrazine (B178648) R-NH-NH2 (Hydrazine) Hydrazine->Hydrazone + Water1 H2O Hydrazone->Water1 - Hydroxylamine (B1172632) R-O-NH2 (Hydroxylamine) Hydroxylamine->Oxime + Water2 H2O Oxime->Water2 -

Caption: Aldehyde-modified DNA reacts with hydrazines or hydroxylamines to form stable hydrazone or oxime linkages, respectively, with the elimination of water.

Amine_Conjugation DNA_Amine DNA-NH2 Amide_Conjugate DNA-NH-CO-R (Amide Bond) DNA_Amine->Amide_Conjugate + NHS_Ester R-CO-O-NHS (NHS Ester) NHS_Ester->Amide_Conjugate + NHS NHS Amide_Conjugate->NHS -

Caption: Amine-modified DNA reacts with an N-hydroxysuccinimide (NHS) ester to form a stable amide bond, releasing NHS as a byproduct.

Generalized Experimental Workflow

The following diagram outlines a typical workflow for DNA conjugation, highlighting the key steps for both modification strategies.

Experimental_Workflow start Start: Modified Oligonucleotide aldehyde_mod Aldehyde-Modified DNA start->aldehyde_mod amine_mod Amine-Modified DNA start->amine_mod conjugation_aldehyde Conjugation Reaction (e.g., with Hydrazine-labeled molecule) pH 4-6 aldehyde_mod->conjugation_aldehyde conjugation_amine Conjugation Reaction (with NHS-ester labeled molecule) pH 7.2-8.5 amine_mod->conjugation_amine purification Purification (e.g., HPLC, Gel Filtration) conjugation_aldehyde->purification conjugation_amine->purification analysis Analysis (e.g., Mass Spec, Gel Electrophoresis) purification->analysis end End: Purified DNA Conjugate analysis->end

Caption: A generalized workflow for DNA conjugation, starting with the modified oligonucleotide and proceeding through conjugation, purification, and analysis.

Experimental Protocols

Below are detailed methodologies for key experiments involving aldehyde and amine modification of DNA.

Protocol 1: Aldehyde Modification via Oxidation of an Amine-Modified Oligonucleotide

This protocol describes the generation of an aldehyde-functionalized DNA from a primary amine-modified DNA using an O2/laccase/TEMPO system.[3][9]

Materials:

  • Amine-modified DNA oligonucleotide

  • Sodium acetate (B1210297) buffer (200 mM, pH 5.5)

  • Laccase from Trametes versicolor (0.1 U/µL in H2O)

  • TEMPO (400 mM in 1,4-dioxane)

  • Nuclease-free water

Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture with the following components in order:

    • Amine-modified DNA (to a final concentration of 10 µM)

    • 16 µL of 200 mM Sodium acetate buffer (pH 5.5)

    • Nuclease-free water to a final volume of 18 µL

  • Add 2 µL of laccase solution (0.1 U/µL).

  • Add 2 µL of TEMPO solution (400 mM in 1,4-dioxane).

  • Mix the reaction thoroughly by gentle vortexing and centrifuge briefly.

  • Incubate the reaction at 25°C for 24 hours.[3]

  • The resulting aldehyde-functionalized DNA can be purified using standard methods such as ethanol (B145695) precipitation or size-exclusion chromatography.

Protocol 2: Conjugation of an Aldehyde-Modified DNA with a Hydrazine-Containing Molecule

This protocol outlines the conjugation of an aldehyde-functionalized DNA with a hydrazine-modified molecule.

Materials:

  • Aldehyde-modified DNA

  • Hydrazine-modified molecule (e.g., biotin-hydrazide)

  • Aniline (B41778) buffer (e.g., 100 mM aniline in reaction buffer, pH 6.0)

  • Nuclease-free water

Procedure:

  • Dissolve the aldehyde-modified DNA in the aniline buffer to a final concentration of 10-100 µM.

  • Add the hydrazine-modified molecule in a 10- to 50-fold molar excess over the DNA.

  • Incubate the reaction at room temperature for 2-4 hours.

  • Purify the DNA conjugate using methods like HPLC or gel filtration to remove excess unconjugated molecules.[10]

Protocol 3: Amine Modification via NHS-Ester Coupling

This protocol describes the conjugation of an amine-modified oligonucleotide with an NHS-ester-labeled molecule.[6][11]

Materials:

  • Amine-modified DNA oligonucleotide (1 mM in nuclease-free water)

  • Sodium bicarbonate buffer (1 M, pH 8.5) or Sodium tetraborate (B1243019) buffer (0.091 M, pH 8.5)[6]

  • 10x PBS

  • NHS-ester labeled molecule (e.g., a fluorescent dye) dissolved in DMSO (e.g., 14 mM)[6]

  • Nuclease-free water

Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture:

    • 10 µL of 1 mM amine-modified DNA

    • 1.5 µL of 1 M sodium bicarbonate buffer (or an equivalent volume of another suitable buffer)[11]

    • 1.5 µL of 10x PBS[11]

  • Add 2 µL of the NHS-ester solution in DMSO.[11] The final oligonucleotide concentration should be between 0.3 and 0.8 mM.[6]

  • Mix the reagents thoroughly and incubate at room temperature (20-25°C) for 30-60 minutes.[11]

  • Stop the reaction by adding nuclease-free water to a final volume of 100 µL.

  • Purify the DNA conjugate using reversed-phase HPLC or ethanol precipitation to remove unreacted NHS-ester and other small molecules.[6][11]

Discussion and Conclusion

Aldehyde modification offers a versatile platform for DNA conjugation, particularly for creating linkages like hydrazones and oximes which are stable under physiological conditions. The ability to generate aldehydes in situ from more stable amine precursors has expanded the utility of this method.[3][5] The reaction conditions are typically mild and can be performed in aqueous buffers. However, the direct reaction of aldehydes with primary amines to form Schiff bases results in a less stable, reversible linkage that often necessitates a subsequent reduction step to form a stable secondary amine bond.[4][12] This adds a step to the workflow and introduces a reducing agent that could potentially interact with other functionalities.

Amine modification , most commonly utilizing the reaction with NHS esters, is a robust and widely used method for DNA conjugation.[2] This chemistry leads to the formation of a highly stable amide bond. The reaction is generally fast and efficient, proceeding at a slightly basic pH.[2] A primary consideration with NHS-ester chemistry is the susceptibility of the NHS ester to hydrolysis in aqueous solutions, which can compete with the desired conjugation reaction and reduce efficiency, especially with dilute protein solutions.[2] Therefore, reaction conditions, including pH and concentration, must be carefully controlled.

  • Choose aldehyde modification when:

    • You require a specific and stable linkage like a hydrazone or oxime.

    • Reversible conjugation is desired (via Schiff base formation).

    • You are working with molecules that are readily available with hydrazine or hydroxylamine functionalities.

  • Choose amine modification when:

    • A highly stable, irreversible amide bond is required.

    • You are conjugating to molecules that are available as NHS esters (a very common commercial format for labels and crosslinkers).

    • A straightforward, one-step conjugation with a well-established protocol is preferred.

By carefully considering the performance characteristics, reaction mechanisms, and experimental protocols outlined in this guide, researchers can make an informed decision to best suit their DNA conjugation needs, ultimately advancing their research and development goals.

References

A Head-to-Head Comparison: 5-Formylindole-CE Phosphoramidite vs. NHS Ester Chemistry for Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology and drug development, the precise and efficient labeling of oligonucleotides is paramount for a vast array of applications, from diagnostics to therapeutics. Two prominent chemical strategies for achieving this are the use of 5-Formylindole-CE Phosphoramidite and N-hydroxysuccinimide (NHS) ester chemistry. This guide provides an in-depth, objective comparison of these two methodologies, supported by experimental data and detailed protocols to aid researchers in selecting the optimal approach for their specific needs.

At a Glance: Key Differences

FeatureThis compound ChemistryNHS Ester Chemistry
Reactive Group on Oligonucleotide Aldehyde (introduced via the phosphoramidite)Primary Aliphatic Amine
Reactive Group on Label Amine, Hydrazine, Semicarbazide (B1199961), AminooxyNHS ester
Reaction Mechanism Schiff base formation (requires reduction for stable amine linkage), Hydrazone/Semicarbazone/Oxime formation (stable)Nucleophilic acyl substitution
Number of Steps (for stable linkage) Two (Schiff base formation + reduction) or One (Hydrazone/Oxime formation)One
Resulting Linkage Secondary Amine, Hydrazone, Semicarbazone, OximeAmide
Typical Reaction Time Schiff base formation: variable; Reduction: ~30 min. Hydrazone/Oxime formation: 1-2 hours.30 minutes - 2 hours[1][2]
Typical Coupling Efficiency Phosphoramidite coupling during synthesis is high (>95%).[3] Labeling efficiency is generally high but dependent on the nucleophile and reaction conditions.Often quantitative or near-quantitative.[4]
Key Advantages Versatility in reacting with different nucleophiles; formation of stable hydrazone/oxime bonds without reduction.High efficiency and specificity for primary amines; forms a very stable amide bond; well-established and widely used.[4]
Key Disadvantages Schiff base is unstable and requires a reduction step; unprotected aldehyde may have side reactions during synthesis.Requires a pre-functionalized amine-modified oligonucleotide; NHS esters are moisture-sensitive.

Delving into the Chemistries

This compound: A Versatile Aldehyde Modifier

This compound is utilized during solid-phase oligonucleotide synthesis to introduce a reactive aldehyde group at the 5' terminus or internally within the sequence.[5] This aldehyde group serves as an electrophilic handle for subsequent conjugation with various nucleophiles.

The primary reaction pathways involve:

  • Schiff Base Formation and Reductive Amination: The aldehyde reacts with a primary amine on a label to form an unstable imine (Schiff base). This intermediate must be reduced, typically with sodium borohydride (B1222165) or sodium cyanoborohydride, to form a stable secondary amine linkage.[5][6]

  • Hydrazone and Semicarbazone Formation: Reaction with hydrazino or semicarbazide groups on the label results in the formation of stable hydrazone or semicarbazone linkages, respectively. These reactions are generally more straightforward as they do not require a subsequent reduction step.[5]

  • Oxime Ligation: Reaction with an aminooxy-functionalized label forms a highly stable oxime bond.[6]

The this compound itself often comes with an unprotected formyl group, which simplifies the deprotection steps post-synthesis.[5] However, the reactivity of the unprotected aldehyde during the synthesis cycles needs to be considered, as it could potentially lead to side reactions.[7]

NHS Ester Chemistry: The Gold Standard for Amine Labeling

NHS ester chemistry is a widely adopted and highly efficient method for labeling biomolecules, including oligonucleotides.[4] This strategy involves the reaction of an NHS ester-activated label with a primary aliphatic amine on the oligonucleotide. The amine group is typically introduced during synthesis using an amino-modifier phosphoramidite.

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[4] This reaction is highly specific for primary amines at a slightly alkaline pH (typically 7.5-9.0).[2][4]

Experimental Protocols

Labeling via this compound (Reductive Amination)

Materials:

  • 5-Formylindole-modified oligonucleotide

  • Amine-containing label

  • Reaction Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 7.0)

  • Sodium Cyanoborohydride (NaBH₃CN) solution (freshly prepared)

  • Desalting column

Protocol:

  • Dissolve the 5-Formylindole-modified oligonucleotide in the reaction buffer.

  • Add a 10-50 fold molar excess of the amine-containing label to the oligonucleotide solution.

  • Incubate the mixture at room temperature for 1-4 hours to allow for Schiff base formation.

  • Add a 10-20 fold molar excess of freshly prepared sodium cyanoborohydride solution.

  • Continue the incubation at room temperature for another 2-4 hours or overnight.

  • Purify the labeled oligonucleotide from excess label and byproducts using a desalting column or HPLC.[][9]

Labeling via NHS Ester Chemistry

Materials:

  • Amine-modified oligonucleotide

  • NHS ester-activated label

  • Anhydrous DMSO or DMF

  • Conjugation Buffer (e.g., 0.1 M Sodium Bicarbonate Buffer, pH 8.5)

  • Desalting column

Protocol:

  • Dissolve the amine-modified oligonucleotide in the conjugation buffer.[4]

  • Dissolve the NHS ester-activated label in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.[2]

  • Add a 5-20 fold molar excess of the NHS ester stock solution to the oligonucleotide solution.[4]

  • Vortex the mixture gently and incubate at room temperature for 1-2 hours.[4]

  • Purify the labeled oligonucleotide from excess label and byproducts using a desalting column or HPLC.[2][4]

Visualizing the Workflows

G cluster_0 This compound Workflow start_formyl Oligonucleotide Synthesis with This compound deprotection_formyl Cleavage and Deprotection start_formyl->deprotection_formyl labeling_formyl Reaction with Amine-Label (Schiff Base Formation) deprotection_formyl->labeling_formyl reduction Reduction with NaBH₃CN (Stable Amine Linkage) labeling_formyl->reduction purification_formyl Purification reduction->purification_formyl final_product_formyl Labeled Oligonucleotide purification_formyl->final_product_formyl

Workflow for labeling with this compound.

G cluster_1 NHS Ester Chemistry Workflow start_nhs Oligonucleotide Synthesis with Amino-Modifier Phosphoramidite deprotection_nhs Cleavage and Deprotection start_nhs->deprotection_nhs labeling_nhs Reaction with NHS Ester-Label (Amide Bond Formation) deprotection_nhs->labeling_nhs purification_nhs Purification labeling_nhs->purification_nhs final_product_nhs Labeled Oligonucleotide purification_nhs->final_product_nhs

Workflow for labeling with NHS Ester Chemistry.

Signaling Pathways and Logical Relationships

The choice between these two chemistries often depends on the desired final conjugate and the available functional groups on the labeling molecule. The following diagram illustrates the decision-making process.

G start Start: Choose Labeling Strategy label_func What functional group is on the label? start->label_func amine_label Primary Amine label_func->amine_label nhs_ester_label NHS Ester label_func->nhs_ester_label hydrazine_label Hydrazine/Aminooxy label_func->hydrazine_label oligo_func_formyl Synthesize Oligo with 5-Formylindole Phosphoramidite amine_label->oligo_func_formyl oligo_func_nhs Synthesize Oligo with Amino-Modifier nhs_ester_label->oligo_func_nhs hydrazine_label->oligo_func_formyl react_nhs NHS Ester Chemistry oligo_func_nhs->react_nhs react_reductive_amination Reductive Amination oligo_func_formyl->react_reductive_amination with Amine react_hydrazone Hydrazone/Oxime Ligation oligo_func_formyl->react_hydrazone with Hydrazine/ Aminooxy

Decision pathway for choosing a labeling chemistry.

Conclusion

Both this compound and NHS ester chemistries offer robust and effective means for labeling oligonucleotides. The choice between them hinges on several factors including the functional groups available on the molecule to be conjugated, the desired stability of the linkage, and the researcher's familiarity with the protocols.

NHS ester chemistry is a highly efficient, one-step process ideal for labels containing primary amines, resulting in a very stable amide bond. It is a well-established and reliable method.

This compound provides greater versatility by introducing an aldehyde group that can react with a wider range of nucleophiles. While reaction with amines requires a two-step reductive amination process, the formation of stable hydrazone or oxime linkages in a single step is a significant advantage for appropriately functionalized labels.

Ultimately, a thorough understanding of the principles and protocols outlined in this guide will enable researchers to make an informed decision and achieve successful and efficient labeling of their oligonucleotides for downstream applications.

References

A Comparative Guide to the Yield of Modified Phosphoramidites in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency of incorporating modified phosphoramidites is a critical factor in the synthesis of therapeutic and diagnostic oligonucleotides. These modifications, which range from backbone and sugar alterations to the attachment of functional ligands, can significantly influence the coupling efficiency and, consequently, the overall yield and purity of the final product. This guide provides an objective comparison of the performance of various modified phosphoramidites, supported by experimental data and detailed protocols.

Experimental Workflow: Solid-Phase Oligonucleotide Synthesis

The solid-phase phosphoramidite (B1245037) method remains the gold standard for oligonucleotide synthesis due to its high coupling efficiency and rapid cycle times.[][2] The synthesis is a cyclical process consisting of four main steps: deblocking, coupling, capping, and oxidation. The introduction of a modified phosphoramidite occurs during the coupling step, which is the most critical for the overall yield of the full-length oligonucleotide.[3]

Oligo_Synthesis_Workflow start_end start_end process_step process_step critical_step critical_step reagent_node reagent_node start Start: Solid Support (e.g., CPG) deblock 1. Deblocking (Remove 5'-DMT) start->deblock wash1 Wash deblock->wash1 coupling 2. Coupling wash1->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Stabilize P-linkage) capping->oxidation wash2 Wash oxidation->wash2 repeat Repeat Cycle for next base wash2->repeat n > 1 end End: Cleavage & Deprotection wash2->end n = 1 repeat->deblock activator Activator (e.g., ETT, DCI) activator->coupling phosphoramidite Modified Phosphoramidite phosphoramidite->coupling

Fig. 1: Automated solid-phase oligonucleotide synthesis cycle.

Comparative Yield Data for Modified Phosphoramidites

The coupling efficiency is a measure of the percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite in each cycle. Even a small drop in efficiency per step can dramatically reduce the final yield of the full-length product, especially for longer oligonucleotides.[3][4] For example, a 50-base oligonucleotide synthesized with 99.5% average coupling efficiency will have a theoretical yield of about 78%, which drops to just 52% if the efficiency is 98.5%.[3]

Modified phosphoramidites often exhibit different coupling kinetics compared to standard DNA and RNA monomers, sometimes requiring adjustments to the synthesis protocol, such as extended coupling times.[5][6]

Modification ClassSpecific ModificationTypical Stepwise Coupling Efficiency (%)Key Considerations & Impact on Yield
Backbone Phosphorothioate (B77711) (PS)> 99%Requires a sulfurization step instead of oxidation; efficiency is high but the sulfurization agent's purity is critical.[7]
Sugar 2'-O-Methyl (2'-OMe)~98% - >99%Generally high coupling efficiency.[8] Widely used to increase nuclease resistance and binding affinity.[][9]
Locked Nucleic Acid (LNA)> 98%High affinity can sometimes lead to aggregation, potentially affecting yield. Requires optimized synthesis conditions.[10]
2'-O-Methoxyethyl (2'-MOE)> 98%Similar to 2'-OMe, offers enhanced stability and affinity with good coupling performance.[]
2'-Fluoro (2'-F)> 98%Provides nuclease resistance and high binding affinity.[]
Labels & Linkers Fluorescent Dyes (e.g., FAM)95% - 99%Can be sterically hindered, often requiring longer coupling times. The specific dye and linker arm can impact efficiency.
Biotin> 98%Generally couples efficiently.
Amino-Modifiers> 98%Efficient coupling; used for post-synthesis conjugation.
Alkyne/Azide (for Click Chemistry)> 99%Excellent coupling efficiency reported for alkyne-modified phosphoramidites.[11]

Note: The efficiencies listed are typical but can vary based on the synthesizer, reagents, sequence context, and scale.

Key Factors Influencing Yield

Several factors beyond the phosphoramidite itself can influence the final yield:

  • Activator: Stronger activators like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are often used to drive the coupling of bulky or less reactive modified phosphoramidites.[12]

  • Coupling Time: Modified phosphoramidites, especially those with bulky protecting groups or labels, may require extended coupling times (e.g., 3 to 15 minutes) to achieve maximum efficiency.[5][6]

  • Reagent Quality: The purity of the phosphoramidite, activator, and anhydrous acetonitrile (B52724) is paramount. Moisture is particularly detrimental as it reacts with the activated phosphoramidite.[3]

  • Solid Support: The choice of controlled pore glass (CPG) and its loading capacity can affect the synthesis of long or complex oligonucleotides.[13]

Experimental Protocols

Below are generalized yet detailed methodologies for the key steps involving modified phosphoramidites.

Preparation of Reagents
  • Phosphoramidite Solution: Dissolve the modified phosphoramidite in anhydrous acetonitrile to a final concentration of 0.05 M to 0.15 M. This should be done in an oven-dried, septum-capped bottle under an inert atmosphere (e.g., argon).[14] The optimal concentration may vary depending on the specific modification.

  • Activator Solution: Prepare a solution of the chosen activator (e.g., 0.25 M DCI or 0.25 M ETT) in anhydrous acetonitrile.

Automated Solid-Phase Synthesis Cycle

The following protocol is based on a standard automated DNA/RNA synthesizer.

  • Step 1: Deblocking (Detritylation)

    • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

    • Procedure: The 5'-Dimethoxytrityl (DMT) protecting group is removed from the nucleotide bound to the solid support by passing the TCA solution through the synthesis column. The orange color of the resulting trityl cation is monitored to quantify coupling efficiency from the previous cycle.

    • Duration: 60-90 seconds.

  • Step 2: Coupling

    • Reagents: Modified phosphoramidite solution and activator solution.

    • Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[]

    • Duration:

      • Standard phosphoramidites: 30-120 seconds.

      • Modified phosphoramidites: 180-900 seconds (3-15 minutes). This time should be optimized based on the specific modification.[6]

  • Step 3: Capping

    • Reagents:

      • Cap A: Acetic Anhydride/2,6-Lutidine/Acetonitrile.

      • Cap B: N-Methylimidazole/Acetonitrile.

    • Procedure: Any unreacted 5'-hydroxyl groups are acetylated (capped) to prevent them from participating in subsequent coupling steps, which would result in deletion sequences.[4]

    • Duration: 20-45 seconds.

  • Step 4: Oxidation / Thiolation

    • Reagent (Oxidation): 0.02 M Iodine in Tetrahydrofuran/Water/Pyridine.

    • Reagent (Thiolation for Phosphorothioates): e.g., 3-((Dimethylamino-methylidene)amino)-3-oxo-propanethionylperthioate (DDTT).

    • Procedure: The unstable phosphite (B83602) triester linkage is converted to a stable phosphate (B84403) triester (P=O) or a phosphorothioate triester (P=S).[4][7]

    • Duration: 30-60 seconds.

Cleavage and Deprotection
  • Procedure: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed.

  • Reagents: This typically involves incubation with a solution like concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonia (B1221849) and methylamine (B109427) (AMA) at elevated temperatures (e.g., 60 °C for 1.5 hours).[14] The specific conditions and duration depend on the nature of the protecting groups used for the modified and standard bases.

Purification
  • Methods: The crude oligonucleotide product is a mixture of the full-length product and shorter, capped sequences. Purification is typically performed using High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the desired full-length oligonucleotide.

References

A Comparative Guide to Analytical Methods for Confirming Aldehyde Incorporation in DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of aldehydes into DNA, forming aldehyde-DNA adducts, is a significant area of research in toxicology, cancer biology, and drug development. These adducts can arise from exposure to environmental toxins, endogenous metabolic processes, and the mechanism of action of certain therapeutic agents. Accurate and robust analytical methods are crucial for detecting and quantifying these modifications to understand their biological consequences and to assess the efficacy and genotoxicity of new chemical entities.

This guide provides a detailed comparison of the primary analytical methods used to confirm aldehyde incorporation in DNA, supported by experimental data and protocols.

Comparison of Key Analytical Methods

The selection of an appropriate analytical method depends on the specific research question, the required sensitivity and specificity, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.

MethodPrincipleSensitivitySpecificityThroughputKey AdvantagesKey Limitations
Aldehyde Reactive Probe (ARP) Assay Chemical labeling of aldehydes with a biotinylated probe, followed by colorimetric or chemiluminescent detection.[1][2][3]High (detects < 1 AP site per 1x10^4 nucleotides)[2][4]Specific for aldehydes, but does not distinguish between different aldehyde sources (e.g., abasic sites vs. specific adducts).[1][5]High (suitable for multi-well plate formats).[1]Simple, rapid, and does not require specialized equipment beyond a plate reader.[3]Indirect detection; does not provide structural information on the aldehyde adduct.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of DNA nucleosides by liquid chromatography followed by mass spectrometric detection and quantification of specific adducts.[6][7][8]Very High (fmol to amol range).[8]Very High (provides structural information and can distinguish between different adducts).[7][9]Low to MediumGold standard for adduct identification and quantification; provides definitive structural evidence.[6][8]Requires expensive instrumentation and complex sample preparation; lower throughput.[1]
Fluorescence Labeling Covalent attachment of a fluorescent probe to aldehyde groups in DNA, followed by detection using fluorescence microscopy or spectroscopy.[10][11]HighSpecific for aldehydes, but like ARP, may not distinguish between different aldehyde sources without additional separation techniques.[5]Medium to HighEnables visualization of aldehyde adducts within cells and tissues; compatible with high-content imaging.[12]Potential for background fluorescence; photobleaching of fluorophores can be a concern.

Experimental Protocols

Aldehyde Reactive Probe (ARP) Assay

This protocol is a generalized procedure for the detection of abasic (AP) sites, a common form of aldehyde incorporation in DNA.

Materials:

  • DNA sample (100 µg/mL in TE buffer)[2]

  • Aldehyde Reactive Probe (ARP) solution (10 mM in water)[2]

  • TE buffer (pH 7.4)

  • Ethanol (B145695) (70% and 100%)

  • Avidin-Horseradish Peroxidase (HRP) conjugate

  • Chromogenic HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • ARP Labeling: Mix equal volumes of the DNA sample and the 10 mM ARP solution. Incubate at 37°C for 1 hour.[2]

  • DNA Precipitation: Add 2.5 volumes of cold 100% ethanol and 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) to the ARP-labeled DNA. Incubate at -20°C for at least 30 minutes.

  • Washing: Centrifuge to pellet the DNA, discard the supernatant, and wash the pellet with 70% ethanol.

  • Resuspension: Air dry the DNA pellet and resuspend it in TE buffer.

  • ELISA-like Detection:

    • Coat a 96-well plate with the ARP-labeled DNA.

    • Block non-specific binding sites.

    • Add Avidin-HRP conjugate and incubate.

    • Wash the plate to remove unbound conjugate.

    • Add the chromogenic substrate and incubate until color develops.

    • Stop the reaction with the stop solution.

    • Read the absorbance at the appropriate wavelength using a microplate reader.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for N2-ethyl-dGuo

This protocol describes the analysis of N2-ethylidene-dGuo, a major acetaldehyde-DNA adduct, after reduction to the more stable N2-ethyl-dGuo.[6][7]

Materials:

  • DNA sample

  • Sodium cyanoborohydride (NaBH3CN)[6][8]

  • Enzymatic hydrolysis buffer (e.g., containing nuclease P1, and alkaline phosphatase)

  • Internal standard (e.g., [15N5]N2-ethyl-dGuo)[6][8]

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Reduction of Adducts: To the DNA sample, add NaBH3CN to reduce the unstable N2-ethylidene-dGuo to the stable N2-ethyl-dGuo.[6][8]

  • Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard to the DNA sample for accurate quantification.[8]

  • Enzymatic Hydrolysis: Digest the DNA to individual nucleosides using a cocktail of enzymes.[6]

  • Sample Purification: Use SPE cartridges to enrich the adducts and remove interfering substances from the hydrolysate.[8]

  • LC-MS/MS Analysis:

    • Inject the purified sample into the LC-MS/MS system.

    • Separate the nucleosides using a suitable LC column and gradient.

    • Detect and quantify N2-ethyl-dGuo and the internal standard using selected reaction monitoring (SRM) in the mass spectrometer.[8]

Fluorescence Labeling of Aldehydes in DNA

This protocol outlines a general method for fluorescently labeling aldehyde groups in DNA.

Materials:

  • DNA sample

  • Fluorescent hydrazide probe (e.g., Cy3 hydrazide)

  • Labeling buffer (e.g., phosphate (B84403) buffer, pH 7.0)

  • Sodium cyanoborohydride (NaBH3CN)[10]

  • DNA purification column or ethanol precipitation reagents

  • Fluorescence microscope or fluorometer

Procedure:

  • Introduction of Aldehyde Groups (if necessary): For DNA that does not contain aldehydes, they can be introduced by partial depurination (acid treatment) or oxidation of the 3'-terminus of RNA with sodium periodate.[10][11]

  • Labeling Reaction: Incubate the DNA sample with the fluorescent hydrazide probe in the labeling buffer. The hydrazine (B178648) group will react with the aldehyde groups to form a hydrazone bond.[10]

  • Stabilization of the Bond: Add NaBH3CN to reduce the hydrazone bond to a stable secondary amine bond.[10]

  • Purification: Remove the excess fluorescent probe by passing the labeled DNA through a purification column or by ethanol precipitation.

  • Detection: Visualize the fluorescently labeled DNA using a fluorescence microscope or quantify the fluorescence using a fluorometer.

Visualizing the Workflows

Caption: Workflow for the Aldehyde Reactive Probe (ARP) Assay.

ARP_Workflow cluster_sample_prep Sample Preparation cluster_detection Detection DNA_Sample DNA Sample ARP_Labeling Incubate with Aldehyde Reactive Probe (ARP) DNA_Sample->ARP_Labeling Precipitation Ethanol Precipitation & Washing ARP_Labeling->Precipitation Resuspension Resuspend Labeled DNA Precipitation->Resuspension Plate_Coating Coat Plate with Labeled DNA Resuspension->Plate_Coating Blocking Blocking Plate_Coating->Blocking Avidin_HRP Add Avidin-HRP Blocking->Avidin_HRP Washing_Detection Wash & Add Substrate Avidin_HRP->Washing_Detection Readout Measure Absorbance Washing_Detection->Readout

Caption: Workflow for LC-MS/MS Analysis of Aldehyde-DNA Adducts.

LCMS_Workflow cluster_sample_prep_lcms Sample Preparation cluster_analysis_lcms Analysis DNA_Sample_LCMS DNA Sample Reduction Reduction with NaBH3CN DNA_Sample_LCMS->Reduction IS_Spike Spike with Internal Standard Reduction->IS_Spike Hydrolysis Enzymatic Hydrolysis IS_Spike->Hydrolysis SPE Solid Phase Extraction (SPE) Hydrolysis->SPE LC_Separation LC Separation SPE->LC_Separation MS_Detection MS/MS Detection (SRM) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

Caption: Workflow for Fluorescence Labeling of Aldehydes in DNA.

Fluorescence_Workflow cluster_labeling Labeling cluster_detection_fluor Detection DNA_Sample_Fluor DNA Sample (with aldehydes) Labeling_Reaction Incubate with Fluorescent Hydrazide DNA_Sample_Fluor->Labeling_Reaction Stabilization Stabilize with NaBH3CN Labeling_Reaction->Stabilization Purification Purify Labeled DNA Stabilization->Purification Visualization Fluorescence Microscopy or Spectroscopy Purification->Visualization Analysis Image/Data Analysis Visualization->Analysis

References

A Comparative Guide to Surface Immobilization Techniques for Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective immobilization of modified oligonucleotides onto solid surfaces is a critical step in the development of a wide range of biotechnological applications, from diagnostic microarrays and biosensors to targeted drug delivery systems. The choice of immobilization strategy directly impacts the density, orientation, stability, and biological activity of the surface-bound oligonucleotides, thereby influencing the overall performance of the device or system. This guide provides an objective comparison of common surface immobilization techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Performance Metrics

The selection of an appropriate immobilization technique depends on a variety of factors, including the desired surface density, the need for specific orientation, the stability requirements of the application, and the nature of the oligonucleotide and substrate. The following table summarizes quantitative data for key performance metrics across five common immobilization strategies. It is important to note that these values are compiled from various studies and can be influenced by experimental conditions such as oligonucleotide length, concentration, buffer composition, and surface chemistry.

Immobilization TechniqueTypical Surface Density (molecules/cm²)Immobilization Efficiency (%)Hybridization Efficiency (%)StabilityKey Features
Passive Adsorption 10¹¹ - 10¹²Variable, often lowLow to moderateLow; prone to desorptionSimple, no chemical modification of oligonucleotide required.[1][2]
Thiol-Gold 10¹² - 10¹³High30-50% (can be improved with spacers)[3]Moderate; can be labile at high temperatures or in the presence of certain chemicals.[4]Strong, well-characterized interaction; forms self-assembled monolayers.[5]
Streptavidin-Biotin 10¹¹ - 10¹²High~75-80% for single-stranded targets[6][7]High; very strong non-covalent interaction.Highly specific and strong binding; requires biotinylated oligonucleotides.
NHS-ester Amine Coupling 10¹¹ - 10¹²~40-50%Up to 90%High; stable covalent amide bond.Forms a stable covalent bond; requires amine-modified oligonucleotides.
Click Chemistry 10¹² - 10¹³HighCan be up to 5 times higher than EDC-mediated coupling.[8]High; stable covalent triazole linkage.[9]Highly efficient and specific reaction; requires alkyne or azide (B81097) modified oligonucleotides.[8][9]

Signaling Pathways and Experimental Workflows

Visualizing the chemical reactions and procedural steps involved in each immobilization technique is crucial for understanding their underlying principles and for practical implementation.

G General Immobilization Strategies cluster_covalent Covalent Attachment cluster_noncovalent Non-Covalent Attachment Thiol_Gold Thiol-Gold Immobilized_Oligo Immobilized Oligonucleotide Thiol_Gold->Immobilized_Oligo NHS_Amine NHS-ester Amine Coupling NHS_Amine->Immobilized_Oligo Click_Chem Click Chemistry Click_Chem->Immobilized_Oligo Passive_Adsorption Passive Adsorption Passive_Adsorption->Immobilized_Oligo Streptavidin_Biotin Streptavidin-Biotin Streptavidin_Biotin->Immobilized_Oligo Oligo Modified Oligonucleotide Oligo->Thiol_Gold Oligo->NHS_Amine Oligo->Click_Chem Oligo->Passive_Adsorption Oligo->Streptavidin_Biotin Surface Functionalized Surface Surface->Thiol_Gold Surface->NHS_Amine Surface->Click_Chem Surface->Passive_Adsorption Surface->Streptavidin_Biotin

Figure 1. Overview of covalent and non-covalent immobilization strategies.

G Experimental Workflow: Thiol-Gold Immobilization A 1. Prepare Gold Surface (e.g., cleaning with Piranha solution) B 2. Prepare Thiol-Modified Oligonucleotide Solution C 3. Incubate Gold Surface with Oligonucleotide Solution B->C D 4. Rinsing (to remove non-specifically bound oligonucleotides) C->D E 5. Blocking (Optional) (e.g., with mercaptohexanol to passivate the surface) D->E F 6. Final Rinsing and Drying E->F G Click Chemistry Reaction Pathway cluster_reactants Oligo_Alkyne Oligonucleotide-Alkyne Catalyst + Cu(I) catalyst Oligo_Alkyne->Catalyst Surface_Azide Azide-Modified Surface Surface_Azide->Catalyst Product Immobilized Oligonucleotide (Stable Triazole Linkage) Catalyst->Product

References

Formylindole in DNA Synthesis: A Comparative Guide to Universal Bases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthetic modifications to oligonucleotides is critical for a range of applications, from diagnostics to therapeutics. Universal bases, which can pair with any of the four standard nucleobases, are powerful tools in this arena. This guide provides a comprehensive comparison of formylindole as a universal base mimic and contrasts its properties with established universal bases, supported by available experimental data and detailed methodologies.

Introduction to Universal Bases in DNA Synthesis

In the realm of molecular biology and synthetic genomics, universal bases are non-natural nucleoside analogs designed to pair indiscriminately with adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T). Unlike the specific hydrogen bonding that governs the Watson-Crick base pairing of natural DNA, universal bases typically function through non-hydrogen bonding mechanisms, primarily relying on hydrophobic and stacking interactions to maintain the stability of the DNA duplex. This property makes them invaluable for applications involving degenerate primers, probes for highly variable target sequences, and in various DNA sequencing and PCR protocols.

Formylindole: A Dual-Function Modification

Formylindole is a modified nucleoside that serves a dual purpose in DNA synthesis. Its primary and most well-documented application is the introduction of an aldehyde group into an oligonucleotide. This reactive group is a key tool for the post-synthetic bioconjugation of DNA with other molecules, such as proteins, fluorophores, or solid supports.

While its principal role is in bioconjugation, formylindole has also been described as a mimic of a universal nucleoside. However, it is important to note that, unlike other universal bases that aim to maintain duplex stability, formylindole is known to significantly destabilize the DNA duplex. Each incorporation of a formylindole modification can reduce the melting temperature (Tm) of a DNA duplex by approximately 7-10°C. This destabilizing effect is a critical consideration for its application as a universal base.

Comparison with Leading Universal Bases: 5-Nitroindole (B16589) and 3-Nitropyrrole

The most extensively studied and widely used universal bases are 5-nitroindole and 3-nitropyrrole. These compounds are hydrophobic analogs that stabilize the DNA duplex through stacking interactions rather than hydrogen bonding.

Quantitative Performance Data

The performance of universal bases is often evaluated by their effect on the thermal stability of DNA duplexes when paired with each of the four natural bases. The ideal universal base will exhibit minimal variation in melting temperature (ΔTm) across these pairings, indicating its indiscriminate nature.

Universal BaseOpposing BaseMelting Temperature (Tm) in °CΔTm (°C)Duplex Stability
Formylindole A, C, G, TSignificant decrease (approx. 7-10°C per modification)Data not availableDestabilizing
5-Nitroindole A45.43.4Less Destabilizing
C42.0
G42.0
T42.0
3-Nitropyrrole A35.03.0More Destabilizing
C32.0
G32.0
T32.0

Note: Tm values for 5-Nitroindole and 3-Nitropyrrole are based on studies of a 13-mer duplex (5'-d(CTCGXCTATCCTC)-3' hybridized with 5'-d(GAGGATAGYCGAG)-3' where X is the universal base and Y is the natural base). Data for formylindole is qualitative due to a lack of specific comparative studies.

From the available data, 5-nitroindole emerges as a superior universal base in terms of maintaining duplex stability compared to 3-nitropyrrole.[1][2] While both show a small range of melting temperatures when paired against the four natural bases, duplexes containing 5-nitroindole are significantly more stable.[1][2] Formylindole, in contrast, is primarily a destabilizing agent.

Experimental Protocols

Thermal Denaturation (Melting Temperature) Analysis

The thermal stability of oligonucleotides containing universal bases is a key performance indicator. This is typically measured by monitoring the change in UV absorbance at 260 nm as a function of temperature.

Protocol:

  • Oligonucleotide Synthesis and Purification: Synthesize oligonucleotides with the desired universal base modification using standard phosphoramidite (B1245037) chemistry. Purify the oligonucleotides using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity.

  • Duplex Annealing: Prepare solutions of the modified oligonucleotide and its complementary strand in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0). The final concentration of each strand should be equal (e.g., 1 µM). Heat the mixture to 90°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate duplex formation.

  • UV Absorbance Measurement: Use a spectrophotometer equipped with a temperature controller. Place the annealed duplex solution in a quartz cuvette and monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has denatured. This corresponds to the peak of the first derivative of the melting curve (dA/dT vs. T).

DNA Polymerase Fidelity Assay

The fidelity of DNA synthesis refers to the accuracy with which a DNA polymerase copies a template strand. When a universal base is present in the template, it is important to understand how it influences the incorporation of nucleotides by the polymerase.

Protocol (based on Sanger sequencing of cloned PCR products):

  • Template Preparation: Synthesize a DNA template containing the universal base at a specific position.

  • PCR Amplification: Perform PCR using the modified template, a high-fidelity DNA polymerase, and standard dNTPs. The number of cycles should be kept low to minimize the accumulation of errors not related to the universal base.

  • Cloning: Ligate the PCR products into a suitable cloning vector (e.g., pUC19).

  • Transformation and Plating: Transform competent E. coli with the ligation product and plate on selective media.

  • Sequencing: Isolate plasmid DNA from individual colonies and sequence the insert using Sanger sequencing.

  • Analysis: Align the sequences and analyze the nucleotide incorporated opposite the universal base. The frequency of incorporation of each of the four natural bases provides a measure of the polymerase's fidelity and the "universality" of the base.

Visualizing the Concepts

To better understand the principles and processes discussed, the following diagrams illustrate key aspects of universal base function and evaluation.

Universal_Base_Pairing cluster_natural Natural Base Pairing cluster_universal Universal Base Pairing A Adenine T Thymine A->T 2 H-bonds G Guanine C Cytosine G->C 3 H-bonds UB Universal Base (e.g., 5-Nitroindole) Natural_Bases A, T, C, G UB->Natural_Bases Stacking Interactions

Caption: Mechanism of natural vs. universal base pairing.

DNA_Synthesis_Cycle Start Start with solid support -bound nucleoside Deblocking 1. Deblocking: Remove 5' protecting group (DMT) Start->Deblocking Coupling 2. Coupling: Add activated phosphoramidite (containing universal or natural base) Deblocking->Coupling Capping 3. Capping: Block unreacted 5'-OH groups Coupling->Capping Oxidation 4. Oxidation: Oxidize phosphite (B83602) to phosphate Capping->Oxidation Repeat Repeat for next base Oxidation->Repeat Repeat->Deblocking Yes Cleavage Final Cleavage and Deprotection Repeat->Cleavage No

Caption: Automated solid-phase DNA synthesis cycle.

Tm_Analysis_Workflow Synthesis Synthesize & Purify Oligonucleotides Annealing Anneal complementary strands to form duplex Synthesis->Annealing Measurement Measure UV absorbance vs. Temperature Annealing->Measurement Analysis Plot dA/dT vs. T to determine Tm Measurement->Analysis Result Melting Temperature (Tm) Analysis->Result

Caption: Experimental workflow for Tm determination.

Conclusion

Formylindole is a valuable tool in DNA synthesis, primarily for its ability to introduce a reactive aldehyde group for bioconjugation. While it can act as a universal base mimic, its significant destabilizing effect on the DNA duplex makes it less suitable for applications where duplex stability is paramount. In contrast, 5-nitroindole stands out as a superior universal base, offering a good balance of indiscriminate pairing and minimal duplex destabilization. The choice between these and other universal bases will ultimately depend on the specific requirements of the intended application, with careful consideration of the trade-offs between universality, duplex stability, and the need for subsequent chemical modifications.

References

A Comparative Guide to Assessing the Purity of 5-Formylindole-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of oligonucleotide therapeutics necessitates robust analytical methods to ensure the purity and quality of synthetic oligonucleotides. Modifications, such as the incorporation of 5-Formylindole, introduce unique challenges in purity assessment. This guide provides a comprehensive comparison of the three primary analytical techniques used for this purpose: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), Capillary Gel Electrophoresis (CGE), and Liquid Chromatography-Mass Spectrometry (LC-MS). We present supporting experimental data, detailed protocols, and visualizations to aid researchers in selecting the most appropriate method for their needs.

At a Glance: Comparison of Analytical Methods

The choice of analytical technique for purity assessment of 5-Formylindole-modified oligonucleotides depends on the specific requirements of the analysis, such as the need for high resolution of length-based impurities, definitive identification of modifications, or high-throughput screening.

FeatureIP-RP-HPLCCapillary Gel Electrophoresis (CGE)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle of Separation HydrophobicitySize and ChargeHydrophobicity and Mass-to-Charge Ratio
Primary Application Routine purity analysis and purificationHigh-resolution analysis of n-1, n+1 impuritiesDefinitive identification and quantification of impurities
Resolution Good for sequence and modification isomersExcellent for size-based impuritiesHigh, coupled with mass identification
Sensitivity Moderate (UV detection)HighVery High
Throughput ModerateHighModerate
Quantitative Accuracy GoodGoodExcellent
Identification Power Limited to retention timeLimited to sizeUnambiguous identification
Considerations for 5-Formylindole Potential for on-column reactions of the aldehydeMinimal impact of the modification on migrationProvides exact mass of the modified oligonucleotide

Experimental Workflow for Purity Assessment

The general workflow for assessing the purity of a synthesized 5-Formylindole-modified oligonucleotide involves several key steps, from initial sample preparation to data analysis and interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Purity Analysis cluster_data Data Interpretation Oligo Crude 5-Formylindole Oligonucleotide Deprotection Cleavage and Deprotection Oligo->Deprotection Desalting Desalting Deprotection->Desalting HPLC IP-RP-HPLC Desalting->HPLC CE CGE Desalting->CE LCMS LC-MS Desalting->LCMS Data_Analysis Data Analysis HPLC->Data_Analysis CE->Data_Analysis LCMS->Data_Analysis Purity_Report Purity Assessment Report Data_Analysis->Purity_Report

Fig. 1: General experimental workflow for purity assessment.

Detailed Experimental Protocols

Accurate and reproducible results are contingent on meticulously executed experimental protocols. Below are detailed methodologies for each of the key analytical techniques.

Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)

This technique separates oligonucleotides based on their hydrophobicity. The ion-pairing reagent neutralizes the negative charges on the phosphate (B84403) backbone, allowing for interaction with the hydrophobic stationary phase.

Instrumentation:

  • HPLC system with a UV detector (260 nm)

  • Reversed-phase C18 column (e.g., Agilent PLRP-S, Waters XBridge OST)

Reagents:

  • Mobile Phase A: 100 mM Triethylammonium acetate (B1210297) (TEAA) or 100mM Hexafluoroisopropanol (HFIP) with 8.6 mM Triethylamine (TEA) in water.

  • Mobile Phase B: 100 mM TEAA or 100mM HFIP with 8.6 mM TEA in 50% acetonitrile.

  • Sample: 5-Formylindole-modified oligonucleotide dissolved in water (1-5 OD/mL).

Protocol:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

  • Inject 10-20 µL of the oligonucleotide sample.

  • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Maintain the column temperature at 50-60°C to denature the oligonucleotide.

  • Monitor the elution profile at 260 nm.

  • Calculate the purity by integrating the peak areas. The main peak corresponds to the full-length product.

Consideration for 5-Formylindole Modification: The aldehyde group can potentially react with primary amines (like Tris buffer) if present in the mobile phase. Using a non-reactive buffer system is recommended.

Capillary Gel Electrophoresis (CGE)

CGE separates oligonucleotides based on their size in a gel matrix under the influence of an electric field. This method provides excellent resolution for length-based impurities.[1][2]

Instrumentation:

  • Capillary electrophoresis system with a UV detector (260 nm)

  • Fused-silica capillary filled with a sieving polymer (e.g., linear polyacrylamide)

Reagents:

  • Sieving Matrix: 3-5% linear polyacrylamide in 1x TBE buffer containing 7 M urea.

  • Running Buffer: 1x TBE buffer.

  • Sample: Desalted oligonucleotide dissolved in water (0.1-1 OD/mL).

Protocol:

  • Condition the capillary by flushing with 0.1 M NaOH, water, and then running buffer.

  • Fill the capillary with the sieving matrix.

  • Inject the sample using electrokinetic injection (e.g., 5-10 kV for 5-10 seconds).

  • Perform the electrophoresis at a constant voltage (e.g., 10-20 kV) with the capillary temperature maintained at 30-50°C.

  • Detect the migrating oligonucleotides at 260 nm.

  • Determine purity based on the relative peak areas.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, providing unambiguous identification and quantification of the target oligonucleotide and its impurities.[3]

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Reversed-phase C18 column suitable for oligonucleotides.

Reagents:

  • Mobile Phase A: 400 mM HFIP with 16.3 mM TEA in water.

  • Mobile Phase B: Methanol.

  • Sample: Desalted oligonucleotide dissolved in water (5-10 pmol/µL).

Protocol:

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject 1-5 µL of the sample.

  • Apply a suitable gradient to elute the oligonucleotides (e.g., 5-50% B over 20 minutes).

  • Set the mass spectrometer to acquire data in negative ion mode over a mass range of m/z 500-2500.

  • Use a deconvolution algorithm to determine the intact mass of the eluting species.

  • Identify and quantify impurities based on their mass and peak area.

Logical Relationships in Purity Assessment

The relationship between the synthesis process and the resulting impurities dictates the choice of analytical method. The following diagram illustrates this logical connection.

logical_relationship cluster_synthesis Oligonucleotide Synthesis cluster_impurities Potential Impurities cluster_analysis_methods Recommended Analytical Method Synthesis Solid-Phase Synthesis Coupling Coupling Inefficiency Synthesis->Coupling Deprotection_Issues Incomplete Deprotection Synthesis->Deprotection_Issues Modification_Issues Modification Failure Synthesis->Modification_Issues N_minus_1 n-1 Shortmers Coupling->N_minus_1 N_plus_1 n+1 Longmers Coupling->N_plus_1 Protecting_Groups Residual Protecting Groups Deprotection_Issues->Protecting_Groups Unmodified_Oligo Failed Modification Modification_Issues->Unmodified_Oligo CGE_Analysis CGE (High Resolution for Size) N_minus_1->CGE_Analysis Best Detection HPLC_Analysis IP-RP-HPLC (General Purity) N_minus_1->HPLC_Analysis N_plus_1->CGE_Analysis N_plus_1->HPLC_Analysis Protecting_Groups->HPLC_Analysis LCMS_Analysis LC-MS (Definitive Identification) Protecting_Groups->LCMS_Analysis Best Identification Unmodified_Oligo->HPLC_Analysis Unmodified_Oligo->LCMS_Analysis

Fig. 2: Logical flow from synthesis to impurity analysis.

By understanding the strengths and limitations of each analytical technique, researchers can confidently select the most appropriate method to ensure the purity and quality of their 5-Formylindole-modified oligonucleotides, ultimately contributing to the success of their research and development endeavors.

References

Safety Operating Guide

Proper Disposal of 5-Formylindole-CE Phosphoramidite: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 5-Formylindole-CE Phosphoramidite (B1245037) are paramount for a secure and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle 5-Formylindole-CE Phosphoramidite with care to mitigate potential risks. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and exposure control information.

Personal Protective Equipment (PPE): When handling this compound, the use of appropriate personal protective equipment is mandatory. This includes:

  • Safety Goggles or Glasses: To protect against splashes and dust.

  • Chemical-Resistant Gloves: To prevent skin contact.

  • Lab Coat: To protect clothing and skin.

Handling and Storage:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid the formation of dust during handling.

  • Store the chemical in a cool, dry place, away from moisture and incompatible materials.

In the event of a spill, sweep up the bulk of the material, then wipe the area with a damp towel.[1] Do not let the product enter drains.[1] All spill cleanup materials should be collected and disposed of as hazardous waste.

Disposal Plan: A Step-by-Step Approach

The primary method for the safe disposal of this compound waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with all federal, state, and local regulations.[1] The reactive phosphoramidite moiety is sensitive to moisture and can be intentionally hydrolyzed to a less reactive H-phosphonate species.

Step 1: Waste Identification and Segregation

Properly categorizing and segregating chemical waste is the first critical step.

  • Solid Waste: This includes expired or unused this compound powder.

  • Contaminated Labware: Items such as gloves, weighing papers, and pipette tips that have come into contact with the chemical.

  • Liquid Waste: Solvents used to dissolve or rinse the phosphoramidite, primarily anhydrous acetonitrile (B52724). This waste stream should be further segregated into halogenated and non-halogenated solvents.

Step 2: Chemical Deactivation of Solid Phosphoramidite Waste

This protocol is intended for the deactivation of small quantities of expired or unused this compound solid waste or residues in empty containers.

Experimental Protocol for Deactivation:

Step Procedure Purpose
1. Dissolution Carefully dissolve the solid this compound waste in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.To prepare the phosphoramidite for reaction.
2. Quenching/Hydrolysis In a separate, appropriate container, prepare a 5% aqueous solution of sodium bicarbonate. Slowly, and with stirring, add the acetonitrile solution of the phosphoramidite to the sodium bicarbonate solution. A 10-fold excess of the bicarbonate solution by volume is recommended.To hydrolyze the reactive phosphoramidite to a less reactive H-phosphonate and neutralize any acidic byproducts.
3. Reaction Time Allow the mixture to stir at room temperature for a minimum of 24 hours.To ensure the complete hydrolysis of the phosphoramidite.
4. Waste Collection Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.For safe containment prior to final disposal.

Step 3: Disposal of Contaminated Labware and Liquid Waste

  • Contaminated Labware: All disposable items that have come into contact with this compound should be placed in a designated, sealed, and clearly labeled hazardous waste container for solid chemical waste.

  • Liquid Waste (Acetonitrile): The acetonitrile used for dissolving the phosphoramidite and rinsing containers should be collected in a separate, labeled hazardous waste container for non-halogenated organic solvents. Never pour chemical waste down the drain.

Step 4: Final Disposal

All hazardous waste containers (solid, aqueous, and organic solvent) must be sealed, clearly labeled with their contents, and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the key decision points and procedural flows.

Caption: Disposal workflow for this compound.

Logical Relationship of Disposal Steps

The following diagram illustrates the logical progression and dependencies of the disposal procedures.

LogicalRelationships Start Start: Identify Waste Segregate Segregate Waste Streams (Solid, Liquid, Labware) Start->Segregate Deactivate Chemically Deactivate Solid Phosphoramidite Segregate->Deactivate Contain_Solvent Contain Solvent Waste Segregate->Contain_Solvent Contain_Solid Contain Contaminated Labware Segregate->Contain_Solid Contain_Aqueous Contain Aqueous Waste Deactivate->Contain_Aqueous Label Label All Waste Containers Correctly Contain_Aqueous->Label Contain_Solvent->Label Contain_Solid->Label Dispose Dispose via EHS Label->Dispose

References

Essential Safety and Logistical Information for Handling 5-Formylindole-CE Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of 5-Formylindole-CE Phosphoramidite (B1245037). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this air- and moisture-sensitive reagent.

Hazard Identification and Safety Data Summary

5-Formylindole-CE Phosphoramidite is a chemical reagent that requires careful handling to prevent potential health hazards and ensure its chemical stability. The following table summarizes the key hazard information from the Safety Data Sheet (SDS).

Hazard CategoryGHS Hazard StatementsGHS Precautionary Statements
Health Hazards H303: May be harmful if swallowed.[1] H313: May be harmful in contact with skin.[1] H320: Causes eye irritation.[1] H333: May be harmful if inhaled.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P301+P330: IF SWALLOWED: Rinse mouth with water.[1] P302+P350: IF ON SKIN: Gently wash with soap and water.[1] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so - continue rinsing.[1] P314: Get medical advice/attention if you feel unwell.[1]
Physical/Chemical Hazards P232: Protect from moisture.[1]P233: Keep container tightly closed.[1]
Storage & Disposal P401: Store in a cool, dry place.[1]P501: Dispose of contents/container in a safe way in accordance with all federal, state and local regulations.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

  • Eye Protection : Chemical safety goggles or a face shield are required to protect against splashes.[1][2]

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, must be worn.[3] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.

  • Body Protection : A laboratory coat must be worn.[3] Ensure arms, legs, and feet are covered with suitable clothing and shoes.[3] Open-toed shoes are not permitted.[2]

  • Respiratory Protection : While local exhaust is often sufficient, a NIOSH-approved dust mask is recommended if there is a possibility of dust inhalation.[1]

Operational Plan: From Receipt to Use

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage.

  • Store the container tightly closed in a freezer at -20°C in a dry environment.[3][4]

  • Protect the product from moisture and sunlight.[1]

3.2. Handling and Preparation for Synthesis Phosphoramidites are sensitive to moisture and air; therefore, they should be handled under an inert atmosphere (e.g., argon or nitrogen) in a glove box or a fume hood.[2][5]

  • Equilibration : Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of moisture.

  • Dissolution : Use anhydrous acetonitrile (B52724) (<30 ppm water) to dissolve the phosphoramidite to the desired concentration, typically 0.1 M.[6] To ensure the solvent is sufficiently dry, it is recommended to use high-quality, DNA synthesis-grade acetonitrile and to store it over molecular sieves (3 Å) for at least 24 hours before use.[6]

  • Transfer : Use a syringe or double-tipped needle for transferring the phosphoramidite solution to the synthesizer.[2][7]

3.3. Spill Management In the event of a spill, follow these procedures:

  • Wear appropriate PPE, including impermeable gloves, safety glasses, and a lab coat.[1]

  • For solid spills, carefully sweep up the material to avoid creating dust.[8]

  • For liquid spills, absorb the material with an inert substance like vermiculite (B1170534) or dry sand.[5]

  • Collect the absorbed material in a sealed container for disposal.[5]

  • Decontaminate the affected surface with alcohol.[5]

  • Do not allow the product to enter drains.[1]

Disposal Plan

Unused or expired this compound and contaminated materials are considered hazardous waste and must be disposed of accordingly.

4.1. Deactivation of Phosphoramidite Waste The reactive phosphoramidite moiety can be deactivated through controlled hydrolysis.[5]

  • Solid Waste : Dissolve the solid phosphoramidite waste in a minimal amount of anhydrous acetonitrile.[5]

  • Empty Containers : Rinse the container with a small volume of anhydrous acetonitrile to dissolve any residue.[5]

  • Hydrolysis : Slowly, and with stirring, add the acetonitrile solution to a 5% aqueous solution of sodium bicarbonate. A 10-fold excess of the bicarbonate solution by volume is recommended to ensure complete hydrolysis.[5]

  • Reaction Time : Allow the mixture to stir at room temperature for at least 24 hours.[5]

  • Waste Collection : Transfer the resulting aqueous mixture to a properly labeled hazardous waste container for aqueous chemical waste.[5]

4.2. Final Disposal

  • The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[5]

  • Observe all federal, state, and local regulations for waste disposal.[1]

Experimental Protocol: Safe Handling Workflow

This protocol outlines the step-by-step procedure for the safe handling of this compound.

  • Preparation :

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the fume hood or glove box is functioning correctly.

    • Have spill cleanup materials readily accessible.

  • Reagent Handling :

    • Remove the phosphoramidite vial from the -20°C freezer and place it in a desiccator to allow it to warm to room temperature.

    • In a fume hood or glove box, carefully open the vial.

    • Using a clean, dry spatula, weigh the required amount of phosphoramidite into a clean, dry vial.

    • Add the appropriate volume of anhydrous acetonitrile to achieve the desired concentration.

    • Seal the vial and gently agitate until the solid is completely dissolved.

  • Use in Synthesis :

    • Transfer the dissolved phosphoramidite solution to the DNA synthesizer using a syringe.

    • Follow the synthesizer manufacturer's recommendations for coupling times. For modified phosphoramidites, a longer coupling time (e.g., 5-15 minutes) may be necessary.[6]

  • Post-Synthesis :

    • Properly cap and store any remaining phosphoramidite solution at -20°C.

    • Decontaminate any non-disposable equipment that came into contact with the phosphoramidite.

  • Waste Disposal :

    • Collect all contaminated solid waste (gloves, weighing papers, etc.) in a designated hazardous waste container.[8]

    • Deactivate any unused or expired phosphoramidite solution as described in the disposal plan above.

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Waste Management A Don PPE (Goggles, Gloves, Lab Coat) B Prepare Workspace (Fume Hood/Glove Box) A->B C Equilibrate Reagent (To Room Temperature) B->C D Dissolve in Anhydrous Acetonitrile C->D E Transfer to Synthesizer D->E Spill Spill? D->Spill F Collect Contaminated Solid Waste E->F G Deactivate Liquid Waste (Hydrolysis) E->G E->Spill H Dispose via EHS F->H G->H Spill->F No Cleanup Spill Cleanup Protocol Spill->Cleanup Yes

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.